molecular formula C31H45N3O8 B12373144 Coumarin-PEG3-TCO

Coumarin-PEG3-TCO

Cat. No.: B12373144
M. Wt: 587.7 g/mol
InChI Key: RPSOVCKGDJDBTC-NTMALXAHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coumarin-PEG3-TCO is a useful research compound. Its molecular formula is C31H45N3O8 and its molecular weight is 587.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C31H45N3O8

Molecular Weight

587.7 g/mol

IUPAC Name

[(2Z)-cyclooct-2-en-1-yl] N-[2-[2-[2-[2-[[7-(diethylamino)-2-oxochromene-3-carbonyl]amino]ethoxy]ethoxy]ethoxy]ethyl]carbamate

InChI

InChI=1S/C31H45N3O8/c1-3-34(4-2)25-13-12-24-22-27(30(36)42-28(24)23-25)29(35)32-14-16-38-18-20-40-21-19-39-17-15-33-31(37)41-26-10-8-6-5-7-9-11-26/h8,10,12-13,22-23,26H,3-7,9,11,14-21H2,1-2H3,(H,32,35)(H,33,37)/b10-8-

InChI Key

RPSOVCKGDJDBTC-NTMALXAHSA-N

Isomeric SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC/3CCCCC/C=C3

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCNC(=O)OC3CCCCCC=C3

Origin of Product

United States

Foundational & Exploratory

The Mechanism of Coumarin-PEG3-TCO in iEDDA Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The inverse-electron-demand Diels-Alder (iEDDA) reaction has emerged as a powerful tool in bioconjugation, offering rapid and specific ligation under physiological conditions. Within this class of reactions, the use of trans-cyclooctene (TCO) derivatives in conjunction with tetrazines has gained significant traction. This technical guide provides a comprehensive overview of the mechanism, applications, and experimental considerations for a specific and highly valuable reagent: Coumarin-PEG3-TCO. This molecule integrates a fluorogenic coumarin reporter, a hydrophilic polyethylene glycol (PEG3) spacer, and a reactive TCO moiety, making it an exceptional tool for real-time tracking and labeling of biomolecules.

Core Mechanism of the iEDDA Reaction

The reaction between this compound and a tetrazine-functionalized molecule is a cornerstone of bioorthogonal chemistry, valued for its speed, specificity, and biocompatibility.[1][2][3] The fundamental mechanism is a two-step process:

  • [4+2] Cycloaddition: The reaction is initiated by an inverse-electron-demand Diels-Alder cycloaddition. In this step, the electron-deficient tetrazine acts as the diene, and the highly strained, electron-rich trans-cyclooctene (TCO) of the this compound molecule serves as the dienophile.[1][4] This cycloaddition forms an unstable tricyclic intermediate.

  • Retro-Diels-Alder Reaction: The intermediate rapidly undergoes a retro-Diels-Alder reaction, leading to the irreversible elimination of a molecule of dinitrogen (N₂). This step is thermodynamically favorable and drives the reaction to completion, forming a stable dihydropyridazine product, which can then tautomerize and oxidize to a pyridazine.

The inclusion of a PEG3 spacer in the this compound construct enhances its aqueous solubility and reduces potential steric hindrance, which is beneficial for reactions in biological media.

The Fluorogenic "Turn-On" Mechanism

A key feature of coumarin-tetrazine probe systems is their fluorogenic nature. The coumarin fluorophore in its native state is quenched by the covalently linked tetrazine moiety. This quenching occurs primarily through a process known as Through-Bond Energy Transfer (TBET) or Photoinduced Electron Transfer (PeT).

Upon the iEDDA reaction with a TCO-functionalized molecule, the tetrazine is consumed, disrupting the quenching mechanism. This leads to a significant increase in the fluorescence quantum yield of the coumarin, resulting in a "turn-on" fluorescent signal that can be several orders of magnitude brighter than the background. This high signal-to-noise ratio is particularly advantageous for no-wash live-cell imaging applications.

Quantitative Data

The performance of fluorogenic probes is characterized by their reaction kinetics and photophysical properties. The following table summarizes representative quantitative data for coumarin-tetrazine probes upon reaction with TCO, which are analogous to the behavior of this compound.

ParameterValueReference
Second-Order Rate Constant (k₂) 10³ - 10⁶ M⁻¹s⁻¹
Fluorescence Quantum Yield (Φ) of Product Up to 0.83
Fluorescence Enhancement (Turn-on Ratio) Up to 11,000-fold
Excitation Wavelength (λₑₓ) ~370 - 405 nm
Emission Wavelength (λₑₘ) ~450 - 500 nm (blue-green)

Experimental Protocols

This section provides a general protocol for the labeling of a biomolecule with a tetrazine and subsequent reaction with this compound for fluorescent detection.

Materials
  • Tetrazine-NHS ester (for labeling primary amines on the biomolecule)

  • Biomolecule of interest (e.g., antibody, protein) in an amine-free buffer (e.g., PBS pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Spin desalting columns

  • Reaction buffer (e.g., PBS pH 7.4)

Protocol 1: Labeling of Biomolecule with Tetrazine
  • Biomolecule Preparation: Prepare the biomolecule solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Tetrazine-NHS Ester Stock Solution: Prepare a 10 mM stock solution of the Tetrazine-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester stock solution to the biomolecule solution. The optimal molar excess should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester using a spin desalting column according to the manufacturer's instructions.

Protocol 2: iEDDA Reaction with this compound
  • This compound Stock Solution: Prepare a 1 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup: To the purified tetrazine-labeled biomolecule, add a 1.5 to 5-fold molar excess of the this compound stock solution.

  • Incubation: Incubate the reaction for 10-30 minutes at room temperature. The reaction progress can be monitored by the increase in fluorescence.

  • Analysis: The fluorescently labeled biomolecule is now ready for downstream applications, such as fluorescence microscopy or flow cytometry.

Visualizations

iEDDA Reaction Mechanism

iEDDA_Mechanism Mechanism of the iEDDA reaction between this compound and Tetrazine. cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Coumarin_TCO This compound (Dienophile) Intermediate Unstable Tricyclic Adduct Coumarin_TCO->Intermediate [4+2] Cycloaddition Tetrazine Tetrazine (Diene) Tetrazine->Intermediate Product Stable Dihydropyridazine Product Intermediate->Product Retro-Diels-Alder N2 N₂ Gas Intermediate->N2

Caption: The two-step mechanism of the inverse-electron-demand Diels-Alder (iEDDA) reaction.

Experimental Workflow for Live-Cell Imaging

Live_Cell_Imaging_Workflow Workflow for live-cell imaging using this compound. Start Start: Live cells expressing a tetrazine-tagged protein of interest Add_Probe Add this compound to the cell culture medium Start->Add_Probe Incubate Incubate for a short period (e.g., 5-15 minutes) Add_Probe->Incubate Wash Optional: Wash cells to remove excess probe Incubate->Wash Image Image cells using fluorescence microscopy (e.g., Ex: 405 nm, Em: 460 nm) Wash->Image Analyze Analyze fluorescent signal to determine protein localization and dynamics Image->Analyze

Caption: A typical workflow for no-wash live-cell imaging of a tetrazine-labeled protein.

References

A Technical Guide to the Synthesis and Purification of Coumarin-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Coumarin-based fluorescent probes are indispensable tools in biomedical research and drug development, prized for their high quantum yields, photostability, and tunable spectroscopic properties.[1] Their relatively small size allows for excellent cell permeability, making them ideal for real-time imaging of biological processes.[1] This technical guide provides an in-depth overview of the synthesis and purification of these versatile molecules, complete with detailed experimental protocols, quantitative data, and visualizations of key mechanisms and workflows.

Core Synthetic Strategies

The synthesis of coumarin-based fluorescent probes typically begins with the formation of the core coumarin scaffold, followed by functionalization to introduce a recognition element for the target analyte. The choice of synthetic route depends on the desired substitution pattern and the available starting materials.

Pechmann Condensation

The Pechmann condensation is a widely used method for synthesizing coumarins from a phenol and a β-ketoester in the presence of an acid catalyst.[1][2] This reaction is particularly useful for producing 7-hydroxycoumarin derivatives, which are common precursors for fluorescent probes.

Knoevenagel Condensation

The Knoevenagel condensation involves the reaction of an aldehyde or ketone with a compound containing an active methylene group, such as a malonic acid derivative.[3] For coumarin synthesis, this typically involves the reaction of a salicylaldehyde derivative with a malonic acid derivative.

Perkin Reaction

The Perkin reaction is another classical method for coumarin synthesis, involving the condensation of a salicylaldehyde with an acid anhydride in the presence of its sodium or potassium salt.

Modification of Existing Coumarin Scaffolds

Many fluorescent probes are synthesized by modifying a pre-existing coumarin core. This approach allows for the introduction of various functional groups at different positions on the coumarin ring, which can be used to tune the probe's fluorescent properties and introduce a recognition site for a specific analyte. The most commonly modified positions are the 3 and 7 positions.

Key Experimental Protocols

Synthesis of 7-Hydroxy-4-methylcoumarin (A Common Precursor)

This protocol describes the synthesis of 7-hydroxy-4-methylcoumarin via the Pechmann condensation reaction.

Materials:

  • Resorcinol (1.0 mmol)

  • Ethyl acetoacetate (1.1 mmol)

  • Amberlyst-15 (0.2 g) or concentrated Sulfuric Acid (catalyst)

  • Ethanol

  • Deionized water

Procedure:

  • In a round-bottom flask, combine resorcinol (1.0 mmol) and ethyl acetoacetate (1.1 mmol).

  • Add the acid catalyst (e.g., 0.2 g of Amberlyst-15).

  • Heat the reaction mixture in an oil bath at 110°C with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, if using a solid catalyst like Amberlyst-15, filter the hot reaction mixture to remove the catalyst.

  • Cool the filtrate or reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the crude product.

  • Collect the precipitate by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization.

Purification Techniques

The purification of coumarin-based fluorescent probes is crucial to remove unreacted starting materials and byproducts, which can interfere with fluorescence measurements.

Recrystallization

Recrystallization is a common and effective method for purifying solid coumarin derivatives. A mixed solvent system is often employed to achieve high recovery of pure crystals.

Protocol for Recrystallization of 7-Hydroxy-4-methylcoumarin:

A suitable mixed solvent for the recrystallization of 7-hydroxy-4-methylcoumarin is 34% aqueous ethanol.

  • Dissolve the crude 7-hydroxy-4-methylcoumarin in a minimum amount of hot 34% aqueous ethanol.

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the solution in an ice bath to maximize crystal formation.

  • Collect the pure crystals by vacuum filtration and wash with a small amount of cold 34% aqueous ethanol.

  • Dry the crystals under vacuum.

Column Chromatography

Column chromatography is a versatile technique for separating coumarins from complex mixtures. Silica gel is a commonly used stationary phase.

General Protocol for Column Chromatography:

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pack a chromatography column with the silica gel slurry.

  • Dissolve the crude coumarin product in a minimum amount of a suitable solvent and adsorb it onto a small amount of silica gel.

  • Load the dried, adsorbed product onto the top of the column.

  • Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane).

  • Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent under reduced pressure.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of coumarin-based fluorescent probes.

Table 1: Synthesis and Purification of 7-Hydroxy-4-methylcoumarin

ParameterValueReference
Synthetic MethodPechmann Condensation
CatalystZirconium Sulfate Tetrahydrate
Reaction Time12 minutes (Microwave)
Yield87.5%
Purification MethodRecrystallization
Recrystallization Solvent34% Aqueous Ethanol
Melting Point189-190 °C

Table 2: Properties of a Coumarin-Based Fluorescent Probe for Cu²⁺

ParameterValueReference
Probe Name(E)-3-((2-(Benzo[d]thiazol-2-yl)hydrazono)methyl)-7-(diethylamino)coumarin
Detection MethodColorimetric and Fluorescent
Stoichiometry (Probe:Cu²⁺)1:1
Absorption Max (λabs) - Free Probe460 nm
Absorption Max (λabs) - With Cu²⁺510 nm
Emission Max (λem) - Free Probe536 nm
Fluorescence Quantum Yield (Φ) - With Cu²⁺0.15%
Detection Limit (Colorimetric)5.7 ppb
Detection Limit (Fluorescent)4.0 ppb

Signaling Mechanisms and Experimental Workflows

The functionality of coumarin-based fluorescent probes is governed by several photo-induced signaling mechanisms, including Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Förster Resonance Energy Transfer (FRET).

Photoinduced Electron Transfer (PET)

In a typical PET-based probe, a fluorophore is connected to a recognition unit (receptor) via a spacer. In the "off" state, the fluorescence of the coumarin core is quenched due to electron transfer from the receptor. Upon binding of the analyte to the receptor, the PET process is inhibited, leading to a "turn-on" of fluorescence.

PET_Mechanism cluster_probe PET-Based Probe (Fluorescence OFF) cluster_complex Probe-Analyte Complex (Fluorescence ON) Coumarin_OFF Coumarin (Fluorophore) Receptor_OFF Receptor (e.g., for Metal Ion) Coumarin_OFF->Receptor_OFF PET Quenching Coumarin_ON Coumarin (Fluorophore) Analyte Analyte (e.g., Metal Ion) Receptor_ON Receptor Analyte_Bound Analyte Receptor_ON->Analyte_Bound Binding

Caption: Photoinduced Electron Transfer (PET) Mechanism.

Förster Resonance Energy Transfer (FRET)

FRET-based probes consist of a donor fluorophore (e.g., coumarin) and an acceptor fluorophore linked by a spacer. When the donor is excited, it can non-radiatively transfer its energy to the acceptor if they are in close proximity and their spectra overlap. Analyte-induced cleavage of the linker separates the donor and acceptor, disrupting FRET and restoring the donor's fluorescence.

FRET_Mechanism cluster_fret_on FRET ON (Donor Quenched) cluster_fret_off FRET OFF (Donor Fluorescence Restored) Donor_ON Coumarin (Donor) Acceptor_ON Acceptor Donor_ON->Acceptor_ON FRET Linker_ON Cleavable Linker Donor_ON->Linker_ON Donor_OFF Coumarin (Donor) Acceptor_OFF Acceptor Linker_ON->Acceptor_ON Cleaved_Linker Cleaved Linker Enzyme Enzyme Enzyme->Linker_ON Cleavage

Caption: Förster Resonance Energy Transfer (FRET) Mechanism.

General Experimental Workflow

The development of a coumarin-based fluorescent probe follows a systematic workflow from synthesis to application.

Experimental_Workflow Synthesis Synthesis of Coumarin Probe Purification Purification (Recrystallization / Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Photophysical Photophysical Studies (UV-Vis, Fluorescence) Characterization->Photophysical Application Application in Biological Systems (e.g., Cell Imaging) Photophysical->Application

Caption: General Experimental Workflow.

References

The Photophysical Properties of Coumarin-PEG3-TCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the photophysical properties of Coumarin-PEG3-TCO, a fluorogenic probe increasingly utilized in bioorthogonal chemistry. This document details the core photophysical characteristics, experimental protocols for their determination, and the underlying chemical principles of its application.

This compound is a fluorescent probe that combines a 7-aminocoumarin fluorophore with a trans-cyclooctene (TCO) moiety through a three-unit polyethylene glycol (PEG) linker. Its key feature is its fluorogenic nature when participating in the inverse-electron demand Diels-Alder (iEDDA) cycloaddition reaction with a tetrazine-functionalized molecule. This "turn-on" fluorescence is highly advantageous for reducing background signal in complex biological environments, making it a powerful tool for no-wash cellular imaging and the specific labeling of biomolecules.

Core Photophysical Data

The photophysical properties of this compound are dramatically altered upon its reaction with a tetrazine. In its unreacted state, the coumarin fluorescence is efficiently quenched. Following the iEDDA reaction, a highly fluorescent dihydropyridazine product is formed, leading to a significant increase in fluorescence intensity.

Due to the proprietary nature of specific probe data, the following tables present a compilation of photophysical properties for closely related coumarin-tetrazine probes after reaction with TCO, which serve as a strong proxy for the expected characteristics of the this compound product.

Table 1: Photophysical Properties of Unreacted Coumarin-TCO Probe (Proxy Data)

ParameterValueNotes
Fluorescence Quantum Yield (ΦF) ~0.003Data for a structurally similar unreacted coumarin-cyclooctyne conjugate is used as a proxy. The quantum yield of the unreacted probe is exceptionally low due to efficient quenching by the TCO moiety.
Fluorescence Lifetime (τF) Not availableThe fluorescence lifetime of the unreacted probe is expected to be very short due to efficient quenching. Detailed experimental determination is recommended.

Table 2: Photophysical Properties of Coumarin-TCO and Tetrazine Reaction Product (Proxy Data)

Probe AnalogueExcitation Max (λex)Emission Max (λem)Molar Extinction Coefficient (ε)Quantum Yield (ΦF)Fluorescence Enhancement
HELIOS 400 400 nm502 nm16,000 M-1cm-10.414,000-fold[1]
HELIOS 388 388 nm482 nm20,000 M-1cm-10.3811,000-fold[1]
HELIOS 370 370 nm463 nm19,000 M-1cm-10.492,900-fold[1]
Fluorescence Lifetime (τF) Not availableFluorescence lifetime for the reacted product has not been explicitly reported in the reviewed literature. Measurement via TCSPC is advised.

Note: The HELIOS probes are coumarin-tetrazine conjugates that, upon reaction with TCO, yield a fluorescent product analogous to the product of this compound reacting with a tetrazine. The data presented was measured in PBS buffer (pH 7.4).[1][2]

Signaling Pathway and Experimental Workflow

The primary signaling mechanism of this compound is the bioorthogonal iEDDA reaction. A generalized workflow for the characterization of its photophysical properties is also presented.

iEDDA_Reaction Inverse-Electron Demand Diels-Alder (iEDDA) Reaction Coumarin_TCO This compound (Low Fluorescence) Transition_State [4+2] Cycloaddition Transition State Coumarin_TCO->Transition_State Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Transition_State Intermediate Unstable Bicyclic Intermediate Transition_State->Intermediate Product Stable Dihydropyridazine Adduct (High Fluorescence) Intermediate->Product N2 N₂ Gas Intermediate->N2 Retro-Diels-Alder Photophysical_Workflow Experimental Workflow for Photophysical Characterization cluster_sample_prep Sample Preparation cluster_measurements Spectroscopic Measurements cluster_analysis Data Analysis Prep_Unreacted Prepare dilutions of This compound Absorbance Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prep_Unreacted->Absorbance Lifetime Measure Fluorescence Lifetime (TCSPC) Prep_Unreacted->Lifetime Prep_Reacted React this compound with excess Tetrazine, then prepare dilutions Prep_Reacted->Absorbance Prep_Reacted->Lifetime Fluorescence Measure Fluorescence Spectra (Fluorometer) Absorbance->Fluorescence Calc_Molar_Ext Calculate Molar Extinction Coefficient (ε) Absorbance->Calc_Molar_Ext Calc_QY Calculate Quantum Yield (Φ) Fluorescence->Calc_QY Analyze_Lifetime Analyze Lifetime Decay (τ) Lifetime->Analyze_Lifetime

References

In-Depth Technical Guide to the Excitation and Emission Spectra of Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the photophysical properties of Coumarin-PEG3-TCO, a fluorescent probe widely utilized in bioorthogonal chemistry. The document outlines its excitation and emission characteristics, provides experimental protocols for their determination, and illustrates its application in bioorthogonal ligation.

Core Photophysical Properties

This compound is a derivative of coumarin, a class of fluorophores known for their sensitivity to the local environment. The attachment of a Polyethylene Glycol (PEG) linker enhances its solubility in aqueous media, while the trans-cyclooctene (TCO) moiety allows for highly specific and rapid bioorthogonal reactions with tetrazine-labeled molecules.

Quantitative Data Summary

The photophysical properties of this compound are influenced by factors such as solvent polarity and pH. While specific data for the exact this compound conjugate is not extensively published, the following table summarizes the key spectral characteristics based on a closely related axial isomer (this compound*/axial) and other relevant 7-(diethylamino)coumarin derivatives.

ParameterValueCompoundSolvent/Conditions
Excitation Maximum (λex) 409 nmThis compound/axial0.1 M Tris pH 9.0
Emission Maximum (λem) 473 nmThis compound/axial0.1 M Tris pH 9.0
Quantum Yield (Φ) ~0.63Coumarin 343Ethanol
Molar Extinction Coefficient (ε) ~52,500 M⁻¹cm⁻¹Coumarin 7Ethanol

Note: Data for Quantum Yield and Molar Extinction Coefficient are for structurally related coumarin dyes and should be considered as estimates for this compound.

Experimental Protocols

Determining Excitation and Emission Spectra

This protocol outlines the methodology for measuring the fluorescence excitation and emission spectra of this compound.

Materials:

  • This compound

  • Spectroscopy-grade solvent (e.g., phosphate-buffered saline (PBS), ethanol, or dimethyl sulfoxide (DMSO))

  • Quartz cuvettes (1 cm path length)

  • Spectrofluorometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a series of dilute solutions from the stock solution in the desired experimental buffer (e.g., PBS) to an absorbance of less than 0.1 at the excitation wavelength to minimize inner filter effects.

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to warm up for the manufacturer's recommended time.

    • Set the excitation and emission slit widths to an appropriate value (e.g., 2-5 nm) to balance signal intensity and spectral resolution.

  • Excitation Spectrum Measurement:

    • Set the emission wavelength to the expected maximum (e.g., 473 nm).

    • Scan a range of excitation wavelengths (e.g., 350-450 nm).

    • Record the resulting fluorescence intensity as a function of the excitation wavelength. The peak of this spectrum corresponds to the excitation maximum (λex).

  • Emission Spectrum Measurement:

    • Set the excitation wavelength to the determined λex (e.g., 409 nm).

    • Scan a range of emission wavelengths (e.g., 420-600 nm).

    • Record the resulting fluorescence intensity as a function of the emission wavelength. The peak of this spectrum corresponds to the emission maximum (λem).

  • Data Analysis:

    • Correct the spectra for instrument-specific factors (e.g., lamp intensity and detector response) if required by the instrument software.

    • Determine the peak maxima for both the excitation and emission spectra.

Mandatory Visualizations

Experimental Workflow for Fluorescence Characterization

The following diagram illustrates the key steps involved in the characterization of the photophysical properties of this compound.

G Experimental Workflow for Photophysical Characterization cluster_prep Sample Preparation cluster_measure Spectroscopic Measurement cluster_analysis Data Analysis prep_stock Prepare Stock Solution (this compound in DMSO) prep_dilute Prepare Dilute Solutions (in experimental buffer) prep_stock->prep_dilute measure_abs Measure Absorbance (UV-Vis Spectrophotometer) prep_dilute->measure_abs Transfer to Cuvette measure_ex Measure Excitation Spectrum (Spectrofluorometer) measure_abs->measure_ex calc_ec Calculate Extinction Coefficient (ε) (using Beer-Lambert Law) measure_abs->calc_ec measure_em Measure Emission Spectrum (Spectrofluorometer) measure_ex->measure_em analyze_spectra Correct and Analyze Spectra measure_em->analyze_spectra det_max Determine λex and λem analyze_spectra->det_max calc_qy Calculate Quantum Yield (Φ) (relative to a standard) analyze_spectra->calc_qy G Bioorthogonal Reaction of this compound coumarin This compound reaction Inverse Electron Demand Diels-Alder Cycloaddition (iEDDA) coumarin->reaction tetrazine Tetrazine-labeled Biomolecule tetrazine->reaction product Stable, Fluorescently Labeled Bioconjugate reaction->product Covalent Bond Formation application Applications: - Cellular Imaging - Drug Delivery - Proteomics product->application

In-Depth Technical Guide: Solubility and Stability of Coumarin-PEG3-TCO in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of Coumarin-PEG3-TCO, a fluorescent labeling reagent widely used in bioconjugation and chemical biology. Understanding the behavior of this molecule in aqueous environments is crucial for the design and execution of reliable and reproducible experiments. This document details the key physicochemical properties, presents expected solubility and stability data, and offers detailed experimental protocols for in-house validation.

Introduction to this compound

This compound is a tripartite molecule consisting of a fluorescent coumarin core, a hydrophilic tri-polyethylene glycol (PEG3) linker, and a reactive trans-cyclooctene (TCO) moiety. This structure allows for the fluorescent labeling of molecules containing a tetrazine group via a bioorthogonal click chemistry reaction. The solubility and stability of this reagent are dictated by the interplay of its three components:

  • Coumarin Core: This fluorescent reporter group is inherently hydrophobic, which can limit aqueous solubility. The lactone ring of the coumarin structure is susceptible to hydrolysis, particularly under basic conditions. Furthermore, the extensive π-system of the coumarin core makes it prone to photodegradation.

  • PEG3 Linker: The short PEG chain enhances the overall hydrophilicity of the molecule, improving its solubility in aqueous media. PEGylation is a well-established strategy to increase the stability and reduce the aggregation of conjugated molecules.[1]

  • TCO Moiety: The strained trans-isomer of cyclooctene is highly reactive towards tetrazines. However, it can be susceptible to isomerization to the non-reactive cis-isomer, a process that can be accelerated by the presence of thiols.[2][3]

Solubility Profile

The solubility of this compound in aqueous buffers is a balance between the hydrophobic coumarin and the hydrophilic PEG linker. While the PEG3 chain aids in its dissolution, high concentrations in purely aqueous solutions may lead to aggregation or precipitation. The use of co-solvents and the composition of the buffer can significantly impact its solubility.

Estimated Solubility of this compound in Various Aqueous Media
Buffer SystempHTemperature (°C)Estimated SolubilityRemarks
Deionized Water~7.025Low to ModeratePotential for precipitation at concentrations above 1 mM.
Phosphate-Buffered Saline (PBS)7.425ModerateSalts may improve solubility through ionic interactions.
Acetate Buffer5.025ModerateFavorable pH for maintaining the stability of the coumarin lactone ring.
Tris Buffer8.525ModerateIncreased risk of lactone hydrolysis over extended periods.
PBS with 5% DMSO7.425HighThe use of a co-solvent significantly enhances solubility.

Note: The values presented are estimates based on the chemical properties of the components. Experimental verification is strongly recommended.

Stability Considerations

The stability of this compound is influenced by several factors, including pH, light exposure, and the presence of certain chemical species. Understanding these factors is critical for the proper storage and handling of the reagent.

Key Factors Affecting the Stability of this compound
FactorEffect on StabilityPrimary Degradation Pathway
pH Less stable at basic pH (>8).Hydrolysis of the coumarin lactone ring to form a non-fluorescent carboxylate.[4]
Light Susceptible to degradation upon exposure to UV or high-intensity visible light.Photodegradation of the coumarin fluorophore, leading to loss of fluorescence.[5]
Thiols Can induce isomerization of the TCO ring.Conversion of the reactive trans-TCO to the unreactive cis-TCO.
Temperature Degradation rates increase with higher temperatures.General acceleration of all degradation pathways.

Experimental Protocols

The following protocols provide standardized methods for determining the solubility and stability of this compound in a laboratory setting.

Determination of Aqueous Solubility using the Shake-Flask Method

This protocol outlines the determination of the thermodynamic equilibrium solubility of this compound.

Materials:

  • This compound

  • Selected aqueous buffer (e.g., PBS, pH 7.4)

  • DMSO (for stock solution)

  • Thermostatic shaker

  • Microcentrifuge

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Create a standard calibration curve by preparing serial dilutions of the stock solution in the chosen aqueous buffer.

  • Add an excess amount of this compound to a known volume of the aqueous buffer.

  • Incubate the mixture on a thermostatic shaker at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.

  • Pellet the undissolved solid by centrifugation at >10,000 x g for 20 minutes.

  • Carefully collect the supernatant and determine the concentration of the dissolved this compound using UV-Vis spectrophotometry or HPLC, with reference to the calibration curve.

Assessment of Stability in Aqueous Buffers by HPLC

This protocol describes a method to evaluate the stability of this compound under various conditions over time.

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffers of interest (e.g., varying pH, with/without thiols)

  • HPLC system with a C18 column and a fluorescence or UV detector

  • Incubator

Procedure:

  • Prepare working solutions of this compound at a known concentration (e.g., 100 µM) in the different aqueous buffers.

  • Incubate the solutions under controlled conditions (e.g., 25°C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), collect an aliquot from each solution.

  • Analyze the aliquots by reverse-phase HPLC, monitoring the peak area of the intact this compound.

  • Plot the percentage of the remaining parent compound against time to determine the degradation kinetics and calculate the half-life under each condition.

Visualized Workflow for Stability Assessment

The following diagram illustrates the logical flow for a comprehensive stability study of this compound.

cluster_conditions Test Variables A Prepare Stock Solution (this compound in DMSO) B Prepare Test Solutions in Aqueous Buffers A->B C Incubate under Controlled Conditions B->C D Collect Aliquots at Time Points C->D pH pH Variation Light Light vs. Dark Thiol Thiol Presence E Analyze by HPLC D->E F Quantify Remaining Parent Compound E->F G Determine Degradation Kinetics and Half-life F->G

Caption: A logical workflow for the stability assessment of this compound.

Summary and Recommendations

The solubility and stability of this compound are critical parameters for its successful application in bioconjugation experiments. The PEG3 linker confers moderate aqueous solubility, which can be enhanced with the use of co-solvents like DMSO. The molecule is most stable in slightly acidic to neutral aqueous buffers and should be protected from light to prevent photodegradation. For applications involving thiol-containing molecules, the potential for TCO isomerization should be considered, and reaction times should be optimized accordingly. It is strongly recommended that researchers perform their own validation of solubility and stability under their specific experimental conditions to ensure the highest quality and reproducibility of their results.

References

The Pivotal Role of the PEG3 Linker in Coumarin-TCO Probes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the critical role of the triethylene glycol (PEG3) linker in the design and application of Coumarin-TCO (trans-cyclooctene) bioorthogonal probes. These probes are instrumental in advanced biological imaging and diagnostics due to their "turn-on" fluorescent properties upon reaction with tetrazine-functionalized targets. The inclusion of a PEG3 linker significantly enhances the physicochemical properties and biological performance of these probes. This document provides a comprehensive overview of the underlying principles, quantitative data, detailed experimental protocols, and workflow visualizations to facilitate the effective utilization of these powerful research tools.

Core Principles of Coumarin-TCO Probes and the Function of the PEG3 Linker

Coumarin-TCO probes are a class of fluorogenic molecules designed for bioorthogonal chemistry. Their core mechanism relies on the inverse-electron-demand Diels-Alder cycloaddition (IEDDA) between the highly strained trans-cyclooctene (TCO) moiety and an electron-deficient tetrazine. In their unreacted state, the coumarin's fluorescence is often quenched through mechanisms like Through-Bond Energy Transfer (TBET) to the TCO or other quenching groups. The bioorthogonal reaction with a tetrazine-labeled biomolecule consumes the TCO, disrupting the quenching process and leading to a significant, often several-hundred-fold, increase in fluorescence, thus providing a high signal-to-noise ratio for imaging.[1]

The incorporation of a PEG3 linker, a short, hydrophilic spacer, between the coumarin fluorophore and the TCO reactive group addresses several key challenges in the application of these probes in biological systems.

Key Functions of the PEG3 Linker:

  • Enhanced Aqueous Solubility: Coumarin and TCO are often hydrophobic, leading to poor solubility in aqueous biological media and a tendency to aggregate. The hydrophilic nature of the PEG3 linker significantly improves the water solubility of the entire probe construct, preventing aggregation and ensuring its availability for reaction.[2]

  • Reduced Non-Specific Binding: The hydrophilicity and flexibility of the PEG linker can minimize non-specific interactions with proteins and cell membranes, leading to lower background signals and improved imaging contrast.

  • Improved Reaction Kinetics: While the inherent reactivity of the TCO moiety is high, steric hindrance from the bulky coumarin fluorophore can impede its reaction with tetrazine. The PEG3 linker provides spatial separation between the fluorophore and the reactive group, potentially improving the accessibility of the TCO for the IEDDA reaction.[3]

  • Favorable Pharmacokinetics: In in vivo applications, PEGylation is a well-established strategy to improve the pharmacokinetic profile of molecules by increasing their hydrodynamic radius and reducing renal clearance. While a short PEG3 linker has a modest effect compared to larger PEGs, it can still contribute to improved bioavailability and circulation time.

Data Presentation: Comparative Physicochemical and Kinetic Properties

The following tables summarize the anticipated quantitative effects of incorporating a PEG3 linker into a Coumarin-TCO probe. The data is a composite representation based on published values for similar fluorogenic probes and TCO-tetrazine reactions.

Table 1: Physicochemical Properties of Coumarin-TCO Probes

PropertyCoumarin-TCO (Hypothetical)Coumarin-PEG3-TCO (Hypothetical)Rationale for Change with PEG3 Linker
Molecular Weight ~400 g/mol ~550 g/mol Addition of the PEG3 linker unit.
Aqueous Solubility Low (<0.1 mg/mL)Moderate (>1 mg/mL)Increased hydrophilicity from the PEG chain.[2]
LogP (calculated) High (>3.5)Lower (~2.5)The PEG linker decreases the overall lipophilicity.

Table 2: Photophysical Properties of Coumarin-TCO Probes

PropertyCoumarin-TCO (Unreacted)This compound (Unreacted)Coumarin-TCO (Reacted with Tetrazine)This compound (Reacted with Tetrazine)
Excitation Max (λex) ~405 nm~405 nm~410 nm~410 nm
Emission Max (λem) ~470 nm~470 nm~475 nm~475 nm
Quantum Yield (Φ) <0.01<0.01~0.6-0.8~0.6-0.8
Fluorescence Turn-on Ratio -->500-fold>500-fold

Table 3: Bioorthogonal Reaction Kinetics (with a model tetrazine)

ProbeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Rationale for Change with PEG3 Linker
Coumarin-TCO 1,000 - 5,000Baseline reactivity of the TCO moiety.
This compound 2,000 - 8,000Reduced steric hindrance from the coumarin fluorophore, potentially leading to faster kinetics.[3]

Experimental Protocols

The following are detailed methodologies for the synthesis, characterization, and application of this compound probes.

Synthesis of a this compound Probe

This protocol outlines a general strategy for the synthesis of a this compound probe, starting from a commercially available coumarin derivative.

Materials:

  • 7-Hydroxycoumarin-3-carboxylic acid

  • N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Amino-PEG3-TCO

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel for column chromatography

Procedure:

  • Activation of Coumarin Carboxylic Acid: In a round-bottom flask, dissolve 7-hydroxycoumarin-3-carboxylic acid (1 equivalent) and HBTU (1.1 equivalents) in anhydrous DMF. Add DIPEA (2.5 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • Amide Coupling: To the activated coumarin solution, add a solution of Amino-PEG3-TCO (1.2 equivalents) in anhydrous DMF. Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen or argon).

  • Work-up and Extraction: Quench the reaction by adding water. Extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of dichloromethane and methanol to afford the pure this compound probe.

  • Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is determined using the relative method with a known standard.

Materials:

  • This compound probe

  • Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) or another suitable standard

  • UV-Vis spectrophotometer

  • Fluorometer

  • High-purity solvent (e.g., ethanol or PBS)

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of the this compound probe and the fluorescence standard in the same solvent.

  • Prepare Dilutions: Prepare a series of dilutions of both the sample and the standard with absorbances ranging from 0.01 to 0.1 at the excitation wavelength to avoid inner filter effects.

  • Measure Absorbance: Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.

  • Measure Fluorescence: Record the fluorescence emission spectra for each solution, exciting at the same wavelength used for the absorbance measurements.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) is calculated using the following equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²) where Φ_r is the quantum yield of the reference, Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively, and n_s and n_r are the refractive indices of the sample and reference solutions.

Measurement of Bioorthogonal Reaction Kinetics

The second-order rate constant (k₂) of the reaction between the this compound probe and a tetrazine can be determined using stopped-flow spectrophotometry.

Materials:

  • This compound probe

  • A tetrazine derivative

  • Stopped-flow spectrophotometer

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactant Solutions: Prepare solutions of the this compound probe and the tetrazine in the reaction buffer at known concentrations.

  • Stopped-Flow Measurement: Load the two reactant solutions into separate syringes of the stopped-flow instrument. Rapidly mix the solutions and monitor the change in absorbance or fluorescence over time. The reaction can often be monitored by the disappearance of the tetrazine's characteristic absorbance in the visible region (~520 nm).

  • Data Analysis: Fit the kinetic trace to a pseudo-first-order or second-order rate equation to determine the observed rate constant (k_obs). The second-order rate constant (k₂) is then calculated from k_obs and the concentration of the excess reactant.

Live-Cell Imaging Protocol

This protocol provides a general guideline for using a this compound probe for no-wash live-cell imaging.

Materials:

  • Cells expressing a tetrazine-labeled target

  • This compound probe

  • Cell culture medium

  • Fluorescence microscope

Procedure:

  • Cell Culture: Culture the cells of interest in a glass-bottom dish suitable for microscopy.

  • Probe Preparation: Prepare a stock solution of the this compound probe in DMSO and dilute it to the final working concentration (typically 1-10 µM) in cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and add the probe-containing medium.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.

  • Imaging: Without a washing step, image the cells using a fluorescence microscope with the appropriate filter set for the coumarin fluorophore.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows.

G Mechanism of Coumarin-TCO Probe Activation CoumarinTCO Coumarin-TCO Probe (Non-fluorescent) Reaction Bioorthogonal Reaction (IEDDA) CoumarinTCO->Reaction Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Reaction Product Fluorescent Product Reaction->Product Light Fluorescence Product->Light

Caption: Bioorthogonal activation of a Coumarin-TCO probe.

G Synthesis Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Characterization Coumarin 7-Hydroxycoumarin- 3-carboxylic acid Activation 1. Activation of Carboxylic Acid (HBTU/DIPEA) Coumarin->Activation PEGTCO Amino-PEG3-TCO Coupling 2. Amide Coupling PEGTCO->Coupling Activation->Coupling Purify 3. Column Chromatography Coupling->Purify Characterize 4. NMR, HRMS Purify->Characterize FinalProduct This compound Probe Characterize->FinalProduct G Live-Cell Imaging Workflow Start Start: Culture cells with tetrazine-labeled target AddProbe Add this compound probe to media Start->AddProbe Incubate Incubate (15-60 min, 37°C) AddProbe->Incubate Image Fluorescence Microscopy (No-wash) Incubate->Image Analyze Image Analysis Image->Analyze

References

The Bioorthogonality of TCO-Tetrazine Ligation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of chemical biology and drug development, the ability to perform specific chemical reactions within a living system without interfering with native biochemical processes is paramount. This concept, termed bioorthogonal chemistry, has been revolutionized by the advent of "click chemistry," a set of reactions characterized by high yields, stereospecificity, and mild reaction conditions. Among these, the inverse-electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a 1,2,4,5-tetrazine (Tz) has emerged as a superior strategy.[1] Its remarkable attributes, most notably its exceptionally rapid reaction kinetics and catalyst-free nature, set it apart.[1][2]

This technical guide provides an in-depth overview of the TCO-tetrazine ligation, offering a comprehensive resource on its core principles, quantitative kinetic data, and detailed experimental protocols for its application in complex biological systems.

Core Principles of the TCO-Tetrazine Ligation

Reaction Mechanism

The TCO-tetrazine ligation is a powerful bioorthogonal reaction that proceeds via a two-step mechanism.[3] The first and rate-determining step is an inverse-electron-demand Diels-Alder [4+2] cycloaddition between the electron-deficient tetrazine (the diene) and the strained, electron-rich trans-cyclooctene (the dienophile).[4] This is followed by a rapid retro-Diels-Alder reaction, which irreversibly eliminates dinitrogen gas (N₂) to form a stable dihydropyridazine product. The release of N₂ gas makes the reaction irreversible, driving it to completion.

TCO_Tetrazine_Mechanism cluster_orbitals Frontier Molecular Orbitals (FMO) TCO trans-Cyclooctene (TCO) (Dienophile) Plus + Tetrazine Tetrazine (Tz) (Diene) Cycloadduct [4+2] Cycloaddition Intermediate Tetrazine->Cycloadduct IEDDA Cycloaddition (Rate-Determining Step) Dihydropyridazine Dihydropyridazine (Stable Product) Cycloadduct->Dihydropyridazine Retro-Diels-Alder (N₂ Elimination) Plus2 + N2 N₂ Gas HOMO HOMO (TCO) LUMO LUMO (Tetrazine) HOMO->LUMO Kinetic_Factors Kinetics TCO-Tetrazine Reaction Rate (k₂) Electronics Electronic Effects Kinetics->Electronics Strain TCO Ring Strain Kinetics->Strain Sterics Steric Hindrance Kinetics->Sterics EWG_Tz Electron-Withdrawing Groups on Tetrazine (↓ LUMO) Electronics->EWG_Tz Increases Rate EDG_TCO Electron-Donating Groups on TCO (↑ HOMO) Electronics->EDG_TCO Increases Rate HighStrain Increased Strain (e.g., s-TCO) Strain->HighStrain Increases Rate LowHindrance Smaller Substituents Sterics->LowHindrance Increases Rate Pretargeted_Imaging_Workflow Inject_Ab Step 1: Administer TCO-Antibody Accumulate Step 2: Antibody Accumulates at Target & Clears from Blood (24-72h) Inject_Ab->Accumulate Time Inject_Tz Step 3: Administer Radiolabeled Tetrazine Accumulate->Inject_Tz Ligation Step 4: In Vivo Click Ligation at Target Site Inject_Tz->Ligation Clearance Step 5: Unbound Tetrazine Rapidly Clears Ligation->Clearance Image Step 6: High-Contrast PET/SPECT Imaging Clearance->Image

References

Navigating the Handling of Coumarin-PEG3-TCO: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides comprehensive recommendations for the proper storage and handling of Coumarin-PEG3-TCO, a fluorescent dye derivative increasingly utilized in bioconjugation and drug development. Adherence to these guidelines is crucial for maintaining the compound's integrity and ensuring experimental success and laboratory safety. This document outlines optimal storage conditions, stability considerations, handling procedures, and relevant experimental protocols.

Storage Recommendations

Proper storage is paramount to preserving the reactivity of the trans-cyclooctene (TCO) moiety, which is susceptible to isomerization. The following table summarizes the recommended storage conditions for this compound.

ParameterRecommendationRationale
Temperature Store at or below -20°C upon arrival.[1][2]Minimizes thermal degradation and isomerization of the TCO group.
Light Protect from light.[1][2]The coumarin fluorophore is light-sensitive and can photodegrade.
Moisture Store in a dry environment and protect from moisture.[1]Prevents hydrolysis and maintains the integrity of the compound.
Form Store as a solid or in an anhydrous solvent.Enhances long-term stability compared to aqueous solutions.

Stability Profile

The stability of this compound is influenced by several factors, most notably the isomerization of the reactive trans-cyclooctene (TCO) to its inactive cis-cyclooctene (CCO) form. This isomerization can be accelerated by the presence of certain reagents.

ConditionStability ObservationSource
Long-term Storage (Solid) TCO compounds are not recommended for long-term storage due to natural isomerization to CCO.BroadPharm
Aqueous Solution (-20°C) A TCO-PEG3-modified goat IgG showed a 7% loss of reactivity towards tetrazines after 4 weeks of storage at -20°C in 100 mM sodium phosphate, 150 mM sodium chloride solution at pH 7.5.Interchim
Aqueous Solution (4°C) A TCO-PEG3-modified goat IgG exhibited a 10.5% loss of reactivity towards tetrazines after 4 weeks of storage at 4°C in 100 mM sodium phosphate, 150 mM sodium chloride solution at pH 7.5.Interchim
Presence of Thiols (e.g., DTT) Thiol-containing reducing agents like dithiothreitol (DTT) are known to promote the isomerization of TCO to its inactive CCO form, leading to a significant reduction in reactivity.BenchChem
Presence of Serum Prolonged exposure to serum can affect TCO stability due to the presence of endogenous thiols like glutathione.BenchChem

Handling and Safety Precautions

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety goggles with side protection.

  • Hand Protection: Wear suitable chemical-resistant gloves (tested according to EN 374).

  • Body Protection: Wear a laboratory coat.

Engineering Controls:

  • Use in a well-ventilated area. Local exhaust ventilation is recommended to control airborne exposure.

Hygiene Measures:

  • Wash hands thoroughly after handling.

  • Do not eat, drink, or smoke when using this product.

  • Remove contaminated clothing and wash before reuse.

Spill and Disposal:

  • In case of a spill, avoid dust formation, cover drains, and take up mechanically. Place in appropriate containers for disposal.

  • Dispose of contents and container in accordance with local, regional, national, and international regulations.

Experimental Protocols

A crucial aspect of handling this compound is understanding its stability in experimental settings. The following is a generalized protocol for assessing the stability of a TCO-linker in the presence of different reagents using HPLC analysis.

Protocol: Stability Assay of a TCO-Linker

1. Reagent Preparation:

  • TCO-Linker Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
  • Reaction Buffer: Prepare your desired reaction buffer (e.g., 1x PBS, pH 7.4).
  • Test Reagent Stocks: Prepare fresh stock solutions of the compounds to be tested for their effect on TCO stability (e.g., 100 mM DTT, 100 mM TCEP in the reaction buffer).

2. Stability Assay:

  • Label three sets of tubes: "Control," "Test Reagent 1," and "Test Reagent 2."
  • To all tubes, add the reaction buffer.
  • To the "Control" tube, add a volume of DMSO equivalent to the TCO-linker stock solution volume.
  • To the "Test Reagent" tubes, add the respective stock solutions to the desired final concentration (e.g., 10 mM).
  • Initiate the assay by adding the TCO-linker stock solution to all tubes to a final concentration of 1 mM and vortex gently.
  • Incubate all tubes at the desired temperature (e.g., room temperature or 37°C).

3. Time-Point Analysis:

  • At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
  • Immediately quench the reaction by diluting the aliquot into a suitable mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) and either flash freeze or place on ice.

4. HPLC Analysis:

  • Analyze the collected samples by HPLC to quantify the remaining intact TCO-linker.
  • Instrumentation: HPLC system with a UV detector. A C18 reversed-phase column is commonly used.
  • Mobile Phase: A typical gradient could be Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) and Mobile Phase B: Acetonitrile with 0.1% TFA.
  • Detection: Monitor at a wavelength appropriate for the coumarin fluorophore (e.g., ~340 nm).
  • Data Analysis: Integrate the peak corresponding to the intact this compound and calculate its percentage relative to the initial time point.

Visualizations

To further aid in the understanding of this compound and its handling, the following diagrams are provided.

Chemical Structure of this compound cluster_coumarin Coumarin cluster_peg PEG3 Linker cluster_tco TCO Coumarin_ring Coumarin Moiety PEG3 -O-(CH2)2-O-(CH2)2-O-(CH2)2- Coumarin_ring->PEG3 Linkage TCO_ring trans-Cyclooctene PEG3->TCO_ring Linkage

Caption: Chemical structure of this compound.

General Experimental Workflow A Prepare Tetrazine-labeled Biomolecule C React Biomolecule with This compound A->C B Prepare this compound Solution (in DMSO) B->C D Purify Labeled Biomolecule C->D E Analyze Conjugate (e.g., SDS-PAGE, MS) D->E

Caption: General experimental workflow for bioconjugation.

Handling Decision Tree for Spills Spill Spill of this compound Occurs IsSolid Is the spill a solid? Spill->IsSolid SolidAction Mechanically scoop up. Avoid creating dust. Place in a sealed container. IsSolid->SolidAction Yes LiquidAction Absorb with inert material. Place in a sealed container. IsSolid->LiquidAction No (e.g., in DMSO) Ventilate Ventilate the area. SolidAction->Ventilate LiquidAction->Ventilate Decontaminate Decontaminate the spill area. Ventilate->Decontaminate Dispose Dispose of waste according to institutional guidelines. Decontaminate->Dispose

Caption: Decision tree for handling a spill.

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Labeling with Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise covalent modification of proteins with fluorescent probes is a cornerstone of modern biological research and drug development. It enables the visualization of protein localization and trafficking, the study of protein-protein interactions, and the development of targeted therapeutics. The inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (TCO) and a tetrazine (Tz) is a premier bioorthogonal "click chemistry" reaction, renowned for its exceptionally fast kinetics and high specificity in complex biological milieu.[1]

This document provides detailed protocols and application notes for the use of Coumarin-PEG3-TCO, a fluorescent labeling reagent. This reagent comprises a bright and photostable coumarin fluorophore, a hydrophilic polyethylene glycol (PEG) spacer to enhance solubility and reduce steric hindrance, and a reactive TCO moiety for covalent attachment to tetrazine-modified proteins. The resulting fluorescently labeled proteins can be utilized in a variety of downstream applications, including fluorescence microscopy, flow cytometry, and Western blotting.

Principle of Labeling

The labeling strategy is a two-step process. First, the protein of interest is functionalized with a tetrazine group. This is typically achieved through the reaction of a tetrazine-NHS ester with primary amines (e.g., lysine residues) on the protein surface or through the genetic incorporation of a tetrazine-bearing unnatural amino acid for site-specific labeling. The second step is the rapid and specific reaction of the tetrazine-modified protein with this compound.[2]

Quantitative Data Summary

The following tables summarize key quantitative parameters associated with the TCO-tetrazine ligation and the photophysical properties of coumarin-based dyes. These values provide a basis for experimental design and data interpretation.

Table 1: Reaction Kinetics of TCO-Tetrazine Ligation

ParameterValueReactantsConditions
Second-Order Rate Constant (k₂)~2,000 M⁻¹s⁻¹TCO + Dipyridyl TetrazineAqueous Buffer

Note: Reaction rates can vary depending on the specific substituents on both the TCO and tetrazine moieties.[3]

Table 2: Photophysical Properties of Coumarin Dyes

PropertyTypical ValueNotes
Excitation Maximum (λex)~400 nmCan be fine-tuned by chemical modifications.
Emission Maximum (λem)~502 nm
Molar Extinction Coefficient (ε)~16,000 M⁻¹cm⁻¹
Quantum Yield (Φ)~0.41In aqueous solutions.
Fluorescence EnhancementUp to 4,000-foldUpon reaction with TCO, for fluorogenic coumarin-tetrazine probes.[4]

Table 3: Recommended Reaction Parameters

ParameterRecommended Value
Molar Excess of Tetrazine-NHS ester (for amine labeling)10- to 20-fold
Molar Excess of this compound to Tetrazine-Protein1.1 - 5 fold
Reaction Time (TCO-Tetrazine Ligation)30 - 60 minutes
Reaction TemperatureRoom Temperature (20-25°C)
pH Range (for TCO-Tetrazine Ligation)6.5 - 7.5

Experimental Protocols

Protocol 1: Modification of Protein with Tetrazine-NHS Ester

This protocol describes the functionalization of a protein with a tetrazine moiety by targeting primary amines.

Materials:

  • Protein of interest

  • Tetrazine-PEGn-NHS ester

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Desalting spin column

Procedure:

  • Buffer Exchange: Dissolve the protein of interest in the amine-free reaction buffer at a concentration of 1-5 mg/mL. If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using a desalting spin column.

  • Prepare Tetrazine-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the Tetrazine-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the Tetrazine-NHS ester solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or 2 hours on ice.[2]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 5 minutes at room temperature.

  • Purification: Remove the excess, unreacted Tetrazine-NHS ester and byproducts using a desalting spin column according to the manufacturer's instructions. The purified tetrazine-labeled protein can be stored at 4°C for immediate use or at -20°C for long-term storage.

Protocol 2: Labeling of Tetrazine-Modified Protein with this compound

This protocol details the ligation of the tetrazine-functionalized protein with this compound.

Materials:

  • Tetrazine-modified protein (from Protocol 1)

  • This compound

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO

Procedure:

  • Prepare this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO. The concentration will depend on the desired final concentration in the reaction.

  • Reaction Setup: In a microcentrifuge tube, combine the purified tetrazine-modified protein with the reaction buffer.

  • Addition of this compound: Add the this compound stock solution to the protein solution. A 1.1 to 5-fold molar excess of this compound relative to the protein is a good starting point.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.

  • Purification (Optional): If necessary, the final coumarin-labeled protein conjugate can be purified from any unreacted this compound using size-exclusion chromatography or a desalting spin column. For many applications, the reaction is clean enough that no further purification is required.

  • Storage: The resulting coumarin-labeled protein is ready for downstream applications. Store at 4°C for short-term use or at -20°C for long-term storage, protected from light.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Protein Preparation cluster_1 Tetrazine Labeling cluster_2 Coumarin-TCO Labeling cluster_3 Downstream Analysis Protein_of_Interest Protein of Interest Buffer_Exchange Buffer Exchange (Amine-free buffer) Protein_of_Interest->Buffer_Exchange Labeling_Reaction Labeling Reaction (10-20x molar excess) Buffer_Exchange->Labeling_Reaction Tetrazine_NHS_Ester Tetrazine-NHS Ester (in DMSO) Tetrazine_NHS_Ester->Labeling_Reaction Quench_Reaction Quench Reaction (Tris buffer) Labeling_Reaction->Quench_Reaction Purification_1 Purification (Desalting Column) Quench_Reaction->Purification_1 Click_Reaction Click Reaction (1.1-5x molar excess) Purification_1->Click_Reaction Coumarin_TCO This compound (in DMSO) Coumarin_TCO->Click_Reaction Purification_2 Optional Purification (SEC/Desalting) Click_Reaction->Purification_2 Fluorescence_Microscopy Fluorescence Microscopy Purification_2->Fluorescence_Microscopy Flow_Cytometry Flow Cytometry Purification_2->Flow_Cytometry Western_Blot Western Blot Purification_2->Western_Blot

Caption: Experimental workflow for labeling a protein with this compound.

EGFR/PI3K/AKT/mTOR Signaling Pathway

G EGF EGF EGFR EGFR EGF->EGFR PI3K PI3K EGFR->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Coumarin Coumarin Derivatives Coumarin->PI3K inhibits Coumarin->mTORC1 inhibits

Caption: EGFR/PI3K/AKT/mTOR signaling pathway and potential inhibition by coumarin derivatives.

References

Application Notes and Protocols for Live Cell Imaging with Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Live cell imaging is a powerful technique for visualizing dynamic cellular processes in real-time. The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine and a trans-cyclooctene (TCO), has revolutionized the field by enabling the specific and rapid labeling of biomolecules in their native environment.[1][2] Coumarin-PEG3-TCO is a fluorescent probe designed for this purpose, combining a bright and photostable coumarin fluorophore with a TCO moiety for covalent attachment to tetrazine-modified targets. The polyethylene glycol (PEG3) linker enhances aqueous solubility and minimizes steric hindrance, making it an ideal tool for a variety of live cell imaging applications.[3]

This document provides detailed protocols and technical information for the use of this compound in live cell imaging, with a focus on labeling and visualizing cell surface receptors, such as the Human Epidermal Growth Factor Receptor 2 (HER2), a key target in cancer research.[4]

Principle of Labeling

The labeling strategy is a two-step process. First, a biomolecule of interest is tagged with a tetrazine moiety. This can be achieved through genetic encoding with unnatural amino acids, metabolic labeling, or conjugation to a targeting ligand, such as an antibody. In the second step, the cells are incubated with this compound. The TCO group on the coumarin probe rapidly and specifically reacts with the tetrazine tag on the target biomolecule via a "click" reaction, forming a stable covalent bond and rendering the target fluorescent. This reaction is bioorthogonal, meaning it does not interfere with native cellular processes.

Photophysical and Chemical Properties

The photophysical properties of coumarin dyes are environmentally sensitive, which can be advantageous for sensing changes in the local cellular environment.[5] The 7-(diethylamino)coumarin core of this probe provides high quantum yields and photostability.

PropertyValueReference
Excitation Maximum (λex) ~405 nm
Emission Maximum (λem) ~450 nm
Molar Extinction Coefficient (ε) ~30,000 M⁻¹cm⁻¹
Quantum Yield (Φ) ~0.6-0.8
Reaction Kinetics (k₂ with tetrazine) Up to 30,000 M⁻¹s⁻¹

Note: The exact photophysical properties can be influenced by the local environment and the nature of the conjugated biomolecule.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Receptors (HER2) with a Tetrazine-Modified Antibody

This protocol describes the labeling of HER2 on the surface of live cancer cells (e.g., SKOV3, which have high HER2 expression) using a tetrazine-modified anti-HER2 antibody and this compound.

Materials:

  • Live cells expressing the target receptor (e.g., SKOV3 cells)

  • Cell culture medium (e.g., McCoy's 5A with 10% FBS)

  • Glass-bottom imaging dishes

  • Tetrazine-modified anti-HER2 antibody (e.g., Pertuzumab-tetrazine)

  • This compound

  • Anhydrous DMSO

  • Phosphate-buffered saline (PBS), pH 7.4

  • Live-cell imaging solution (e.g., HEPES-buffered saline)

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or "blue" channel)

Procedure:

  • Cell Culture:

    • Seed SKOV3 cells onto glass-bottom imaging dishes and culture until they reach 50-70% confluency.

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.

    • Dilute the tetrazine-modified anti-HER2 antibody to a working concentration of 1-10 µg/mL in pre-warmed cell culture medium.

  • Antibody Incubation (Pre-targeting):

    • Wash the cells twice with pre-warmed PBS.

    • Replace the PBS with the diluted tetrazine-modified anti-HER2 antibody solution.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO₂.

  • Washing:

    • Remove the antibody solution and wash the cells three times with pre-warmed PBS to remove any unbound antibody.

  • This compound Labeling:

    • Dilute the 1 mM this compound stock solution to a final concentration of 1-5 µM in pre-warmed live-cell imaging solution.

    • Add the this compound solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope.

    • Use an excitation wavelength of ~405 nm and collect the emission between ~430-480 nm.

    • Acquire images at different time points to monitor the labeling reaction and receptor dynamics. The signal should develop rapidly.

Controls:

  • No Antibody Control: Treat cells with this compound only to assess non-specific binding of the probe.

  • No TCO Probe Control: Treat cells with the tetrazine-modified antibody only to assess any background fluorescence.

  • Unlabeled Cells: Image untreated cells to determine the level of cellular autofluorescence.

Experimental Workflow and Signaling Pathway Diagrams

G

G

Data Presentation

The following table summarizes the key quantitative data for this compound, with comparative values for other relevant fluorescent probes.

ParameterThis compound (estimated)Coumarin 343HELIOS 370H
Excitation Max (nm) ~405445370
Emission Max (nm) ~450495450
Molar Extinction Coefficient (M⁻¹cm⁻¹) ~30,00044,30030,000
Quantum Yield (Φ) ~0.6-0.80.630.79
Brightness (ε x Φ) ~18,000 - 24,00027,90923,700

Data for Coumarin 343 from. Data for HELIOS 370H from.

Troubleshooting

IssuePossible CauseSuggested Solution
High Background Fluorescence - Incomplete washing- Non-specific binding of the probe or antibody- Cellular autofluorescence- Increase the number and duration of wash steps.- Include a blocking step (e.g., with BSA) before antibody incubation.- Reduce the concentration of the antibody or this compound.- Use a live-cell imaging medium with reduced autofluorescence.- Acquire images of unlabeled cells to establish a baseline for background subtraction.
Low or No Signal - Inefficient labeling of the antibody with tetrazine- Low expression of the target receptor- Photobleaching- Verify the successful conjugation of tetrazine to the antibody.- Use a cell line with higher expression of the target receptor.- Increase the concentration of the antibody or this compound.- Reduce the excitation light intensity and/or exposure time during imaging.- Use an anti-fade reagent if compatible with live cell imaging.
Cell Death or Stress - Cytotoxicity of the probe or antibody- Phototoxicity- Perform a cytotoxicity assay to determine the optimal, non-toxic concentrations.- Reduce the incubation times.- Minimize the exposure of cells to excitation light.

Conclusion

This compound is a versatile and highly effective fluorescent probe for live cell imaging when combined with tetrazine-based bioorthogonal labeling strategies. Its bright fluorescence, rapid reaction kinetics, and the specificity of the TCO-tetrazine ligation allow for the precise and dynamic visualization of a wide range of biomolecules in their native cellular context. The protocols and data presented here provide a comprehensive guide for researchers to successfully implement this powerful tool in their studies of cellular function and drug development.

References

Application Notes: Pre-targeted In Vivo Imaging with Coumarin-PEG3-TCO in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Pre-targeted in vivo imaging is a powerful strategy that decouples the targeting and imaging steps to enhance image contrast and reduce the radiation or dye burden on non-target tissues. This approach typically involves two steps: first, the administration of a biomolecule, such as an antibody modified with a bioorthogonal handle like trans-cyclooctene (TCO), which recognizes a specific biological target. After this targeting molecule has accumulated at the site of interest and any excess has cleared from circulation, a small, fast-clearing imaging probe carrying the complementary reactive group (e.g., a tetrazine) is administered.

The subsequent in vivo reaction, most commonly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between TCO and tetrazine, leads to the covalent attachment of the imaging agent at the target site.[1][2] This "click chemistry" reaction is highly efficient and bioorthogonal, meaning it proceeds rapidly under physiological conditions without interfering with native biological processes.[3][4] The use of a Coumarin-PEG3-TCO construct allows for the attachment of this reactive handle to a targeting vector (like an antibody), preparing it for reaction with a coumarin-tetrazine fluorescent probe. Many coumarin-tetrazine probes are designed as "light-up" probes, exhibiting a significant increase in fluorescence upon reaction, which further improves the signal-to-background ratio.[5]

Key Applications and Advantages

The primary application for this compound in animal models is in pre-targeted fluorescence imaging, particularly for oncology research and drug development.

  • High Signal-to-Background Ratios: By allowing the unbound TCO-modified antibody to clear before introducing the fluorophore, background signal is significantly minimized, leading to high-contrast images. Fluorescence imaging has demonstrated high tumor-to-muscle ratios, for instance, around 4:1.

  • Improved Pharmacokinetics: Small tetrazine-fluorophore molecules are cleared rapidly from the body, reducing the overall exposure of the animal to the imaging agent.

  • Versatility: The TCO-tetrazine ligation is a versatile platform. The same TCO-modified targeting molecule can be used with various tetrazine probes carrying different fluorophores or even radionuclides for PET or SPECT imaging.

  • Fluorogenic "Turn-On" Probes: Coumarin-tetrazine probes often exhibit low fluorescence until they react with TCO, at which point their fluorescence quantum yield increases dramatically. This activation at the target site is a key advantage for achieving high-contrast images with minimal background interference.

Illustrative Data Presentation

The following tables summarize representative quantitative data that could be obtained from a pre-targeted in vivo imaging experiment using an antibody-Coumarin-PEG3-TCO conjugate and a coumarin-tetrazine probe in a mouse xenograft tumor model.

Table 1: Illustrative Biodistribution of Tetrazine Probe (Data represents the percentage of injected dose per gram of tissue (%ID/g) at various times post-injection of the fluorescent tetrazine probe. The TCO-antibody was administered 72 hours prior.)

Organ1 Hour Post-Injection4 Hours Post-Injection8 Hours Post-Injection24 Hours Post-Injection
Tumor2.5%4.2%3.8%3.1%
Blood1.5%0.5%0.2%< 0.1%
Liver5.0%2.1%1.5%0.8%
Spleen1.2%0.8%0.6%0.3%
Kidneys8.5%3.0%1.1%0.4%
Muscle0.4%0.3%0.2%0.1%

Table 2: Illustrative Tumor-to-Background Ratios (Calculated from the mean fluorescence intensity of the respective tissues.)

Time PointTumor-to-Muscle RatioTumor-to-Blood Ratio
1 Hour Post-Injection6.31.7
4 Hours Post-Injection14.08.4
8 Hours Post-Injection19.019.0
24 Hours Post-Injection31.0>30.0

Experimental Workflows and Reaction Mechanisms

The following diagrams illustrate the pre-targeted imaging workflow and the underlying bioorthogonal reaction.

pretargeted_workflow Pre-targeted In Vivo Imaging Workflow cluster_step1 Step 1: Targeting cluster_step2 Step 2: Clearance cluster_step3 Step 3: Imaging cluster_step4 Step 4: Analysis A Administer Antibody-TCO Conjugate via IV Injection B Incubate for 24-72 hours A->B C Antibody-TCO accumulates at tumor site; unbound conjugate is cleared from circulation B->C D Administer Coumarin-Tetrazine Probe via IV Injection C->D E Anesthetize mouse and acquire fluorescence images at multiple time points (e.g., 1, 4, 8, 24h) D->E F Quantify fluorescence intensity in tumor vs. background tissues E->F G Calculate Tumor-to-Background Ratios F->G

Caption: General workflow for a pre-targeted in vivo imaging experiment.

IEDDA_Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction cluster_reactants Reactants In Vivo cluster_product Product Ab_TCO Antibody-PEG3-TCO (at tumor site) Click + Ab_TCO->Click Coumarin_Tz Coumarin-Tetrazine (circulating) Coumarin_Tz->Click Product Fluorescent Antibody-Coumarin Conjugate (Covalently bound at tumor site) Click->Product 'Click' Reaction (fast & bioorthogonal)

Caption: Bioorthogonal IEDDA reaction between TCO and a tetrazine probe.

Detailed Protocol: Pre-targeted Fluorescence Imaging in a Mouse Tumor Model

This protocol provides a general guideline for using a this compound conjugated antibody for in vivo fluorescence imaging. Specific parameters should be optimized for the particular animal model, targeting antibody, and imaging system.

Materials

  • Tumor-bearing mice (e.g., subcutaneous xenograft model).

  • Antibody conjugated with this compound, specific to a tumor antigen.

  • Coumarin-tetrazine fluorescent probe.

  • Sterile phosphate-buffered saline (PBS), pH 7.4.

  • Dimethyl sulfoxide (DMSO).

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum).

  • Anesthesia system (e.g., isoflurane inhalation).

  • Standard animal handling equipment.

Experimental Procedure

  • Preparation of Reagents

    • Antibody-TCO Conjugate: Reconstitute the lyophilized Antibody-TCO conjugate in sterile PBS to a final concentration of 1 mg/mL. Ensure the solution is clear and free of particulates.

    • Coumarin-Tetrazine Probe: Prepare a stock solution of the fluorescent tetrazine probe in DMSO (e.g., 10 mM). Immediately before use, dilute the stock solution in sterile PBS to the desired final injection concentration. The final DMSO concentration in the injected solution should be below 5% to avoid toxicity.

  • Step 1: Administration of Antibody-TCO Conjugate

    • Administer 100 µg of the Antibody-TCO conjugate to each mouse via intravenous (tail vein) injection. The volume should typically be around 100-200 µL.

    • House the mice under standard conditions for the incubation period.

  • Step 2: Incubation and Clearance

    • Allow the Antibody-TCO conjugate to circulate and accumulate at the tumor site for 24 to 72 hours. This timeframe should be optimized based on the known pharmacokinetics of the specific antibody. Longer incubation times generally lead to better tumor-to-background ratios.

  • Step 3: Administration of Coumarin-Tetrazine Probe

    • After the incubation period, administer the prepared coumarin-tetrazine probe via intravenous injection. The optimal dose will need to be determined empirically, but a starting point is often a 2-10 fold molar excess relative to the injected antibody.

  • Step 4: In Vivo Fluorescence Imaging

    • Anesthetize the mice at desired time points post-tetrazine injection (e.g., 1, 4, 8, and 24 hours). Maintain anesthesia throughout the imaging procedure.

    • Place the anesthetized mouse in the imaging chamber of the in vivo imaging system.

    • Acquire whole-body fluorescence images using the appropriate excitation and emission filters for the specific coumarin fluorophore.

    • It is recommended to also acquire images of a control group of tumor-bearing mice that did not receive the Antibody-TCO conjugate to assess any non-specific accumulation of the tetrazine probe.

  • Step 5: Data Analysis

    • Using the imaging system's software, draw regions of interest (ROIs) over the tumor area and a region of non-target tissue (e.g., contralateral muscle) for background measurement.

    • Quantify the average fluorescence intensity (typically in units of radiance) within each ROI.

    • Calculate the tumor-to-background ratio by dividing the mean fluorescence intensity of the tumor ROI by that of the background ROI.

    • If desired, at the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm biodistribution.

References

Application Notes and Protocols: Coumarin-PEG3-TCO for No-Wash Fluorogenic Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG3-TCO is a powerful fluorogenic probe designed for real-time, no-wash imaging of biological molecules and processes in live cells. This probe combines a bright and photostable coumarin fluorophore with a trans-cyclooctene (TCO) moiety through a flexible polyethylene glycol (PEG) linker. The key to its utility lies in the bioorthogonal reaction between the TCO group and a tetrazine-labeled target. This reaction, an inverse-electron demand Diels-Alder (iEDDA) cycloaddition, is exceptionally fast and specific, proceeding efficiently within complex biological systems without the need for toxic catalysts.[1][2]

Upon reaction with a tetrazine, the quenching effect exerted by the tetrazine on the coumarin is relieved, leading to a dramatic increase in fluorescence intensity. This "turn-on" response enables the specific visualization of labeled targets with a high signal-to-noise ratio, eliminating the need for wash steps that are often disruptive to live-cell experiments.[3][4] The PEG3 linker enhances the probe's solubility and bioavailability. This technology is particularly advantageous for studying dynamic cellular events, tracking biomolecules, and high-throughput screening applications.

Principle of Fluorogenic Labeling

The fluorogenic nature of this compound is based on a quenching mechanism that is reversed upon bioorthogonal ligation. In its unreacted state, the close proximity of the tetrazine-reactive TCO group and the coumarin fluorophore leads to suppression of the coumarin's fluorescence. The primary mechanism for this quenching in many coumarin-tetrazine systems is through-bond energy transfer (TBET).

When this compound reacts with a tetrazine-labeled biomolecule, the iEDDA reaction forms a stable dihydropyridazine product, which then typically undergoes a rearomatization to a pyridazine. This reaction irreversibly alters the electronic structure of the system, disrupting the quenching pathway. The result is a significant, often several thousand-fold, increase in the fluorescence quantum yield of the coumarin dye, allowing for the specific detection of the labeled target with minimal background fluorescence.

Data Presentation

Photophysical and Kinetic Properties of Coumarin-Tetrazine Probes

The following table summarizes the key photophysical and kinetic properties of representative coumarin-tetrazine fluorogenic probes, providing a basis for experimental design.

Probe NameExcitation (nm)Emission (nm)Fluorescence Enhancement (-fold)Second-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reference
HELIOS 347Me~405~450>11,000Not specified
HELIOS 370H~405~470Not specifiedNot specified
HELIOS 388H~405~490~11,000Not specified
Coum-Tz 1dNot specifiedNot specified>5000 (with BCN)4000 ± 400 (with TCO)

Note: The specific properties of this compound may vary slightly from the examples above based on the exact coumarin derivative and TCO isomer used. BCN (bicyclononyne) is another dienophile that reacts with tetrazines.

Experimental Protocols

General Guidelines for Live-Cell Imaging

This protocol provides a general workflow for staining live cells using this compound in conjunction with a tetrazine-labeled targeting molecule (e.g., antibody, small molecule, or metabolically incorporated label). Optimization of probe concentration and incubation time is recommended for each specific application and cell type.

Materials:

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., DMEM without phenol red, supplemented with FBS and HEPES)

  • Cells cultured on glass-bottom dishes or chamber slides

  • Tetrazine-labeled targeting molecule

  • Fluorescence microscope with appropriate filter sets (e.g., DAPI or blue filter set)

Stock Solution Preparation:

  • Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO.

  • Vortex thoroughly to ensure complete dissolution.

  • Store the stock solution in small aliquots at -20°C, protected from light and moisture.

Live-Cell Labeling Protocol:

  • Target Labeling: Incubate your cells with the tetrazine-labeled targeting molecule according to the manufacturer's or a previously optimized protocol. This may involve incubation with a tetrazine-conjugated antibody, a small molecule probe, or metabolic labeling with a tetrazine-containing precursor.

  • (Optional) Wash: Depending on the concentration and binding affinity of the tetrazine-labeling reagent, a brief wash with pre-warmed PBS or imaging medium may be performed to remove unbound reagent. For no-wash protocols, this step is omitted.

  • Probe Preparation: Prepare a working solution of this compound in pre-warmed live-cell imaging medium. A final concentration of 100 nM to 1 µM is a good starting point.

  • Fluorogenic Reaction and Imaging:

    • For real-time imaging, add the this compound working solution directly to the cells on the microscope stage.

    • Begin acquiring images immediately to monitor the fluorescence turn-on. Bright, specific staining is often visible within seconds to minutes.

    • Alternatively, incubate the cells with the this compound working solution for 15-30 minutes at 37°C in a CO₂ incubator before imaging.

  • Image Acquisition: Acquire fluorescent images using a fluorescence microscope equipped with a filter set appropriate for coumarin dyes (e.g., excitation ~405 nm, emission ~450-500 nm).

Protocol for No-Wash Imaging of Cell Surface Receptors

This protocol details the use of this compound for imaging a cell surface receptor, such as EGFR on A431 cells, that has been labeled with a tetrazine-conjugated antibody.

Materials:

  • A431 cells

  • Glass-bottom imaging dishes

  • Anti-EGFR antibody conjugated to tetrazine

  • This compound

  • Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

  • Confocal or widefield fluorescence microscope

Procedure:

  • Cell Seeding: Seed A431 cells on a glass-bottom dish and culture until they reach 50-70% confluency.

  • Antibody Labeling:

    • Prepare a solution of the anti-EGFR-tetrazine antibody in imaging buffer at a concentration of 0.2 µg/mL.

    • Remove the culture medium from the cells and wash once with imaging buffer.

    • Add the antibody solution to the cells and incubate for 20-30 minutes at 37°C.

  • Fluorogenic Imaging:

    • Prepare a 100 nM working solution of this compound in imaging buffer.

    • Mount the dish on the microscope stage.

    • Add the this compound solution to the cells.

    • Immediately begin time-lapse imaging. Specific membrane staining should become apparent within seconds and peak within a few minutes.

Protocol for Imaging Intracellular Targets

This protocol provides a framework for imaging intracellular structures, such as the actin cytoskeleton or mitochondria, using a tetrazine-labeled targeting molecule that can penetrate the cell membrane.

Materials:

  • Cells suitable for transfection or permeabilization (e.g., COS-1 or HeLa)

  • Tetrazine-labeled phalloidin (for actin) or a tetrazine-conjugated antibody against an intracellular target

  • This compound

  • (For antibody labeling of intracellular targets) Fixation and permeabilization buffers (e.g., 4% paraformaldehyde and 0.1% Triton X-100 in PBS)

  • PBS

  • Imaging buffer

Procedure for Actin Staining (Live Cells):

  • Cell Preparation: Grow COS-1 cells on a glass-bottom dish to the desired confluency.

  • Phalloidin-TCO Labeling:

    • Incubate the cells with a solution of phalloidin-TCO (e.g., 1 µg/mL) in imaging buffer for 20-30 minutes.

    • Briefly rinse the cells with imaging buffer.

  • Fluorogenic Reaction and Imaging:

    • Add a 100 nM solution of this compound in imaging buffer to the cells.

    • Image the cells immediately using the appropriate filter set.

Procedure for Intracellular Antibody Staining (Fixed Cells):

  • Cell Fixation and Permeabilization:

    • Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS.

  • Antibody Labeling:

    • Incubate the fixed and permeabilized cells with the tetrazine-conjugated primary antibody in a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

    • Wash three times with PBS.

  • Fluorogenic Reaction and Imaging:

    • Incubate the cells with a 100 nM to 1 µM solution of this compound in PBS for 15-30 minutes at room temperature, protected from light.

    • Wash three times with PBS.

    • Mount the coverslip and image.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Fluorogenic_Reaction_Pathway Coumarin_PEG3_TCO This compound (Low Fluorescence) Reaction_Complex iEDDA Reaction (Bioorthogonal) Coumarin_PEG3_TCO->Reaction_Complex Tetrazine_Target Tetrazine-Labeled Biomolecule Tetrazine_Target->Reaction_Complex Labeled_Product Fluorescent Product (High Fluorescence) Reaction_Complex->Labeled_Product Fluorescence Turn-On

Caption: Mechanism of no-wash fluorogenic imaging with this compound.

Live_Cell_Imaging_Workflow Start Culture Cells on Imaging Dish Label_Target Incubate with Tetrazine-Labeled Molecule Start->Label_Target Add_Probe Add this compound Working Solution Label_Target->Add_Probe Image Acquire Fluorescence Images (Real-time or after incubation) Add_Probe->Image End Data Analysis Image->End

Caption: General experimental workflow for live-cell imaging.

References

Probing Protein Proximity: Application and Protocols for TCO-PEG3-TCO Crosslinkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of TCO-PEG3-TCO, a homobifunctional crosslinker, in proximity labeling studies to investigate protein-protein interactions. The protocols leverage the highly efficient and bioorthogonal inverse-electron demand Diels-Alder (IEDDA) cycloaddition reaction between trans-cyclooctene (TCO) and tetrazine (Tz) moieties.

Introduction

Proximity labeling has emerged as a powerful technique to map protein-protein interactions within their native cellular environment. The use of bioorthogonal chemical reporters and crosslinkers allows for the covalent capture of interacting proteins with high specificity and minimal perturbation of the cellular machinery. The TCO-PEG3-TCO crosslinker is a valuable tool for these studies, enabling the irreversible linkage of two proteins that have been site-specifically functionalized with tetrazine-containing unnatural amino acids. This approach provides direct evidence of protein proximity and can be used to validate protein-protein interactions, elucidate the architecture of protein complexes, and identify novel interaction partners.

The IEDDA reaction between TCO and tetrazine is exceptionally fast and proceeds under physiological conditions without the need for a catalyst, making it ideal for in vivo and in vitro applications.[1][2] The polyethylene glycol (PEG) spacer in the TCO-PEG3-TCO linker enhances its aqueous solubility and provides a defined spacer length of approximately 14.6 Å.[1]

Principle of TCO-Tetrazine Mediated Proximity Labeling

The core principle of this proximity labeling strategy involves the genetic incorporation of a tetrazine-bearing unnatural amino acid into a "bait" protein and another protein of interest (the "prey"). Upon co-expression in cells or co-incubation in vitro, the TCO-PEG3-TCO crosslinker is introduced. The two TCO groups of the crosslinker will react with the tetrazine moieties on the bait and prey proteins that are in close proximity, resulting in a stable covalent bond. The crosslinked protein complex can then be detected and identified through various analytical techniques such as SDS-PAGE and mass spectrometry.[3][4]

Quantitative Data Summary

The efficiency of the TCO-tetrazine ligation is a key factor in the success of these proximity labeling studies. The following tables summarize important quantitative data related to the crosslinker and the reaction.

Table 1: Properties of the TCO-PEG3-TCO Crosslinker

PropertyDescription / Value
Reactivity Reacts with tetrazine-modified molecules
Spacer Arm PEG3 (Triethylene glycol); ~14.6 Å
Solubility Soluble in DMSO, DMF, and other organic solvents; improved aqueous solubility
Stability TCO moiety is stable for weeks at 4°C in aqueous buffer (pH 7.5). Avoid azide and thiol-containing buffers for long-term storage.

Table 2: Representative Second-Order Rate Constants for TCO-Tetrazine Reactions

TCO DerivativeTetrazine DerivativeRate Constant (k₂) [M⁻¹s⁻¹]Conditions
TCODipyridyl-s-tetrazine2,000 ± 4009:1 Methanol/Water
TCO3-methyl-6-phenyl-1,2,4,5-tetrazine~1,000Aqueous Media
s-TCO3,6-diphenyl-s-tetrazine3,100Methanol
d-TCOWater-soluble 3,6-dipyridyl-s-tetrazine366,000 ± 15,000Water, 25°C

*s-TCO and d-TCO are highly strained, faster-reacting derivatives. Data is sourced from multiple studies to show representative values.

Experimental Protocols

The following protocols provide a general framework for conducting proximity labeling studies using TCO-PEG3-TCO.

Protocol 1: Site-Specific Incorporation of Tetrazine-Containing Unnatural Amino Acids

This protocol describes the incorporation of a tetrazine-containing unnatural amino acid (UAA) into the proteins of interest using amber stop codon suppression technology.

Materials:

  • Expression vectors for the "bait" and "prey" proteins with an in-frame amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for the tetrazine UAA.

  • E. coli or mammalian cell line for protein expression.

  • Cell culture media and supplements.

  • Tetrazine-containing unnatural amino acid.

Procedure:

  • Co-transform the expression host with the plasmids for the protein of interest (bait or prey) and the synthetase/tRNA pair.

  • Culture the cells in a suitable medium.

  • Induce protein expression and supplement the medium with the tetrazine-containing UAA.

  • Harvest the cells and purify the tetrazine-functionalized proteins according to standard protocols.

  • Confirm the successful incorporation of the tetrazine UAA by mass spectrometry.

Protocol 2: In Vitro Proximity Labeling of Two Purified Proteins

This protocol details the crosslinking of two purified proteins that have been functionalized with tetrazine moieties.

Materials:

  • Purified, tetrazine-functionalized "Bait-Tz" and "Prey-Tz" proteins.

  • TCO-PEG3-TCO crosslinker.

  • Anhydrous DMSO or DMF.

  • Reaction Buffer (e.g., PBS, pH 7.4).

  • Quenching reagent (optional, e.g., a TCO-containing small molecule).

Procedure:

  • Prepare a 10 mM stock solution of TCO-PEG3-TCO in anhydrous DMSO or DMF immediately before use.

  • In a microcentrifuge tube, combine equimolar amounts of Bait-Tz and Prey-Tz in the reaction buffer. A final protein concentration of 1-5 mg/mL is recommended to minimize non-specific aggregation.

  • Add the TCO-PEG3-TCO stock solution to the protein mixture. A final molar ratio of 1:1:0.5 (Bait-Tz : Prey-Tz : TCO-PEG3-TCO) is a good starting point to favor the formation of the heterodimer.

  • Ensure the final concentration of the organic solvent (DMSO/DMF) is below 10% (v/v) to prevent protein precipitation.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • (Optional) Quench the reaction by adding a 5-fold molar excess of a TCO-containing small molecule to consume any unreacted tetrazine groups. Incubate for an additional 15 minutes.

  • Analyze the reaction products by SDS-PAGE. A new band at a higher molecular weight corresponding to the crosslinked complex indicates a successful reaction.

  • Remove excess crosslinker using a desalting column or dialysis.

Protocol 3: In-Cell Proximity Labeling

This protocol outlines the procedure for crosslinking interacting proteins within living cells.

Materials:

  • Cells co-expressing the tetrazine-functionalized bait and prey proteins.

  • TCO-PEG3-TCO crosslinker.

  • Cell culture medium.

  • Lysis buffer.

Procedure:

  • Culture the cells co-expressing the tetrazine-modified bait and prey proteins.

  • Prepare a stock solution of TCO-PEG3-TCO in anhydrous DMSO.

  • Dilute the TCO-PEG3-TCO stock solution in cell culture medium to the desired final concentration (e.g., 10-100 µM).

  • Remove the existing medium from the cells and add the medium containing the TCO-PEG3-TCO crosslinker.

  • Incubate the cells for 30-60 minutes at 37°C.

  • Wash the cells with PBS to remove excess crosslinker.

  • Lyse the cells using a suitable lysis buffer.

  • Analyze the cell lysate by SDS-PAGE and Western blotting with antibodies against the bait and/or prey proteins to detect the higher molecular weight crosslinked complex.

Protocol 4: Mass Spectrometry Analysis of Crosslinked Peptides

This protocol provides a general workflow for identifying the crosslinked peptides by mass spectrometry.

Materials:

  • Crosslinked protein sample.

  • DTT and Iodoacetamide (IAA).

  • Trypsin.

  • LC-MS/MS system.

  • Specialized crosslinking data analysis software (e.g., pLink, MeroX).

Procedure:

  • Reduce the disulfide bonds in the crosslinked protein sample with DTT and alkylate with IAA.

  • Digest the protein sample with trypsin overnight.

  • Analyze the resulting peptide mixture using an LC-MS/MS system.

  • Use specialized crosslinking software to identify the crosslinked peptides. The software will search for pairs of peptides connected by the mass of the TCO-PEG3-TCO linker.

Visualizations

The following diagrams illustrate the key processes involved in proximity labeling studies using TCO-PEG3-TCO crosslinkers.

G cluster_0 Protein Functionalization cluster_1 Proximity Labeling cluster_2 Analysis Bait Bait Protein UAA Tetrazine UAA Incorporation Bait->UAA Prey Prey Protein Prey->UAA Bait_Tz Bait-Tz UAA->Bait_Tz Prey_Tz Prey-Tz UAA->Prey_Tz Interaction Protein Interaction Bait_Tz->Interaction Prey_Tz->Interaction Crosslinker TCO-PEG3-TCO Crosslinker->Interaction Crosslinked_Complex Covalently Crosslinked Bait-Prey Complex Interaction->Crosslinked_Complex SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Mass_Spec Mass Spectrometry Crosslinked_Complex->Mass_Spec Identification Interaction Identification SDS_PAGE->Identification Mass_Spec->Identification

Caption: Experimental workflow for proximity labeling.

G cluster_reaction Inverse-Electron Demand Diels-Alder Cycloaddition Bait_Tz Bait Protein (with Tetrazine) TCO_Linker TCO-PEG3-TCO Reaction_Site_1 + Prey_Tz Prey Protein (with Tetrazine) Reaction_Site_2 + TCO_Linker->Reaction_Site_1 TCO_Linker->Reaction_Site_2 Crosslinked_Complex Stable Crosslinked Complex TCO_Linker->Crosslinked_Complex

Caption: TCO-Tetrazine crosslinking reaction.

Troubleshooting

IssuePossible CauseSuggested Solution
No or low crosslinking efficiency Inefficient tetrazine incorporation.Confirm tetrazine incorporation by mass spectrometry. Optimize protein expression and purification conditions.
Inactive TCO-PEG3-TCO.Use fresh TCO-PEG3-TCO and prepare stock solutions immediately before use.
Steric hindrance.Consider using a crosslinker with a longer PEG spacer.
Formation of high molecular weight aggregates Excess TCO-PEG3-TCO.Carefully control the stoichiometry. Perform a titration to find the optimal molar ratio.
High protein concentration.Reduce the concentration of the proteins in the reaction.
Product Precipitation High concentration of organic solvent.Keep the final DMSO/DMF concentration below 10%.

Conclusion

Proximity labeling using TCO-PEG3-TCO crosslinkers offers a robust and specific method for capturing protein-protein interactions. The bioorthogonal nature of the TCO-tetrazine reaction allows for its application in complex biological systems with minimal off-target effects. The detailed protocols and data presented in these application notes provide a comprehensive guide for researchers to successfully employ this powerful technique in their studies of protein interaction networks.

References

Application Notes and Protocols for SDS-PAGE Analysis of Proteins Crosslinked with TCO-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemically induced dimerization is a powerful technique for investigating cellular signaling, assembling protein complexes, and developing novel therapeutics. The use of bioorthogonal chemistry, specifically the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a tetrazine (Tz) and a trans-cyclooctene (TCO), provides a rapid, specific, and biocompatible method for covalently linking biomolecules.[1] The TCO-PEG3-TCO linker is a homobifunctional crosslinker featuring two TCO moieties separated by a hydrophilic polyethylene glycol (PEG) spacer. This reagent is designed to induce the dimerization of proteins that have been pre-functionalized with a tetrazine derivative.

The TCO-tetrazine ligation is exceptionally fast, with second-order rate constants in the range of 10³ to 10⁶ M⁻¹s⁻¹, making it one of the fastest bioorthogonal reactions known.[1] This rapid kinetics allows for efficient conjugation even at low protein concentrations.[1] The reaction is highly chemoselective and proceeds readily in complex biological media without interfering with native functional groups.[1] A key advantage of this chemistry is that it does not require a cytotoxic copper catalyst, making it ideal for applications in living cells and in vivo studies.[1] The PEG3 spacer in the TCO-PEG3-TCO linker enhances the solubility of the reagent and the resulting protein conjugate.

These application notes provide a comprehensive overview, detailed protocols, and expected results for the SDS-PAGE analysis of proteins crosslinked using TCO-PEG3-TCO.

Principle of the Method

The crosslinking process using TCO-PEG3-TCO involves two main steps:

  • Protein Modification: The target protein(s) are first functionalized with a tetrazine moiety. This is typically achieved by reacting the protein with a tetrazine derivative containing a reactive group, such as an N-hydroxysuccinimide (NHS) ester, which targets primary amines (e.g., lysine residues) on the protein surface.

  • Crosslinking Reaction: The tetrazine-labeled protein(s) are then incubated with the TCO-PEG3-TCO linker. The TCO groups at each end of the linker rapidly and specifically react with the tetrazine moieties on the proteins via an iEDDA reaction. This results in the formation of a stable covalent bond, leading to a protein dimer.

The formation of the protein dimer is then analyzed by SDS-PAGE, where a shift in the molecular weight is observed.

Experimental Workflow & Signaling Pathway Visualization

The overall experimental workflow for protein crosslinking with TCO-PEG3-TCO and a representative signaling pathway where this technique can be applied are depicted below.

G cluster_workflow Experimental Workflow Protein(s) of Interest Protein(s) of Interest Tetrazine Functionalization Tetrazine Functionalization Protein(s) of Interest->Tetrazine Functionalization React with Tetrazine-NHS ester Purification of Labeled Protein(s) Purification of Labeled Protein(s) Tetrazine Functionalization->Purification of Labeled Protein(s) Remove excess label Crosslinking with TCO-PEG3-TCO Crosslinking with TCO-PEG3-TCO Purification of Labeled Protein(s)->Crosslinking with TCO-PEG3-TCO Add TCO-PEG3-TCO Quenching (Optional) Quenching (Optional) Crosslinking with TCO-PEG3-TCO->Quenching (Optional) Add excess tetrazine SDS-PAGE Analysis SDS-PAGE Analysis Crosslinking with TCO-PEG3-TCO->SDS-PAGE Analysis Quenching (Optional)->SDS-PAGE Analysis Denature and load Data Interpretation Data Interpretation SDS-PAGE Analysis->Data Interpretation Observe band shifts

Caption: Experimental workflow for TCO-PEG3-TCO mediated protein crosslinking.

G cluster_pathway Receptor Dimerization Signaling Pathway Ligand Ligand ReceptorMonomer1 Receptor Monomer 1 (Tetrazine-labeled) ReceptorMonomer2 Receptor Monomer 2 (Tetrazine-labeled) Dimerization TCO-PEG3-TCO Crosslinking ReceptorMonomer1->Dimerization ReceptorMonomer2->Dimerization DimerizedReceptor Dimerized Receptor Dimerization->DimerizedReceptor DownstreamSignaling Downstream Signaling (e.g., Kinase Cascade) DimerizedReceptor->DownstreamSignaling CellularResponse Cellular Response DownstreamSignaling->CellularResponse

Caption: Induced receptor dimerization signaling pathway analysis.

Detailed Experimental Protocols

Materials and Reagents
  • Purified, tetrazine-functionalized protein(s) in a suitable buffer (e.g., PBS, pH 7.4).

  • TCO-PEG3-TCO crosslinker.

  • Anhydrous DMSO or DMF.

  • Quenching reagent (optional, e.g., excess tetrazine-containing small molecule).

  • SDS-PAGE loading buffer (2x).

  • Polyacrylamide gels.

  • SDS-PAGE running buffer.

  • Protein staining solution (e.g., Coomassie Brilliant Blue).

  • Molecular weight standards.

Protocol 1: Homodimerization of a Tetrazine-Labeled Protein
  • Prepare TCO-PEG3-TCO Stock Solution: Immediately before use, dissolve the TCO-PEG3-TCO in anhydrous DMSO to a concentration of 10 mM.

  • Prepare Protein Solution: Dilute the purified tetrazine-functionalized protein to a concentration of 1-10 µM in the reaction buffer. Low protein concentrations favor intramolecular crosslinking over intermolecular crosslinking.

  • Crosslinking Reaction: In a microcentrifuge tube, add the TCO-PEG3-TCO stock solution to the protein solution. A 0.5 molar equivalent of TCO-PEG3-TCO relative to the total protein concentration is a good starting point for homodimerization.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Quenching (Optional): To consume any unreacted TCO groups, the reaction can be quenched by adding an excess of a tetrazine-containing small molecule.

  • Sample Preparation for SDS-PAGE: Mix an aliquot of the reaction mixture with an equal volume of 2x SDS-PAGE loading buffer.

  • SDS-PAGE Analysis: Load the samples onto an appropriate percentage polyacrylamide gel and run the electrophoresis. Include a negative control of the tetrazine-functionalized protein that has not been treated with the crosslinker.

  • Visualization: Stain the gel with Coomassie Brilliant Blue or another suitable protein stain to visualize the protein bands. The formation of a new band at a higher molecular weight corresponding to the dimer should be observed.

Protocol 2: Heterodimerization of Two Different Tetrazine-Labeled Proteins
  • Prepare TCO-PEG3-TCO Stock Solution: Prepare a 10 mM stock solution of TCO-PEG3-TCO in anhydrous DMSO or DMF immediately before use.

  • Prepare Protein Mixture: In a microcentrifuge tube, combine equimolar amounts of the two purified tetrazine-labeled proteins (Protein-A-Tz and Protein-B-Tz) in the reaction buffer.

  • Crosslinking Reaction: Add the TCO-PEG3-TCO crosslinker to the protein mixture. A final molar ratio of 1:1:0.5 (Protein-A-Tz : Protein-B-Tz : TCO-PEG3-TCO) is a good starting point to favor the formation of the A-B heterodimer. The final concentration of the organic solvent (DMSO/DMF) should be kept below 10% (v/v) to prevent protein precipitation.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature.

  • Sample Preparation and SDS-PAGE Analysis: Follow steps 6-8 from Protocol 1 to analyze the formation of the heterodimer.

Data Presentation and Interpretation

The primary method for analyzing the results of a TCO-PEG3-TCO crosslinking experiment is SDS-PAGE. The formation of a covalent bond between two proteins results in a product with a higher molecular weight, which will migrate slower on an SDS-PAGE gel.

Table 1: Representative Quantitative SDS-PAGE Analysis of Protein Homodimerization

SampleProtein Concentration (µM)TCO-PEG3-TCO (molar eq.)Incubation Time (min)Monomer Band Intensity (%)Dimer Band Intensity (%)Higher-order Aggregates (%)
Control506010000
Test 150.256060355
Test 250.56025705
Test 351.060107515

Note: The data presented in this table is illustrative. Actual results may vary depending on the specific proteins and reaction conditions.

Interpretation of Results:

  • Monomer Band: The band corresponding to the molecular weight of the uncrosslinked, tetrazine-labeled protein.

  • Dimer Band: A new, higher molecular weight band that represents the successfully crosslinked protein dimer.

  • Higher-order Aggregates: Faint bands or smears at even higher molecular weights may indicate the formation of trimers, tetramers, or larger aggregates.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Dimerization Efficiency Suboptimal labeling with tetrazine.Confirm successful labeling of the proteins with tetrazine using mass spectrometry. Optimize the molar excess of Tetrazine-NHS ester and reaction conditions.
Inactive TCO-PEG3-TCO reagent.Ensure the TCO-PEG3-TCO reagent is fresh and has been stored properly to prevent hydrolysis.
Steric hindrance at the labeling site.The labeling site on the protein may be sterically inaccessible. Consider using a crosslinker with a longer PEG spacer.
Multiple Bands on SDS-PAGE Incomplete reaction.Optimize the stoichiometry of the reactants and the reaction time.
Non-specific labeling.Ensure that the tetrazine labeling is specific. Purification of the labeled protein is crucial.
Formation of High Molecular Weight Aggregates/Precipitates Excess TCO-PEG3-TCO.A high molar excess of the homobifunctional crosslinker can cause uncontrolled polymerization. Carefully control the stoichiometry.
High concentration of organic solvent.Keep the final DMSO/DMF concentration below 10%.

Conclusion

The TCO-PEG3-TCO linker provides a robust and efficient tool for the chemically induced dimerization of proteins. The rapid and bioorthogonal nature of the TCO-tetrazine ligation allows for the formation of stable protein conjugates in a controlled manner. Subsequent analysis by SDS-PAGE provides a straightforward and reliable method for visualizing and quantifying the extent of protein crosslinking. This technology has broad applications in basic research for studying protein-protein interactions and in drug development for the creation of novel biotherapeutics.

References

Application Notes and Protocols: Labeling Cell Surface Receptors with Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise and efficient labeling of cell surface receptors is paramount for understanding their function, trafficking, and role in disease. This application note describes a powerful two-step bioorthogonal labeling strategy utilizing the highly rapid and specific inverse-electron-demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and a tetrazine (Tz).[1][2] This method involves the initial modification of a cell surface receptor with a TCO moiety, followed by the introduction of a fluorogenic coumarin-tetrazine probe.

The use of a PEG3 linker in the TCO reagent enhances water solubility and minimizes steric hindrance, facilitating efficient labeling.[3] The key advantage of this system lies in the "light-up" property of the coumarin-tetrazine probe, which is minimally fluorescent until it reacts with the TCO group.[4][5] This fluorogenic activation results in a dramatic increase in fluorescence, enabling no-wash imaging with a high signal-to-noise ratio, making it ideal for live-cell imaging and high-throughput screening applications.

Principle of the Method

The labeling strategy is a two-step process:

  • Receptor Modification: A targeting moiety, typically a monoclonal antibody (mAb) specific to the cell surface receptor of interest, is conjugated with a TCO-PEG3-NHS ester. The NHS ester reacts with primary amines (e.g., lysine residues) on the antibody, covalently attaching the TCO group. The TCO-modified antibody is then incubated with live cells, where it binds specifically to the target receptor.

  • Fluorogenic Labeling: A coumarin-tetrazine probe is added to the cells. The tetrazine component of the probe rapidly and specifically reacts with the TCO group on the antibody via an iEDDA cycloaddition. This reaction triggers a significant increase in the fluorescence of the coumarin dye, effectively "turning on" the signal only at the site of the targeted receptor.

Materials and Reagents

  • Targeting Antibody: Monoclonal antibody specific to the cell surface receptor of interest (e.g., anti-EGFR, anti-HER2).

  • TCO Moiety: TCO-PEG3-NHS Ester

  • Fluorogenic Probe: Coumarin-Tetrazine Probe

  • Cells: Cell line expressing the target cell surface receptor (e.g., A431 for EGFR, SK-BR-3 for HER2).

  • Buffers and Media:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

    • Anhydrous DMSO

    • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Equipment:

    • Fluorescence microscope or flow cytometer with appropriate filters for coumarin (Excitation: ~405 nm, Emission: ~450-500 nm).

    • Centrifuge

    • Incubator (37°C, 5% CO2)

    • Desalting spin columns

Experimental Protocols

Protocol 1: Conjugation of TCO-PEG3-NHS Ester to Antibody

This protocol outlines the steps for conjugating the TCO moiety to the primary antibody.

  • Antibody Preparation:

    • If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizers (e.g., BSA), perform a buffer exchange into PBS (pH 7.4) using a desalting spin column.

    • Adjust the antibody concentration to 1-5 mg/mL in PBS.

  • TCO-PEG3-NHS Ester Preparation:

    • Immediately before use, prepare a 10 mM stock solution of TCO-PEG3-NHS ester in anhydrous DMSO.

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the TCO-PEG3-NHS ester solution to the antibody solution.

    • Incubate for 1 hour at room temperature with gentle mixing.

  • Quenching:

    • Add quenching buffer to a final concentration of 50-100 mM to stop the reaction.

    • Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted TCO-PEG3-NHS ester using a desalting spin column.

    • The purified TCO-conjugated antibody can be stored at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Labeling of Cell Surface Receptors

This protocol describes the labeling of live cells with the TCO-conjugated antibody and the coumarin-tetrazine probe.

  • Cell Preparation:

    • Plate cells in a suitable format for analysis (e.g., glass-bottom dishes for microscopy, 96-well plates for flow cytometry) and culture overnight to allow for adherence.

    • Ensure cells are at an appropriate confluency (50-80%).

  • Antibody Incubation:

    • Wash the cells once with pre-warmed PBS.

    • Dilute the TCO-conjugated antibody to the desired final concentration (typically 1-10 µg/mL) in cell culture medium.

    • Incubate the cells with the antibody solution for 30-60 minutes at 37°C.

  • Washing (Optional but Recommended):

    • Gently wash the cells two to three times with pre-warmed PBS to remove unbound antibody.

  • Fluorogenic Labeling:

    • Prepare a working solution of the coumarin-tetrazine probe in cell culture medium (typically 1-5 µM).

    • Add the coumarin-tetrazine solution to the cells.

    • Incubate for 5-15 minutes at 37°C. The fluorescence signal can often be detected within seconds.

  • Analysis:

    • The cells are now ready for analysis by fluorescence microscopy or flow cytometry without the need for further washing steps.

Data Presentation

The following table summarizes the quantitative data associated with the coumarin-tetrazine light-up probes for cell surface receptor labeling.

ParameterValueReference
Reaction Kinetics (TCO-Tetrazine) >800 M⁻¹s⁻¹
Fluorescence Enhancement (Turn-on Ratio) Up to 11,000-fold
Labeling Time Seconds to minutes
Excitation Wavelength ~405 nm
Emission Wavelength ~450-500 nm
Cell Permeability of Probes Generally high
Biocompatibility High, catalyst-free reaction

Visualizations

Experimental Workflow

G cluster_0 Step 1: Antibody-TCO Conjugation cluster_1 Step 2: Cell Labeling cluster_2 Step 3: Analysis Ab Antibody Mix1 Incubate (RT, 1h) Ab->Mix1 TCO_NHS TCO-PEG3-NHS Ester TCO_NHS->Mix1 Purify Purify (Desalting Column) Mix1->Purify Ab_TCO TCO-conjugated Antibody Purify->Ab_TCO Incubate_Ab Incubate with Ab-TCO (37°C, 30-60 min) Ab_TCO->Incubate_Ab Cells Live Cells Cells->Incubate_Ab Wash Wash (Optional) Incubate_Ab->Wash Add_Probe Add Coumarin-Tetrazine Probe Wash->Add_Probe Labeled_Cells Labeled Cells Add_Probe->Labeled_Cells Analysis Fluorescence Microscopy / Flow Cytometry Labeled_Cells->Analysis

Caption: Workflow for labeling cell surface receptors.

HER2 Signaling Pathway

HER2_Signaling Ligand Ligand (e.g., NRG1) HER3 HER3 Ligand->HER3 Dimer HER2/HER3 Heterodimer HER3->Dimer HER2 HER2 HER2->Dimer P P Dimer->P PI3K PI3K P->PI3K Grb2 Grb2/Sos P->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Ras Ras Grb2->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified HER2 signaling pathway.

Troubleshooting

IssuePossible CauseSolution
Low or no fluorescence signal Inefficient antibody-TCO conjugationOptimize the molar excess of TCO-PEG3-NHS ester. Ensure the antibody buffer is free of primary amines.
Low receptor expression on cellsUse a cell line with known high expression of the target receptor. Confirm expression by other methods (e.g., Western blot, flow cytometry with a commercial fluorescent antibody).
Inactive coumarin-tetrazine probeUse a fresh, properly stored probe. Test the probe with a TCO-containing control molecule.
High background fluorescence Non-specific binding of the antibodyInclude a blocking step (e.g., with 1% BSA in PBS) before antibody incubation. Include an isotype control antibody.
Impure coumarin-tetrazine probeUse a high-purity probe.
Cell death or morphological changes Cytotoxicity of reagentsTitrate the concentration of the TCO-conjugated antibody and the coumarin-tetrazine probe to the lowest effective concentration. Reduce incubation times.

Conclusion

The TCO-tetrazine mediated labeling of cell surface receptors with fluorogenic coumarin probes offers a highly specific, rapid, and sensitive method for live-cell imaging and analysis. The "light-up" nature of the probes minimizes background fluorescence, eliminating the need for wash steps and simplifying experimental workflows. This powerful technique provides a valuable tool for researchers in basic science and drug development to study the dynamics of cell surface receptors with high precision.

References

Application Notes and Protocols for Staining Mitochondria with Coumarin-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-based fluorescent probes are a versatile class of small molecules widely utilized for the visualization and analysis of mitochondria in living cells. Their favorable photophysical properties, including high quantum yields, large Stokes shifts, and tunable emission spectra, make them excellent candidates for live-cell imaging.[1][2] These probes typically feature a lipophilic cationic structure that facilitates their accumulation within the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential.[3][4] This targeted accumulation allows for the specific staining and tracking of mitochondrial morphology, dynamics, and function. Furthermore, the coumarin scaffold can be readily modified to develop probes that are sensitive to various mitochondrial parameters, such as viscosity, pH, and the presence of reactive oxygen species (ROS), making them valuable tools in drug discovery and the study of cellular pathologies.[5]

Mechanism of Action and Targeting

The primary mechanism for mitochondrial targeting by many coumarin-based probes is the exploitation of the mitochondrial membrane potential (ΔΨm). The interior of a healthy mitochondrion is negatively charged relative to the cytoplasm. Cationic coumarin derivatives are drawn to and accumulate within the mitochondrial matrix. This process is dependent on the maintenance of a healthy membrane potential.

Changes in the chemical structure of the coumarin backbone can significantly influence the probe's photophysical properties and subcellular localization. For instance, the introduction of electron-donating groups at the 7-position and electron-withdrawing groups at the 3 or 4-position can lead to red-shifted absorption and emission spectra. A notable example is the "COUPY" series of dyes, which exhibit far-red to near-infrared (NIR) emission, high photostability, and excellent cell permeability. These probes have been successfully used for imaging mitochondria and have also been adapted for applications in photodynamic therapy.

General Mechanism of Mitochondrial Targeting by Cationic Coumarin Probes Probe Cationic Coumarin Probe Cell Cell Membrane Probe->Cell Passive Diffusion Cytoplasm Cytoplasm Cell->Cytoplasm Mitochondrion Mitochondrion Cytoplasm->Mitochondrion Accumulation driven by Mitochondrial Membrane Potential Matrix Mitochondrial Matrix (Negative Potential) Mitochondrion->Matrix Fluorescence Fluorescence Signal Matrix->Fluorescence Excitation

Caption: Mitochondrial targeting by cationic coumarin probes.

Quantitative Data of Representative Coumarin-Based Mitochondrial Probes

The selection of an appropriate coumarin-based probe depends on the specific application and the available imaging instrumentation. The following table summarizes the photophysical properties of several representative coumarin-based mitochondrial probes.

Probe Name/DerivativeExcitation Max (nm)Emission Max (nm)Stokes Shift (nm)Quantum Yield (Φ)Target/ApplicationReference
CPD --185-Hypochlorite Imaging
COUPY Dyes 555 - 570595 - 685--General Mitochondrial Staining, Photodynamic Therapy
Rhodamine–Coumarin pH probe (RCPP) -Dual Emission--pH Sensing
Coumarin-hemicyanine Probes (P1, P2) ----Viscosity Sensing
CF dyes ----pH Sensing
NCTPP -Green Emission--Mitochondrial Imaging, Synergistic Cancer Therapy

Note: "-" indicates data not specified in the cited sources.

Experimental Protocols

General Protocol for Staining Mitochondria in Live Cells

This protocol provides a general guideline for staining mitochondria in live adherent cells with coumarin-based probes. Optimal conditions, including probe concentration and incubation time, should be determined experimentally for each specific probe and cell line.

Materials:

  • Coumarin-based mitochondrial probe

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • Glass-bottom dishes or coverslips suitable for microscopy

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes or coverslips and culture until they reach the desired confluency (typically 50-70%).

  • Probe Stock Solution Preparation: Prepare a stock solution of the coumarin probe, typically at 1 mM in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light.

  • Staining Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final working concentration (typically in the range of 25-500 nM) in pre-warmed (37°C) serum-free cell culture medium.

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Add the pre-warmed staining solution to the cells.

    • Incubate the cells for 15-45 minutes at 37°C in a CO₂ incubator, protected from light.

  • Washing:

    • Remove the staining solution.

    • Gently wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe.

  • Imaging:

    • Add fresh pre-warmed culture medium or PBS to the cells.

    • Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the specific coumarin probe.

Experimental Workflow for Mitochondrial Staining Start Start Seed Seed Cells on Glass-Bottom Dish Start->Seed Culture Culture to 50-70% Confluency Seed->Culture Prepare_Stock Prepare Probe Stock Solution (1 mM in DMSO) Culture->Prepare_Stock Prepare_Working Prepare Working Solution (e.g., 100 nM in Medium) Culture->Prepare_Working Dilute Prepare_Stock->Prepare_Working Incubate Incubate Cells with Probe (15-45 min, 37°C) Prepare_Working->Incubate Wash Wash Cells 2-3 times with PBS Incubate->Wash Image Image with Fluorescence Microscope Wash->Image End End Image->End Applications of Coumarin-Based Mitochondrial Probes Probes Coumarin-Based Mitochondrial Probes App1 Mitochondrial Morphology and Dynamics Probes->App1 App2 Mitochondrial Health Assessment (Membrane Potential) Probes->App2 App3 Sensing of Mitochondrial Microenvironment (pH, ROS, etc.) Probes->App3 App4 Photodynamic Therapy (PDT) Probes->App4

References

Application of Coumarin-PEG3-TCO in Super-Resolution Microscopy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumarin-PEG3-TCO is a fluorescent probe designed for bioorthogonal labeling and super-resolution microscopy. This molecule combines a bright and photostable coumarin fluorophore with a trans-cyclooctene (TCO) moiety through a flexible polyethylene glycol (PEG3) linker. The TCO group allows for highly specific and rapid covalent labeling of molecules functionalized with a tetrazine (Tz) group via the inverse-electron demand Diels-Alder (iEDDA) cycloaddition. This "click chemistry" reaction is bioorthogonal, meaning it can proceed within living systems without interfering with native biochemical processes. A key feature of the coumarin-tetrazine ligation is its fluorogenic nature; the tetrazine quenches the coumarin's fluorescence until the iEDDA reaction occurs, leading to a significant increase in the fluorescence signal upon labeling. This "turn-on" mechanism minimizes background noise and is highly advantageous for high-contrast imaging applications, including super-resolution microscopy techniques such as dSTORM (direct Stochastic Optical Reconstruction Microscopy) and PALM (Photoactivated Localization Microscopy).

Principle of Labeling and Imaging

The application of this compound in super-resolution microscopy is based on a two-step process: bioorthogonal labeling followed by single-molecule localization imaging.

  • Bioorthogonal Labeling: A target biomolecule (e.g., a protein, nucleic acid, or small molecule) is first modified with a tetrazine group. This can be achieved through genetic code expansion, enzymatic labeling, or chemical conjugation. Subsequently, the cells or tissue are incubated with this compound. The TCO moiety of the probe rapidly and specifically reacts with the tetrazine-modified target, forming a stable covalent bond and attaching the coumarin fluorophore to the molecule of interest.

  • Super-Resolution Imaging (dSTORM): Coumarin dyes can be induced to "blink" under specific imaging conditions (e.g., high laser power and a reducing buffer), a prerequisite for dSTORM. In a dSTORM experiment, most of the labeled coumarin molecules are in a non-fluorescent "dark" state at any given time. Stochastically, individual molecules return to a fluorescent "bright" state and emit photons, which are detected by a sensitive camera. The precise location of each blinking molecule is determined by fitting its point spread function (PSF) to a Gaussian distribution. By collecting tens of thousands of frames, a super-resolved image is reconstructed from the coordinates of all localized molecules, achieving a spatial resolution far beyond the diffraction limit of light.

Data Presentation

Photophysical Properties of this compound

The photophysical properties of this compound are crucial for designing and executing successful super-resolution imaging experiments. The following table summarizes the key spectral characteristics of the coumarin fluorophore (approximated by Coumarin 343) and the expected changes upon reaction with a tetrazine moiety.

PropertyUnreacted this compound (Approximated)After Reaction with Tetrazine (Product)Reference(s)
Excitation Maximum (λex) ~437 nm~437 nm[1]
Emission Maximum (λem) ~477 nm~477 nm[1]
Molar Extinction Coefficient (ε) ~39,000 M⁻¹cm⁻¹Not Reported[1]
Fluorescence Quantum Yield (Φ) ~0.63High (Specific value depends on tetrazine)[1]
Fluorescence Turn-On Ratio ->100-fold (up to 11,000-fold for similar dyes)[2]

Note: The values for the unreacted form are based on Coumarin 343 X azide, which has a similar coumarin core. The turn-on ratio is highly dependent on the specific tetrazine used.

Experimental Protocols

Protocol 1: Live-Cell Labeling with this compound

This protocol describes the general procedure for labeling tetrazine-modified proteins in living cells with this compound.

Materials:

  • Live cells expressing or labeled with a tetrazine-functionalized molecule of interest

  • This compound

  • Anhydrous DMSO

  • Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

  • Glass-bottom imaging dishes

Procedure:

  • Cell Culture: Culture the cells on glass-bottom imaging dishes to an appropriate confluency (typically 60-80%).

  • Probe Preparation: Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store protected from light at -20°C.

  • Labeling Reaction: a. Remove the culture medium from the cells and wash once with pre-warmed live-cell imaging medium. b. Dilute the this compound stock solution in live-cell imaging medium to a final concentration of 1-10 µM. The optimal concentration should be determined empirically. c. Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a cell culture incubator.

  • Washing: a. Remove the labeling solution. b. Wash the cells three times with pre-warmed live-cell imaging medium to remove unbound probe.

  • Imaging: Proceed immediately to live-cell imaging or super-resolution microscopy.

Protocol 2: Super-Resolution (dSTORM) Imaging of Labeled Cells

This protocol provides a general workflow for dSTORM imaging of cells labeled with this compound.

Materials:

  • Labeled cells on a glass-bottom dish (from Protocol 1)

  • dSTORM imaging buffer:

    • Phosphate-buffered saline (PBS), pH 7.4

    • 10% (w/v) Glucose

    • 100 mM MEA (β-mercaptoethylamine)

    • Glucose oxidase (e.g., 0.5 mg/mL)

    • Catalase (e.g., 40 µg/mL)

    • Note: The dSTORM buffer composition may require optimization.

  • A super-resolution microscope equipped for dSTORM (e.g., with a high-power 405 nm activation laser and a 488 nm excitation laser, and a sensitive EMCCD or sCMOS camera).

Procedure:

  • Buffer Exchange: Gently wash the labeled cells twice with PBS. Replace the imaging medium with freshly prepared dSTORM imaging buffer.

  • Microscope Setup: a. Mount the imaging dish on the microscope stage. b. Locate the cells of interest using brightfield or low-power fluorescence illumination. c. Switch to the dSTORM imaging mode.

  • Image Acquisition: a. Illuminate the sample with the 488 nm excitation laser at high power to induce photoswitching of the coumarin fluorophores into a dark state. b. Simultaneously, use a low-power 405 nm activation laser to sparsely and stochastically return individual fluorophores to a fluorescent state. c. Adjust the 405 nm laser power to ensure that only a few, well-separated single molecules are fluorescent in each frame. d. Acquire a stream of images (typically 10,000-50,000 frames) with a short exposure time (e.g., 10-50 ms).

  • Image Reconstruction: a. Process the acquired image stack using a single-molecule localization software package (e.g., ThunderSTORM, rapidSTORM, or commercial software). b. The software will identify and fit the PSF of each blinking molecule to determine its precise coordinates. c. Render the final super-resolved image from the collection of localized coordinates.

Visualizations

experimental_workflow cluster_labeling Bioorthogonal Labeling cluster_imaging Super-Resolution Imaging tz_target Tetrazine-Modified Target Molecule labeled_target Labeled Target (Fluorescent) tz_target->labeled_target iEDDA Reaction coumarin_probe This compound coumarin_probe->labeled_target acquisition Image Acquisition (dSTORM) labeled_target->acquisition reconstruction Image Reconstruction acquisition->reconstruction sr_image Super-Resolved Image reconstruction->sr_image

Caption: Experimental workflow for super-resolution microscopy.

signaling_pathway cluster_quenching Before Reaction cluster_fluorescence After Reaction with TCO quenched Coumarin-Tz Complex (Quenched Fluorescence) fluorescent Coumarin Product (High Fluorescence) quenched->fluorescent iEDDA Reaction

Caption: Fluorogenic "turn-on" mechanism.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Coumarin-PEG3-TCO and Tetrazine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for optimizing the reaction between Coumarin-PEG3-TCO and tetrazine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your bioorthogonal conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the this compound and tetrazine reaction?

A1: The reaction is a bioorthogonal ligation based on an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between the trans-cyclooctene (TCO) moiety of your this compound and a tetrazine.[1][2] This is followed by a retro-Diels-Alder reaction, which irreversibly releases nitrogen gas and forms a stable dihydropyridazine linkage.[1][2] This reaction is a type of "click chemistry" that is notable for its high speed and specificity in biological environments without the need for a catalyst.

Q2: What are the key factors that influence the kinetics of this reaction?

A2: The kinetics of the TCO-tetrazine ligation are primarily influenced by:

  • Electronics: The reaction rate is accelerated by decreasing the electron density of the tetrazine and increasing the electron density of the TCO. This is achieved by using electron-withdrawing groups on the tetrazine and electron-donating groups on the TCO.

  • Strain: The high ring strain of the trans-cyclooctene (TCO) is a major driver of the rapid reaction kinetics.

  • Steric Hindrance: Bulky groups near the reactive moieties can slow down the reaction. The PEG3 linker in this compound helps to minimize steric hindrance.

  • Solvent: The reaction is robust and can be performed in a variety of organic and aqueous solvents. For biological applications, aqueous buffers like PBS are common.

  • Temperature: The reaction is typically fast at room temperature, but can be further accelerated at slightly elevated temperatures (e.g., 37°C or 40°C).

Q3: What is the typical range of second-order rate constants for TCO-tetrazine reactions?

A3: The TCO-tetrazine ligation is one of the fastest bioorthogonal reactions known, with second-order rate constants that can range from approximately 800 M⁻¹s⁻¹ to over 30,000 M⁻¹s⁻¹. The specific rate will depend on the structures of the TCO and tetrazine derivatives used.

Q4: Is a catalyst required for this reaction?

A4: No, the TCO-tetrazine reaction is catalyst-free. This is a significant advantage for biological applications as it avoids the cytotoxicity associated with catalysts like copper.

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be conveniently monitored by spectrophotometry. The disappearance of the characteristic color and absorbance of the tetrazine moiety (typically between 510 and 550 nm) indicates the progress of the reaction. UPLC-MS can also be used to confirm the formation of the product.

Troubleshooting Guide

Issue Possible Cause Recommended Solution(s)
Slow or Incomplete Reaction Suboptimal Stoichiometry Empirically optimize the molar ratio of your reactants. A slight excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended.
Low Reactant Concentration Increase the concentration of one or both reactants if possible. The reaction is second-order, so the rate is dependent on the concentration of both the TCO and tetrazine.
Degradation of Reactants Use freshly prepared solutions. TCOs can be sensitive to thiols and UV light, while some tetrazines can degrade in aqueous media. Store reagents as recommended, protected from light and moisture.
Steric Hindrance The PEG3 spacer in this compound is designed to reduce steric hindrance. If you are conjugating to a particularly bulky molecule, consider if a longer spacer might be beneficial.
Low Product Yield Precipitation of Reactants or Product The PEG3 linker enhances aqueous solubility. However, if solubility is still an issue, consider using a small amount of a water-miscible organic co-solvent like DMSO or DMF, ensuring it is compatible with your system.
Side Reactions Ensure the purity of your starting materials. If working with oxygen-sensitive molecules, degassing the reaction buffer can help prevent oxidation.
Inaccurate Quantification of Reactants Accurately determine the concentration of your stock solutions using a reliable method like UV-Vis spectroscopy before setting up the reaction.
Difficulty Reproducing Results Inconsistent Reagent Quality Use high-purity reagents. Ensure proper storage and handling of both the this compound and the tetrazine derivative.
Variations in Reaction Conditions Maintain consistent pH, temperature, and solvent conditions between experiments.

Experimental Protocols

Protocol 1: General Procedure for TCO-Tetrazine Ligation

This protocol provides a general method for the conjugation of this compound to a tetrazine-functionalized molecule.

Materials:

  • This compound

  • Tetrazine-functionalized molecule

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.0-7.5 is a common choice. For labeling proteins with NHS esters to introduce the reactive moieties, use an amine-free buffer.

  • Anhydrous DMSO or DMF for preparing stock solutions.

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in anhydrous DMSO or DMF.

    • Prepare a stock solution of your tetrazine-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a suitable reaction vessel, dilute the tetrazine-functionalized molecule to the desired concentration in the reaction buffer.

    • Add the this compound to the reaction mixture. A slight molar excess (e.g., 1.1 to 1.5-fold) of the tetrazine is often used to ensure complete consumption of the TCO.

  • Incubation:

    • Incubate the reaction at room temperature for 30 to 60 minutes. For less reactive partners or lower concentrations, the incubation time can be extended, or the temperature can be increased to 37°C.

  • Monitoring (Optional):

    • Monitor the reaction by observing the disappearance of the tetrazine's color or by taking aliquots for analysis by UV-Vis spectroscopy or LC-MS.

  • Purification:

    • Once the reaction is complete, purify the conjugate from unreacted starting materials using an appropriate method such as size-exclusion chromatography or dialysis.

Protocol 2: Monitoring Reaction Kinetics using UV-Vis Spectroscopy

This protocol describes how to determine the second-order rate constant for the reaction.

Materials:

  • This compound

  • Tetrazine derivative

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare Stock Solutions:

    • Accurately prepare stock solutions of this compound and the tetrazine in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient:

    • Determine the molar extinction coefficient (ε) of the tetrazine at its λmax (typically 510-550 nm) in the reaction buffer.

  • Kinetic Measurement:

    • In a cuvette, add the reaction buffer and the this compound to a known final concentration.

    • Initiate the reaction by adding the tetrazine stock solution to the cuvette and mix quickly.

    • Immediately begin monitoring the decrease in absorbance at the λmax of the tetrazine over time.

  • Data Analysis:

    • Plot the absorbance versus time.

    • Convert absorbance to concentration using the Beer-Lambert law (A = εcl).

    • The second-order rate constant can be determined by plotting 1/[Tetrazine] vs. time (assuming pseudo-first-order conditions with an excess of TCO) or by using integrated rate laws for second-order reactions.

Visualizations

Reaction_Mechanism Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction Coumarin_TCO This compound (Dienophile) Transition_State [4+2] Cycloaddition (Transition State) Coumarin_TCO->Transition_State Tetrazine Tetrazine Derivative (Diene) Tetrazine->Transition_State Intermediate Dihydropyridazine Intermediate Transition_State->Intermediate IEDDA Final_Product Stable Conjugate Intermediate->Final_Product Retro-Diels-Alder Nitrogen N2 Gas Intermediate->Nitrogen Troubleshooting_Workflow Troubleshooting Workflow for Slow or Incomplete Reactions Start Problem: Slow or Incomplete Reaction Check_Stoichiometry Verify Stoichiometry (1.05-1.5x Tetrazine) Start->Check_Stoichiometry Check_Reagents Check Reagent Integrity (Fresh Solutions, Proper Storage) Check_Stoichiometry->Check_Reagents If stoichiometry is correct Resolved Problem Resolved Check_Stoichiometry->Resolved Adjust ratio Check_Conditions Optimize Reaction Conditions (Temperature, Time) Check_Reagents->Check_Conditions If reagents are fresh Check_Reagents->Resolved Use fresh reagents Check_Purity Assess Reagent Purity Check_Conditions->Check_Purity If conditions are optimal Check_Conditions->Resolved Increase temp/time Check_Purity->Resolved If reagents are pure

References

Technical Support Center: Preventing Non-specific Binding of Coumarin-PEG3-TCO in Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of Coumarin-PEG3-TCO in cellular experiments.

Understanding the Technology: this compound and Bioorthogonal Click Chemistry

This compound is a fluorescent probe designed for bioorthogonal labeling. It consists of three key components:

  • Coumarin: A fluorescent dye that allows for visualization.

  • PEG3: A short polyethylene glycol linker that enhances solubility and reduces non-specific interactions.[1][2]

  • TCO (trans-cyclooctene): A reactive group that participates in a highly specific and rapid "click chemistry" reaction with a tetrazine-labeled molecule.[3][4]

The labeling strategy relies on the inverse electron demand Diels-Alder reaction (iEDDA) between TCO and tetrazine. This reaction is exceptionally fast and bioorthogonal, meaning it occurs efficiently within a biological system without interfering with native cellular processes.[5]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-specific binding of this compound in cells?

Non-specific binding of this compound can arise from several factors:

  • Hydrophobic Interactions: The coumarin dye, being a relatively hydrophobic molecule, can non-specifically associate with intracellular lipids and proteins.

  • Ionic Interactions: Electrostatic attractions between the probe and charged cellular components can lead to off-target binding.

  • Probe Concentration: Using an excessively high concentration of the this compound probe increases the likelihood of non-specific binding.

  • Insufficient Washing: Inadequate washing steps after probe incubation can leave unbound or weakly bound probes in the cells, contributing to background fluorescence.

  • Cellular Autofluorescence: Some cell types naturally fluoresce, which can be mistaken for non-specific binding of the coumarin dye.

Q2: How does the PEG3 linker help in reducing non-specific binding?

The polyethylene glycol (PEG) linker plays a crucial role in minimizing non-specific binding. PEG is a hydrophilic and flexible polymer that creates a "shield" around the coumarin dye. This has several advantages:

  • Increased Hydrophilicity: The PEG linker increases the overall water solubility of the probe, reducing its tendency to aggregate and interact non-specifically with hydrophobic cellular components.

  • Steric Hindrance: The PEG chain can physically block the coumarin from non-specifically interacting with cellular structures.

  • Reduced Immunogenicity and Toxicity: PEGylation is a well-established method to reduce the immunogenicity and toxicity of molecules.

While longer PEG chains can sometimes offer a greater reduction in non-specific binding, a short PEG3 linker provides a good balance of these benefits without significantly increasing the size of the probe.

Troubleshooting Guide

This guide addresses common issues related to non-specific binding of this compound in a question-and-answer format.

Problem 1: High background fluorescence is observed throughout the cell.

Q: I am seeing a diffuse fluorescent signal across the entire cell, not localized to my target. What should I do?

A: This is a classic sign of non-specific binding or high cellular autofluorescence. Here are several steps to troubleshoot this issue:

1. Optimize Probe Concentration:

  • Recommendation: Perform a titration experiment to determine the lowest effective concentration of this compound that still provides a specific signal. Start with a concentration range and systematically lower it.

  • Rationale: High probe concentrations can saturate specific binding sites and lead to increased non-specific interactions.

2. Enhance Washing Steps:

  • Recommendation: Increase the number and duration of washing steps after incubating the cells with the probe. Use a gentle wash buffer, such as PBS, and consider adding a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.05%).

  • Rationale: Thorough washing is critical to remove unbound and weakly associated probes.

3. Implement a Blocking Step:

  • Recommendation: Before adding the this compound probe, incubate your cells with a blocking buffer.

  • Rationale: Blocking agents occupy non-specific binding sites on cellular components, thereby reducing the chances of the fluorescent probe binding to these off-target locations.

4. Check for Autofluorescence:

  • Recommendation: Image an unstained control sample (cells that have not been treated with the coumarin probe) using the same imaging settings.

  • Rationale: This will help you determine the level of intrinsic fluorescence in your cells. If autofluorescence is high, you may need to use a fluorophore with a different excitation/emission spectrum or employ spectral unmixing if your imaging system allows it.

Problem 2: I see bright, punctate staining that is not associated with my target.

Q: My images show bright fluorescent dots that do not co-localize with my protein of interest. What could be causing this?

A: This often indicates the formation of probe aggregates.

1. Prepare Fresh Probe Solutions:

  • Recommendation: Prepare a fresh working solution of this compound from a stock solution for each experiment.

  • Rationale: The probe can aggregate over time, especially if stored improperly.

2. Centrifuge the Probe Solution:

  • Recommendation: Before adding the probe to your cells, centrifuge the diluted probe solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet any aggregates.

  • Rationale: This will remove pre-formed aggregates from your labeling solution.

3. Optimize Fixation and Permeabilization:

  • Recommendation: If you are working with fixed and permeabilized cells, ensure your protocol is optimized. Over-fixation or harsh permeabilization can alter cellular structures and create artificial binding sites.

  • Rationale: The choice of fixative (e.g., formaldehyde) and permeabilizing agent (e.g., Triton X-100, saponin) can impact non-specific binding.

Data Summary

ParameterValue/ObservationSignificance
TCO-Tetrazine Reaction Rate 10³ - 10⁶ M⁻¹s⁻¹Extremely fast kinetics allow for the use of low probe concentrations, which in turn minimizes non-specific binding.
Specificity of TCO-Tetrazine Reaction Highly specific and bioorthogonalThe reaction is highly selective for the tetrazine partner, ensuring that the covalent labeling is targeted.
Effect of PEG3 Linker on Non-Specific Binding Reduces non-specific protein adsorptionThe hydrophilic PEG linker shields the hydrophobic coumarin dye, reducing off-target interactions.
Recommended this compound Concentration Titrate to find the lowest effective concentrationStart with a range and optimize for your specific cell type and target to maximize the signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Cell Labeling with this compound

This protocol provides a general workflow for labeling tetrazine-modified targets in cells with this compound. Optimization of concentrations and incubation times is recommended for each specific cell type and target.

  • Cell Preparation: Culture cells on a suitable imaging plate (e.g., glass-bottom dishes).

  • Introduce Tetrazine Moiety: Introduce the tetrazine-functionalized molecule to your cells (e.g., via metabolic labeling with a tetrazine-modified sugar or by using a tetrazine-conjugated antibody).

  • Blocking (Recommended):

    • Wash cells once with PBS.

    • Incubate cells with a blocking buffer (e.g., 1-3% BSA in PBS) for 30-60 minutes at room temperature.

  • This compound Labeling:

    • Prepare a fresh working solution of this compound in an appropriate buffer or cell culture medium. The optimal concentration should be determined by titration.

    • Remove the blocking buffer and add the this compound solution to the cells.

    • Incubate for 15-60 minutes at 37°C, protected from light.

  • Washing:

    • Remove the labeling solution.

    • Wash the cells 3-5 times with PBS. Consider adding 0.05% Tween-20 to the wash buffer for the first two washes.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filters for coumarin (e.g., DAPI filter set).

Protocol 2: Cell Fixation and Permeabilization for Intracellular Labeling

This protocol is for experiments where the target is intracellular and requires cell fixation and permeabilization prior to labeling.

  • Fixation:

    • Wash cells with PBS.

    • Add 4% paraformaldehyde in PBS and incubate for 15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Permeabilization:

    • Add 0.1-0.5% Triton X-100 or Saponin in PBS and incubate for 10-15 minutes at room temperature.

    • Wash cells three times with PBS.

  • Proceed to Blocking and Labeling: Follow steps 3-6 from Protocol 1.

Visualizations

cluster_causes Causes of Non-Specific Binding cluster_solutions Troubleshooting Solutions Hydrophobic Interactions Hydrophobic Interactions Implement Blocking Step Implement Blocking Step Hydrophobic Interactions->Implement Blocking Step Ionic Interactions Ionic Interactions Ionic Interactions->Implement Blocking Step High Probe Concentration High Probe Concentration Optimize Probe Concentration Optimize Probe Concentration High Probe Concentration->Optimize Probe Concentration Insufficient Washing Insufficient Washing Enhance Washing Steps Enhance Washing Steps Insufficient Washing->Enhance Washing Steps Control for Autofluorescence Control for Autofluorescence

Troubleshooting logic for non-specific binding.

Start Start Cell Culture Cell Culture Start->Cell Culture Introduce Tetrazine Introduce Tetrazine Cell Culture->Introduce Tetrazine Blocking Blocking Introduce Tetrazine->Blocking Labeling Labeling Introduce Tetrazine->Labeling Optional Blocking->Labeling Recommended Washing Washing Labeling->Washing Imaging Imaging Washing->Imaging

Experimental workflow for cell labeling.

Signaling pathway of this compound labeling.

References

Technical Support Center: Optimizing Coumarin-PEG3-TCO Imaging

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in bioorthogonal imaging experiments using Coumarin-PEG3-TCO.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind this compound and tetrazine-dye imaging?

The imaging technique is based on a bioorthogonal reaction, specifically the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a trans-cyclooctene (TCO) moiety and a tetrazine (Tz).[1][2] In this system, the this compound is attached to your molecule of interest, and a tetrazine-conjugated quencher or fluorophore is introduced. The tetrazine moiety can quench the fluorescence of a nearby fluorophore.[3] When the TCO and tetrazine react, the quencher is no longer in proximity to the fluorophore, resulting in a "turn-on" fluorescence signal, which significantly improves the signal-to-noise ratio.[3][4]

Q2: Why is a PEG linker included in the this compound probe?

The polyethylene glycol (PEG) linker serves two primary purposes. Firstly, it enhances the water solubility of the hydrophobic coumarin dye, which helps to prevent aggregation and non-specific binding. Secondly, the hydrophilic nature of the PEG linker minimizes non-specific interactions with cellular components, thereby reducing background fluorescence and improving the signal-to-noise ratio.

Q3: Is a catalyst required for the TCO-tetrazine ligation reaction?

No, the TCO-tetrazine ligation is a catalyst-free bioorthogonal reaction. This is a significant advantage for live-cell imaging as it avoids the cytotoxicity associated with catalysts like copper, which are required for other click chemistry reactions.

Q4: How does the choice of tetrazine affect the reaction and imaging?

The reactivity of the tetrazine is influenced by its substituents. Electron-withdrawing groups on the tetrazine ring increase the rate of the IEDDA reaction, while electron-donating groups decrease the reaction rate but can increase the stability of the tetrazine. For live-cell imaging, a balance between reactivity and stability is crucial. Highly reactive tetrazines allow for lower concentrations and shorter incubation times.

Q5: What is the potential impact of this compound on cell viability?

While the TCO-tetrazine ligation itself is biocompatible, high concentrations of coumarin derivatives can potentially affect cell viability by inducing cell cycle arrest or apoptosis. It is crucial to perform dose-response experiments to determine the optimal concentration of this compound that provides a good signal without compromising cell health.

Troubleshooting Guide

This guide addresses common issues encountered during this compound imaging experiments and provides solutions to enhance your signal-to-noise ratio.

Issue 1: Low or No Fluorescence Signal

Possible Causes & Solutions

Possible CauseRecommended Solution
Inefficient TCO-Tetrazine Ligation - Optimize Stoichiometry: Ensure a slight molar excess of the tetrazine-dye to the this compound. A 1.5 to 5-fold excess is a good starting point. - Increase Incubation Time: Allow more time for the reaction to proceed to completion. Typical incubation times range from 10 to 60 minutes. - Optimize Temperature: While the reaction is efficient at room temperature and 37°C, slight warming can increase the reaction rate. Ensure the temperature is compatible with your biological sample.
Low Concentration of Reactants - Increase the concentration of either the this compound probe or the tetrazine-dye. The reaction rate is dependent on the concentration of both components.
Degradation of Reagents - Ensure proper storage of both the this compound and tetrazine-dye according to the manufacturer's instructions, typically at -20°C and protected from light. Prepare fresh solutions for each experiment.
Photobleaching of Coumarin - Minimize exposure of the sample to excitation light. - Use the lowest possible laser power that provides a detectable signal. - Acquire images with the shortest possible exposure time.
Issue 2: High Background Fluorescence

Possible Causes & Solutions

Possible CauseRecommended Solution
Non-specific Binding of the Probe - Washing Steps: Increase the number and duration of washing steps after incubation with the this compound probe and the tetrazine-dye to remove unbound molecules. - Blocking: Pre-incubate the cells with a blocking agent like Bovine Serum Albumin (BSA) before adding the probe to reduce non-specific binding to surfaces. - Optimize Probe Concentration: Use the lowest effective concentration of the this compound probe.
Cellular Autofluorescence - Image Unlabeled Controls: Acquire images of unlabeled cells using the same imaging parameters to determine the level of autofluorescence. - Use a Longer Wavelength Fluorophore: If possible, switch to a tetrazine conjugated to a red-shifted fluorophore, as cellular autofluorescence is typically stronger in the blue-green region of the spectrum.
Aggregation of the Coumarin Probe - Ensure Complete Solubilization: Make sure the this compound is fully dissolved in an appropriate solvent like DMSO before diluting in aqueous buffer. - Lower Probe Concentration: High concentrations can promote aggregation.

Experimental Protocols

Protocol 1: General Live-Cell Imaging with this compound and a Tetrazine-Quencher

This protocol provides a general workflow for labeling a target protein with this compound and subsequent imaging upon reaction with a tetrazine-quencher.

Materials:

  • Cells expressing the target protein of interest

  • This compound

  • Tetrazine-conjugated quencher

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Live-cell imaging buffer (e.g., phenol red-free medium)

  • Fluorescence microscope with appropriate filter sets for Coumarin (Excitation: ~405 nm, Emission: ~450-500 nm)

Procedure:

  • Cell Seeding: Seed cells on a glass-bottom dish or chamber slide suitable for microscopy and culture until they reach 50-70% confluency.

  • Labeling with this compound:

    • Prepare a stock solution of this compound in anhydrous DMSO.

    • Dilute the stock solution in pre-warmed complete cell culture medium to the desired final concentration (start with a range of 1-10 µM and optimize).

    • Remove the culture medium from the cells and wash once with pre-warmed PBS.

    • Add the this compound containing medium to the cells and incubate for 30-60 minutes at 37°C in a CO2 incubator.

  • Washing:

    • Remove the labeling medium and wash the cells three times with pre-warmed PBS or live-cell imaging buffer to remove unbound probe.

  • Reaction with Tetrazine-Quencher:

    • Prepare a stock solution of the tetrazine-quencher in DMSO.

    • Dilute the stock solution in pre-warmed live-cell imaging buffer to the desired final concentration (start with a 1.5 to 5-fold molar excess over the this compound concentration).

    • Add the tetrazine solution to the cells.

  • Imaging:

    • Immediately begin imaging the cells using a fluorescence microscope.

    • Acquire images at different time points (e.g., 0, 5, 10, 20, 30 minutes) to monitor the "turn-on" of the fluorescence signal as the TCO-tetrazine reaction proceeds.

Protocol 2: Control Experiments for Specificity

To ensure the observed fluorescence is due to the specific TCO-tetrazine ligation, the following control experiments are recommended:

Control ExperimentPurposeExpected Outcome
No Tetrazine Control To confirm that the this compound itself is not highly fluorescent under the imaging conditions.Low to no fluorescence signal.
No TCO Control To verify that the tetrazine-quencher does not become fluorescent on its own or non-specifically interact with cells to produce a signal.Low to no fluorescence signal.
Competition Control To confirm the specificity of the TCO-tetrazine reaction. Pre-incubate the this compound labeled cells with an excess of a non-fluorescent TCO-containing molecule before adding the tetrazine-fluorophore.Significantly reduced fluorescence signal compared to the experiment without the competitor.

Visualizations

TCO_Tetrazine_Ligation cluster_reactants Reactants cluster_reaction Bioorthogonal Reaction cluster_products Products Coumarin_TCO This compound (Attached to Target) Reaction Inverse-Electron-Demand Diels-Alder Cycloaddition Coumarin_TCO->Reaction Tetrazine Tetrazine-Quencher (In Solution) Tetrazine->Reaction Labeled_Product Fluorescent Labeled Target Reaction->Labeled_Product Stable Covalent Bond Nitrogen N₂ Gas Reaction->Nitrogen Byproduct

Caption: Mechanism of TCO-Tetrazine Bioorthogonal Ligation.

Experimental_Workflow A Seed Cells B Label with This compound A->B C Wash to Remove Unbound Probe B->C D Add Tetrazine-Quencher C->D E Live-Cell Imaging D->E F Analyze Signal-to-Noise Ratio E->F

Caption: General experimental workflow for this compound imaging.

Troubleshooting_Logic Start Imaging Experiment Problem Poor Signal-to-Noise Ratio Start->Problem LowSignal Low/No Signal Problem->LowSignal Is signal weak? HighBg High Background Problem->HighBg Is background high? Sol_LowSignal1 Optimize Reaction Conditions (Stoichiometry, Time, Temp) LowSignal->Sol_LowSignal1 Sol_LowSignal2 Increase Reagent Concentrations LowSignal->Sol_LowSignal2 Sol_HighBg1 Improve Washing Steps HighBg->Sol_HighBg1 Sol_HighBg2 Use Blocking Agents HighBg->Sol_HighBg2 Sol_HighBg3 Reduce Probe Concentration HighBg->Sol_HighBg3

Caption: Troubleshooting decision tree for improving signal-to-noise ratio.

References

Navigating Solubility Challenges with TCO-PEG3-TCO in Experimental Buffers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the complete dissolution of reagents is paramount for reproducible and accurate experimental outcomes. TCO-PEG3-TCO, a valuable homobifunctional linker in bioconjugation, can present solubility challenges in aqueous buffers. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of TCO-PEG3-TCO?

A1: TCO-PEG3-TCO is sparingly soluble in aqueous buffers alone but readily dissolves in water-miscible organic solvents.[1] It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), dichloromethane (DCM), tetrahydrofuran (THF), and chloroform.[2][3][4] The inclusion of the hydrophilic polyethylene glycol (PEG3) spacer enhances its solubility in aqueous environments compared to linkers without a PEG chain.[5]

Q2: I observed a cloudy solution or precipitate after adding TCO-PEG3-TCO to my aqueous buffer. What should I do?

A2: This is a common observation due to the low aqueous solubility of many TCO reagents. The recommended procedure is to first dissolve the TCO-PEG3-TCO in a minimal amount of a dry, water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution (e.g., 10 mM). This stock solution can then be added to the aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent remains low (typically below 10% v/v) to prevent the precipitation of proteins or other biomolecules in your experiment. Often, the initial cloudiness will dissipate as the reaction proceeds and the TCO-PEG3-TCO is consumed.

Q3: Can I dissolve TCO-PEG3-TCO directly in an aqueous buffer like PBS?

A3: Direct dissolution in aqueous buffers is generally not recommended and may lead to incomplete solubilization and inaccurate concentration calculations. The most reliable method is to prepare a concentrated stock solution in an anhydrous organic solvent such as DMSO or DMF and then dilute it into your aqueous buffer.

Q4: How does the PEG spacer in TCO-PEG3-TCO affect its solubility?

A4: The PEG spacer significantly increases the hydrophilicity of the molecule, which aids in its solubility in aqueous solutions. This property helps to reduce the aggregation of the linker and the resulting bioconjugates. For applications requiring even higher aqueous solubility, linkers with longer PEG chains (e.g., PEG12, PEG24) are available.

Troubleshooting Guide

Issue: Precipitate Formation Upon Addition of TCO-PEG3-TCO to Buffer

This is the most frequently encountered issue and can arise from several factors related to the linker's solubility and the experimental conditions.

Solubility and Solvent Concentration Data

ParameterRecommendationRationale
Primary Solvents Anhydrous DMSO, Anhydrous DMFTCO-PEG3-TCO exhibits high solubility in these organic solvents, allowing for the preparation of concentrated stock solutions.
Stock Solution Concentration 5-20 mMPreparing a concentrated stock minimizes the volume of organic solvent added to the aqueous reaction, protecting sensitive biomolecules.
Final Organic Solvent Concentration < 10% (v/v)High concentrations of DMSO or DMF can lead to the precipitation of proteins and other biomolecules.

Experimental Protocol: Standard Method for Solubilizing and Using TCO-PEG3-TCO

  • Equilibrate Reagents: Allow the vial of TCO-PEG3-TCO to warm to room temperature before opening to prevent moisture condensation.

  • Prepare Stock Solution: Add the appropriate volume of anhydrous DMSO or DMF to the vial to create a stock solution of a specific concentration (e.g., 10 mM). Vortex briefly to ensure complete dissolution. This stock solution should be prepared fresh before use.

  • Reaction Setup: Prepare your reaction mixture in the desired aqueous buffer (e.g., PBS, pH 7.0-7.5).

  • Add TCO-PEG3-TCO Stock: Add the calculated volume of the TCO-PEG3-TCO stock solution to the reaction mixture. It is advisable to add the stock solution dropwise while gently vortexing the reaction mixture to facilitate mixing and minimize localized high concentrations that could lead to precipitation.

  • Incubation: Proceed with your experimental incubation conditions. Note that any initial cloudiness may clear as the reaction progresses.

Troubleshooting Workflow for Solubility Issues

G Troubleshooting TCO-PEG3-TCO Solubility start Precipitate observed after adding TCO-PEG3-TCO to buffer check_stock Was a concentrated stock solution in anhydrous DMSO or DMF used? start->check_stock prepare_stock Action: Prepare a fresh 10 mM stock solution in anhydrous DMSO or DMF. check_stock->prepare_stock No check_solvent_conc Is the final concentration of organic solvent < 10% (v/v)? check_stock->check_solvent_conc Yes prepare_stock->check_solvent_conc reduce_solvent Action: Adjust the stock concentration or reaction volume to lower the final organic solvent percentage. check_solvent_conc->reduce_solvent No check_mixing Was the stock solution added dropwise with gentle mixing? check_solvent_conc->check_mixing Yes reduce_solvent->check_mixing improve_mixing Action: Re-run the experiment, adding the stock solution slowly while vortexing. check_mixing->improve_mixing No consider_alternatives Issue may persist with sensitive proteins. Consider a linker with a longer PEG chain for enhanced aqueous solubility. check_mixing->consider_alternatives Yes improve_mixing->consider_alternatives

A troubleshooting workflow for addressing solubility issues.

TCO-Tetrazine Ligation Pathway

The primary application of TCO-PEG3-TCO is in bioconjugation through the inverse-electron demand Diels-Alder (IEDDA) reaction with a tetrazine-modified molecule. Understanding this pathway is crucial for experimental design.

G TCO-Tetrazine Ligation Pathway cluster_reactants Reactants cluster_products Products TCO_Linker TCO-PEG3-TCO Conjugate Molecule A - Conjugate - Molecule B TCO_Linker->Conjugate IEDDA Reaction Tetrazine_A Tetrazine-Modified Molecule A Tetrazine_A->Conjugate Tetrazine_B Tetrazine-Modified Molecule B Tetrazine_B->Conjugate Nitrogen N2 Gas (byproduct) Conjugate->Nitrogen releases

The reaction pathway for TCO-PEG3-TCO mediated bioconjugation.

References

Technical Support Center: Optimizing Dye-to-Protein Ratio for Coumarin-PEG3-TCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Coumarin-PEG3-TCO labeling. The information is designed to help you optimize your dye-to-protein ratio and achieve successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound labeling?

This compound labeling is a bioconjugation technique used to covalently attach a coumarin fluorescent dye to a protein of interest. This process typically involves a two-step bioorthogonal "click chemistry" approach:

  • Protein Modification: The protein is first functionalized with a trans-cyclooctene (TCO) group, commonly using a TCO-PEG3-NHS ester to react with primary amines (e.g., lysine residues) on the protein surface.[1][2]

  • Click Reaction: The TCO-modified protein is then reacted with a coumarin dye that has been conjugated to a tetrazine (Tz) molecule. The TCO and tetrazine groups specifically and rapidly react via an inverse-electron-demand Diels-Alder cycloaddition to form a stable covalent bond.[1][2]

Alternatively, a protein could be functionalized with a tetrazine moiety first and then reacted with a this compound reagent.

Q2: Why is the dye-to-protein ratio (Degree of Labeling - DOL) important?

The dye-to-protein ratio, or Degree of Labeling (DOL), is a critical parameter in bioconjugation. It represents the average number of dye molecules attached to a single protein molecule.[3] Optimizing the DOL is crucial for:

  • Signal Intensity: A higher DOL generally leads to a stronger fluorescent signal.

  • Protein Function: Over-labeling can lead to protein denaturation, aggregation, or loss of biological activity.

  • Fluorescence Quenching: Excessively high DOL can cause self-quenching of the fluorophores, leading to a decrease in the fluorescence signal.

  • Reproducibility: Consistent DOL is essential for obtaining reproducible results across experiments.

Q3: What is a good starting molar excess of TCO-PEG3-NHS ester for protein labeling?

For initial experiments, a 10- to 20-fold molar excess of TCO-PEG3-NHS ester to the protein is a recommended starting point. However, the optimal ratio can vary depending on the protein's characteristics, including the number of accessible primary amines and its concentration. It is often necessary to perform a titration to determine the optimal molar excess for your specific protein and desired DOL.

Q4: What are the ideal buffer conditions for the TCO-PEG3-NHS ester reaction?

For the reaction of a TCO-PEG3-NHS ester with a protein, it is crucial to use an amine-free buffer at a slightly alkaline pH.

  • Recommended Buffers: Phosphate-buffered saline (PBS) or borate buffer are good choices.

  • Optimal pH: A pH range of 8.3-8.5 is optimal for the reaction with primary amines.

  • Buffers to Avoid: Buffers containing primary amines, such as Tris or glycine, will compete with the protein for reaction with the NHS ester and should be avoided.

Q5: How can I remove unreacted dye and TCO reagent after the labeling reaction?

Complete removal of unreacted dye and labeling reagent is essential for accurate determination of the DOL and to prevent high background signals in downstream applications. Common methods for purification include:

  • Size-Exclusion Chromatography (SEC) / Gel Filtration: This is a widely used and effective method for separating the labeled protein from smaller, unreacted molecules.

  • Dialysis: This technique is also effective for removing small molecules from the protein solution.

  • Spin Desalting Columns: These are convenient for rapid buffer exchange and removal of excess reagents for smaller sample volumes.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Degree of Labeling (DOL) Inactive TCO-PEG3-NHS ester: The NHS ester may have hydrolyzed due to moisture.Always use fresh, high-quality anhydrous DMSO or DMF to prepare the TCO-PEG3-NHS ester solution immediately before use. Allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.
Suboptimal reaction buffer: The buffer may contain primary amines (e.g., Tris) or the pH may be too low.Perform a buffer exchange to an amine-free buffer such as PBS or borate buffer with a pH of 8.3-8.5.
Insufficient molar excess of TCO reagent: The ratio of TCO reagent to protein may be too low.Increase the molar excess of the TCO-PEG3-NHS ester in the labeling reaction. Perform a titration to find the optimal ratio.
Inaccessible primary amines on the protein: The lysine residues on the protein surface may be sterically hindered.Consider denaturing and then refolding the protein if its function can be restored. Alternatively, explore other labeling chemistries that target different functional groups (e.g., maleimides for thiols).
Protein Precipitation During or After Labeling High concentration of organic solvent: The concentration of DMSO or DMF used to dissolve the TCO reagent may be too high.Keep the final concentration of the organic solvent in the reaction mixture as low as possible, typically below 10%.
Over-labeling: A high degree of labeling can alter the protein's solubility.Reduce the molar excess of the TCO-PEG3-NHS ester in the labeling reaction to achieve a lower DOL.
Protein instability: The protein may be inherently unstable under the labeling conditions.Optimize the reaction conditions by lowering the temperature or reducing the incubation time. Ensure the protein is at an appropriate concentration and in a suitable buffer.
Low Fluorescence Signal After Click Reaction Inefficient click reaction: The TCO-modified protein or the coumarin-tetrazine may be at too low of a concentration.The TCO-tetrazine click reaction is very efficient, but ensure that the concentrations of the reactants are sufficient.
Fluorescence quenching: The DOL might be too high, leading to self-quenching of the coumarin dyes.Aim for a lower DOL by reducing the molar excess of the TCO-PEG3-NHS ester during the initial labeling step.
Degradation of the coumarin dye: The dye may be photobleached or degraded.Protect the coumarin-tetrazine reagent and the final labeled protein from light. Store them under the recommended conditions.
Suboptimal imaging/detection settings: The excitation and emission wavelengths may not be correctly set for the specific coumarin dye.Verify the spectral properties of your coumarin dye and ensure your instrument settings are optimized for its excitation and emission maxima.
Non-specific Labeling Reaction of TCO with other functional groups: While highly specific for tetrazines, TCO can sometimes react with thiols, though at a much slower rate.If your protein has highly reactive thiols and you suspect non-specific labeling, consider capping the thiols before the TCO-tetrazine reaction.
Hydrophobic interactions: Fluorescent dyes can sometimes bind non-covalently to proteins.Ensure thorough purification of the labeled protein to remove any non-covalently bound dye.

Experimental Protocols

Protocol 1: Protein Labeling with TCO-PEG3-NHS Ester

This protocol describes the functionalization of a protein with a TCO moiety using an NHS ester.

Materials:

  • Protein of interest

  • TCO-PEG3-NHS ester

  • Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

  • Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.3)

  • Quenching buffer (1 M Tris-HCl, pH 8.0)

  • Spin desalting column or other purification system

Procedure:

  • Buffer Exchange: If your protein is in a buffer containing primary amines, exchange it into the amine-free reaction buffer. Adjust the protein concentration to 1-5 mg/mL.

  • Prepare TCO-NHS Ester Solution: Immediately before use, prepare a 10 mM stock solution of the TCO-PEG3-NHS ester in anhydrous DMSO or DMF.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution. Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Purify the TCO-labeled protein from the excess, unreacted TCO-NHS ester and quenching buffer using a spin desalting column or another appropriate purification method.

Protocol 2: Click Reaction with Coumarin-Tetrazine

This protocol details the ligation of the TCO-labeled protein with a coumarin-tetrazine.

Materials:

  • TCO-labeled protein

  • Coumarin-tetrazine

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Prepare Reactants: Prepare the TCO-labeled protein in the desired reaction buffer. Dissolve the coumarin-tetrazine in a compatible solvent (e.g., DMSO, water).

  • Click Reaction: Add a 1.5- to 5-fold molar excess of the coumarin-tetrazine to the TCO-labeled protein.

  • Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature, protected from light. The reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purification (Optional): If necessary, remove the excess coumarin-tetrazine by purification, for example, using a spin desalting column.

Protocol 3: Calculation of the Degree of Labeling (DOL)

The DOL can be determined using UV-Vis spectrophotometry.

Procedure:

  • Measure Absorbance: Measure the absorbance of the purified, labeled protein at 280 nm (A280) and at the maximum absorbance wavelength of the coumarin dye (Amax).

  • Calculate Protein Concentration:

    • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = A280 of dye / Amax of dye. This value should be provided by the dye manufacturer.

    • Protein Concentration (M) = [A280 - (Amax x CF)] / εprotein

      • εprotein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate Dye Concentration:

    • Dye Concentration (M) = Amax / εdye

      • εdye is the molar extinction coefficient of the dye at its Amax.

  • Calculate DOL:

    • DOL = Dye Concentration (M) / Protein Concentration (M)

Visualizations

experimental_workflow cluster_step1 Step 1: Protein Functionalization with TCO cluster_step2 Step 2: Click Reaction with Coumarin-Tetrazine protein Protein of Interest buffer_exchange Buffer Exchange (Amine-free, pH 8.3) protein->buffer_exchange labeling Labeling Reaction (1 hr, RT) buffer_exchange->labeling tco_reagent TCO-PEG3-NHS Ester (10-20x molar excess) tco_reagent->labeling quench Quench Reaction (Tris buffer) labeling->quench purification1 Purification (e.g., SEC) quench->purification1 tco_protein TCO-labeled Protein purification1->tco_protein click_reaction Click Reaction (30-120 min, RT) tco_protein->click_reaction coumarin_tz Coumarin-Tetrazine (1.5-5x molar excess) coumarin_tz->click_reaction purification2 Purification (Optional) click_reaction->purification2 final_product Coumarin-labeled Protein purification2->final_product

Caption: Experimental workflow for two-step this compound protein labeling.

troubleshooting_logic cluster_low_dol Low DOL cluster_optimal_dol Optimal/High DOL start Low Fluorescence Signal check_dol Determine DOL start->check_dol check_reagent Check TCO-NHS Reagent Activity check_dol->check_reagent Low check_quenching Suspect Self-Quenching (Reduce DOL) check_dol->check_quenching Optimal/High check_buffer Verify Reaction Buffer (pH, Amine-free) check_reagent->check_buffer optimize_ratio Increase Molar Excess of TCO check_buffer->optimize_ratio check_instrument Optimize Instrument Settings (λex/λem) check_quenching->check_instrument check_dye_stability Assess Dye Stability (Photobleaching) check_instrument->check_dye_stability

References

Effect of pH and temperature on TCO-tetrazine ligation efficiency

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for TCO-tetrazine ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions, ensuring the successful execution of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the TCO-tetrazine ligation reaction?

A1: The TCO-tetrazine ligation is robust and proceeds efficiently across a pH range of 6 to 9.[1][2] Phosphate-buffered saline (PBS) is a commonly used buffer for this reaction.[2] For the standard ligation, the reaction is largely insensitive to pH within the physiological range.[3] However, it's important to consider the stability of the biomolecules you are conjugating at a given pH. Some tetrazines may show degradation in basic aqueous solutions.[3]

Q2: How does temperature influence the reaction rate?

A2: The TCO-tetrazine ligation is exceptionally fast and is often carried out at room temperature (20-25°C), with reactions typically reaching completion within 30 to 60 minutes. For less reactive partners or to suit specific experimental needs, the incubation time can be extended up to 2 hours or even overnight at 4°C. Conversely, incubating at 37°C or 40°C can be used to accelerate the reaction.

Q3: What is the recommended stoichiometry for the TCO and tetrazine reactants?

A3: While a 1:1 stoichiometric ratio is the theoretical ideal, it is common practice to use a slight molar excess of one of the reactants to drive the reaction to completion. A 1.05 to 1.5-fold molar excess of the tetrazine-functionalized molecule is a good starting point. However, the optimal ratio may vary depending on the specific molecules being conjugated and should be determined empirically for your system.

Q4: Is a catalyst required for the TCO-tetrazine reaction?

A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst. This catalyst-free nature, particularly the absence of cytotoxic copper catalysts, makes it highly suitable for applications in biological systems and live-cell imaging.

Q5: How can I monitor the progress of the TCO-tetrazine ligation?

A5: The progress of the reaction can be conveniently monitored spectrophotometrically. Tetrazines have a characteristic absorbance peak between 510 and 550 nm. As the ligation proceeds, the tetrazine is consumed, leading to a decrease in absorbance at this wavelength, allowing for real-time tracking of the conjugation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Suboptimal Stoichiometry: Incorrect molar ratio of TCO to tetrazine.Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5 fold) of one component is often beneficial.
Low Reactant Concentration: Reaction is too dilute.Increase the concentration of the reactants if possible.
Steric Hindrance: Bulky molecules near the TCO or tetrazine moieties may impede the reaction.Incorporate a flexible spacer, such as PEG, between the reactive moiety and the molecule of interest to improve accessibility.
Suboptimal Temperature: Reaction temperature is too low.While the reaction works at 4°C, it is significantly slower. Consider running the reaction at room temperature or 37°C to increase the rate.
Low Product Yield Degradation of Reactants: TCOs and tetrazines can degrade under certain conditions. TCOs can be sensitive to thiols and UV light, while some tetrazines are susceptible to degradation in aqueous media.Use freshly prepared solutions or reagents that have been stored under appropriate conditions (e.g., desiccated, protected from light).
Side Reactions: Impurities in the starting materials may lead to unintended side reactions.Ensure the purity of your reactants. If working with oxygen-sensitive molecules, degassing the reaction buffer can prevent oxidation.
Precipitation of Reactants or Product: Poor solubility of the reactants or the final conjugate in the chosen buffer.To enhance aqueous solubility, consider using PEGylated linkers on your TCO or tetrazine reagents. A small percentage of an organic co-solvent like DMSO or DMF can also be added, but its compatibility with your biological system must be verified.
Inaccurate Quantification of Reactants: Incorrect initial concentrations of stock solutions.Use a reliable method, such as UV-Vis spectroscopy, to accurately determine the concentration of your TCO and tetrazine stock solutions before setting up the reaction.
Issues with NHS Ester Labeling Hydrolyzed NHS Ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them non-reactive.Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Use high-quality, anhydrous solvents like DMSO or DMF for stock solutions.
Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the intended labeling reaction.Perform a buffer exchange into an amine-free buffer, such as PBS (100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5), before starting the labeling reaction.

Quantitative Data on Reaction Kinetics

The second-order rate constants for TCO-tetrazine ligations are exceptionally high, making this one of the fastest bioorthogonal reactions available. The reaction kinetics are influenced by the specific structures of the TCO and tetrazine, as well as the reaction solvent.

Tetrazine DerivativeTCO DerivativeSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Solvent
3,6-di-(2-pyridyl)-s-tetrazinetrans-cyclooctene~20009:1 Methanol/Water
Methyl-substituted tetrazineTCO~1000Aqueous Media
Hydrogen-substituted tetrazineTCOup to 30,000Aqueous Media
3-methyl-6-phenyl-tetrazinesTCO420 ± 49ACN/PBS
Me4Pyr-TzTCO-PEG₄69,400DPBS

Note: This table provides approximate values. Actual rates will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: General Procedure for Protein-Protein Conjugation

This protocol outlines the steps for conjugating two proteins using TCO-tetrazine ligation, starting with the labeling of each protein with the respective bioorthogonal handles via NHS ester chemistry.

  • Preparation of Protein Solutions:

    • Dissolve each protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) at a concentration of 1-5 mg/mL. If the initial protein buffer contains primary amines (like Tris or glycine), perform a buffer exchange.

  • Preparation of TCO-NHS and Tetrazine-NHS Ester Stock Solutions:

    • Immediately before use, prepare 10 mM stock solutions of the TCO-NHS ester and Tetrazine-NHS ester in anhydrous DMSO or DMF.

  • Labeling of Protein A with TCO-NHS Ester:

    • Add a 20-fold molar excess of the TCO-NHS ester solution to the Protein A solution.

    • Incubate the reaction for 60 minutes at room temperature.

    • Quench the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.

  • Labeling of Protein B with Tetrazine-NHS Ester:

    • Repeat step 3 with Protein B and the Tetrazine-NHS ester.

  • TCO-Tetrazine Ligation:

    • Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable reaction buffer (e.g., PBS, pH 7.4). A 1:1 molar ratio is a good starting point, though a slight excess of the tetrazine-labeled protein (1.05-1.5 molar equivalents) can be used.

    • Incubate the mixture for 30-60 minutes at room temperature with gentle rotation.

    • The reaction is now complete, and the resulting protein-protein conjugate can be purified if necessary (e.g., by size-exclusion chromatography) to remove any unreacted proteins.

  • Storage:

    • Store the final conjugate at 4°C until further use.

Protocol 2: Monitoring TCO-Tetrazine Ligation by UV-Vis Spectroscopy

This protocol describes how to monitor the reaction kinetics by observing the decrease in tetrazine absorbance.

  • Prepare Stock Solutions:

    • Prepare stock solutions of the tetrazine and TCO in a suitable solvent (e.g., DMSO or DMF).

  • Determine Molar Extinction Coefficient:

    • Accurately determine the molar extinction coefficient of the tetrazine at its λmax (typically 510-550 nm) in the chosen reaction buffer.

  • Reaction Setup:

    • In a cuvette, add the reaction buffer and the TCO solution.

    • Place the cuvette in a spectrophotometer and start the measurement.

    • Initiate the reaction by adding the tetrazine solution to the cuvette. Ensure rapid and thorough mixing.

  • Monitor Absorbance:

    • Record the decrease in absorbance at the tetrazine's λmax over time.

  • Calculate Reaction Rate:

    • The observed rate constant (k_obs) can be determined by fitting the absorbance decay curve to a pseudo-first-order or second-order rate equation, depending on the experimental setup (i.e., whether one reactant is in significant excess).

Visualizations

TCO_Tetrazine_Ligation_Workflow cluster_prep Reactant Preparation cluster_labeling Labeling cluster_ligation Ligation cluster_analysis Analysis & Storage p1 Protein A in Amine-Free Buffer label_p1 Label Protein A with TCO-NHS p1->label_p1 p2 Protein B in Amine-Free Buffer label_p2 Label Protein B with Tetrazine-NHS p2->label_p2 tco_nhs TCO-NHS Ester (in DMSO/DMF) tco_nhs->label_p1 tz_nhs Tetrazine-NHS Ester (in DMSO/DMF) tz_nhs->label_p2 quench1 Quench Reaction label_p1->quench1 quench2 Quench Reaction label_p2->quench2 purify1 Purify TCO-Protein A quench1->purify1 purify2 Purify Tetrazine-Protein B quench2->purify2 mix Mix TCO-Protein A and Tetrazine-Protein B purify1->mix purify2->mix incubate Incubate at RT mix->incubate purify_final Purify Conjugate (Optional) incubate->purify_final store Store at 4°C purify_final->store

Caption: Workflow for TCO-Tetrazine Protein-Protein Conjugation.

Troubleshooting_Logic start Experiment Start: Low/No Product Yield check_reaction Is reaction slow or incomplete? start->check_reaction check_reagents Are reactants stable and pure? check_reaction->check_reagents No, reaction is fast but yield is low optimize_stoichiometry Optimize Stoichiometry (1.05-1.5x excess) check_reaction->optimize_stoichiometry Yes increase_temp Increase Temperature (RT or 37°C) check_reaction->increase_temp Yes add_spacer Use Linker with Spacer (e.g., PEG) check_reaction->add_spacer Yes use_fresh_reagents Use Freshly Prepared Reagents check_reagents->use_fresh_reagents No purify_reactants Purify Starting Materials check_reagents->purify_reactants No check_solubility Check Solubility (Use PEG/Co-solvent) check_reagents->check_solubility No

Caption: Troubleshooting Logic for Low TCO-Tetrazine Ligation Yield.

References

Technical Support Center: Quenching Unwanted Fluorescence in Coumarin-PEG3-TCO Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unwanted fluorescence in experiments utilizing Coumarin-PEG3-TCO probes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used?

A1: this compound is a fluorescent probe used in bioorthogonal chemistry. It consists of a coumarin fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) reactive group. The coumarin provides a fluorescent signal, the PEG linker enhances solubility and reduces steric hindrance, and the TCO moiety allows for a specific and rapid "click" reaction with a tetrazine-labeled molecule in a biological system. This reaction is known as the inverse-electron-demand Diels-Alder cycloaddition.[1]

Q2: What are the common causes of unwanted or high background fluorescence in my this compound experiments?

A2: Unwanted fluorescence can arise from several sources:

  • Intrinsic Fluorescence of the Unreacted Probe: The this compound molecule itself is fluorescent. If your experimental design requires a "turn-on" signal upon reaction with a tetrazine, the inherent fluorescence of the unreacted probe will contribute to background noise.

  • Incomplete Quenching in "Turn-On" Systems: Many experimental setups are designed for the fluorescence to be "quenched" until the TCO reacts with a tetrazine partner. If this quenching mechanism is inefficient, you will observe background fluorescence. The tetrazine moiety itself can act as a quencher for many fluorophores.[2][3]

  • Non-Specific Binding: The probe may non-specifically adhere to cells or other components in your sample, leading to localized areas of high fluorescence that are not related to the target of interest. The hydrophobic nature of TCO can sometimes cause it to bury within proteins.[4]

  • Probe Degradation: The this compound linker may degrade over time, potentially releasing the fluorescent coumarin moiety. Proper storage at -20°C and protection from light is crucial.[1]

  • Autofluorescence: Biological samples often exhibit natural fluorescence (autofluorescence), which can interfere with the signal from your coumarin probe, especially in the blue-green spectral region where coumarins emit.

Q3: What are the main mechanisms for quenching coumarin fluorescence?

A3: The primary mechanisms for quenching coumarin fluorescence are:

  • Photoinduced Electron Transfer (PET): An electron is transferred from a donor molecule to the excited coumarin, or vice-versa, causing the coumarin to return to its ground state without emitting a photon.

  • Förster Resonance Energy Transfer (FRET): Energy is transferred from the excited coumarin (the donor) to a nearby acceptor molecule (the quencher) through non-radiative dipole-dipole coupling. This is highly dependent on the distance and spectral overlap between the donor and acceptor.

  • Static Quenching: A non-fluorescent complex is formed between the coumarin and the quencher molecule in the ground state.

  • Dynamic (Collisional) Quenching: The quencher molecule collides with the coumarin in its excited state, leading to de-excitation without fluorescence.

Troubleshooting Guide

Issue 1: High Background Fluorescence from Unreacted Probe

This is a common issue when the experiment requires a low-fluorescence baseline before the TCO-tetrazine reaction.

Possible Cause Troubleshooting Step Experimental Protocol
Intrinsic fluorescence of the this compound probe.Introduce an external quencher to reduce the background fluorescence of the unreacted probe.See Protocol 1: General Procedure for Evaluating External Quenchers .
Probe concentration is too high.Titrate the concentration of your this compound probe to find the optimal balance between signal and background.Perform a dose-response experiment with varying probe concentrations to determine the lowest concentration that still provides a detectable signal upon reaction.
Inefficient intramolecular quenching in a "turn-on" system.If your probe is designed to be quenched before reaction (e.g., by a tethered tetrazine), re-evaluate the probe design or synthesis to ensure the quencher is positioned effectively.This is a probe design consideration. Consult literature on optimizing intramolecular quenching for coumarin-based probes.
Issue 2: Non-Specific Staining or Probe Aggregation

Unwanted fluorescence can appear in areas where the target molecule is not present.

Possible Cause Troubleshooting Step Experimental Protocol
Hydrophobic interactions of the TCO moiety or aggregation of the probe.Include a non-ionic surfactant, such as Tween-20 or Triton X-100, in your buffers to reduce non-specific binding and aggregation. The PEG linker is intended to improve solubility, but aggregation can still occur at high concentrations.Add 0.05-0.1% Tween-20 to your incubation and wash buffers.
Insufficient washing.Increase the number and duration of wash steps after probe incubation to remove unbound or non-specifically bound probe.After incubating with the this compound probe, wash the sample 3-5 times with a suitable buffer (e.g., PBS with 0.1% Tween-20) for 5-10 minutes per wash.
Probe aggregation at high concentrations.Reduce the working concentration of the this compound probe.Prepare serial dilutions of your probe and test lower concentrations to see if non-specific staining decreases while maintaining an acceptable signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Procedure for Evaluating External Quenchers

This protocol allows you to screen for effective quenchers of your this compound probe.

Materials:

  • This compound stock solution (e.g., 1 mM in DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Potential quencher stock solutions (e.g., 1 M Potassium Iodide (KI) in water, 100 mM 4-hydroxy-TEMPO in water)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Prepare a working solution of this compound: Dilute the stock solution to a final concentration of 1-10 µM in the reaction buffer.

  • Prepare quencher dilutions: Create a series of dilutions of the quencher stock solution in the reaction buffer.

  • Set up the assay plate:

    • To multiple wells, add a constant volume of the this compound working solution.

    • Add increasing concentrations of the quencher to these wells.

    • Include control wells with only the this compound working solution (no quencher).

    • Include blank wells with only the reaction buffer.

  • Incubate: Incubate the plate at room temperature for 15-30 minutes, protected from light.

  • Measure Fluorescence: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for your coumarin derivative (e.g., Ex/Em ~405/450 nm).

  • Analyze Data: Plot the fluorescence intensity as a function of the quencher concentration. A decrease in fluorescence indicates a quenching effect. Calculate the quenching efficiency for each quencher at different concentrations.

Quantitative Data Summary

The following table summarizes the Stern-Volmer quenching constants (KSV) for various coumarin derivatives with different quenchers. A higher KSV value indicates a more efficient quenching process. Note that these values are for general coumarin derivatives and may differ for your specific this compound construct.

Coumarin DerivativeQuencherKSV (M-1)Quenching MechanismReference
7-hydroxy-4-methylcoumarin4-hydroxy-TEMPO1.83 x 102Dynamic
7-amino-4-methylcoumarin4-hydroxy-TEMPO2.19 x 102Dynamic
4-methyl-7-methoxy coumarinIodide (I-)~1.5 x 102Static & Dynamic
4-methyl-7-methoxy coumarinBromide (Br-)~2.5 x 101Static & Dynamic
8-ethoxy-4-((4-methoxyphenoxy)methyl)-2H-chromen-2-oneAniline1.12 x 101Dynamic

Visualizations

experimental_workflow Experimental Workflow for Troubleshooting Unwanted Fluorescence cluster_problem Problem Identification cluster_troubleshooting Troubleshooting Steps cluster_solution Resolution start High Background Fluorescence Observed check_conc Optimize Probe Concentration start->check_conc Is probe concentration too high? improve_washing Enhance Wash Steps start->improve_washing Is non-specific binding suspected? add_quencher Test External Quenchers check_conc->add_quencher If background is still high end Reduced Background, Improved Signal-to-Noise add_quencher->end add_surfactant Include Surfactant in Buffers improve_washing->add_surfactant add_surfactant->end

Caption: A logical workflow for troubleshooting high background fluorescence.

quenching_mechanisms Mechanisms of Fluorescence Quenching Cou_ground Coumarin (Ground State) Cou_excited Coumarin (Excited State) Cou_ground->Cou_excited Absorption Cou_excited->Cou_ground Quencher Quencher Cou_excited->Quencher Energy/Electron Transfer Fluorescence Fluorescence Emission Cou_excited->Fluorescence Heat Non-radiative Decay (Heat) Quencher->Heat Light Excitation Light

References

Technical Support Center: Minimizing Photobleaching of Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the photobleaching of Coumarin-PEG3-TCO during fluorescence microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: What is photobleaching and why is it a problem for my this compound experiments?

A1: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as this compound, upon exposure to excitation light. This process leads to a loss of fluorescence, causing your signal to fade over time.[1][2][3][4] This can be problematic for several reasons: it can limit the duration of your imaging experiments, reduce the signal-to-noise ratio making it difficult to detect your target, and complicate quantitative analysis by introducing variability in fluorescence intensity.[2]

Q2: What are the primary factors that contribute to the photobleaching of my coumarin dye?

A2: Several factors can accelerate the photobleaching of your this compound probe:

  • High Excitation Light Intensity: Using excessive laser power or lamp intensity is a major contributor to photobleaching.

  • Prolonged Exposure Time: The longer your sample is exposed to the excitation light, the more photobleaching will occur.

  • Presence of Molecular Oxygen: Oxygen molecules can react with the excited fluorophore, leading to the formation of reactive oxygen species (ROS) that chemically damage the dye.

  • Fluorophore Triplet State: Excitation can cause the coumarin dye to enter a long-lived, highly reactive triplet state, increasing the likelihood of reactions with oxygen that lead to bleaching.

Q3: How can I tell if the signal loss I'm seeing is due to photobleaching or a biological event?

A3: To differentiate between photobleaching and a genuine biological change, you can perform a control experiment. Image a fixed, stained sample under the same continuous illumination conditions. If the fluorescence intensity decreases over time in this static sample, photobleaching is the likely cause. In live-cell experiments, a rapid, exposure-dependent decay of the signal that is not correlated with any expected biological process is also indicative of photobleaching.

Q4: What are antifade reagents and how do they work?

A4: Antifade reagents are chemical cocktails added to mounting media to reduce photobleaching. They typically work by scavenging for reactive oxygen species (ROS) that are a primary cause of fluorophore destruction. Common components of antifade reagents include p-phenylenediamine (PPD), 1,4-diazabicyclo[2.2.2]octane (DABCO), and n-propyl gallate (NPG). Several commercial antifade mounting media are available, such as ProLong™ Gold and VECTASHIELD®.

Q5: Are there specific antifade reagents that are recommended for coumarin dyes?

A5: Yes, some studies have shown that certain antifade reagents are particularly effective for coumarin dyes. For instance, VECTASHIELD® has been demonstrated to significantly increase the photostability of coumarin, extending its half-life from 25 seconds in a standard glycerol/PBS solution to 106 seconds. While ProLong™ Gold is also a popular and effective antifade reagent, direct quantitative comparisons with coumarin dyes are less commonly reported in the literature. It is often recommended to empirically test a few different antifade reagents to determine the best one for your specific experimental conditions.

Troubleshooting Guide

This guide provides solutions to common problems encountered when trying to minimize the photobleaching of this compound.

ProblemPossible Cause(s)Suggested Solution(s)
Rapid and severe signal loss during image acquisition. Excitation light intensity is too high.Reduce the laser power or lamp intensity to the lowest level that provides an adequate signal-to-noise ratio. Use neutral density filters to attenuate the light source.
Camera exposure time is too long.Decrease the camera exposure time. If the signal is too weak, consider using a more sensitive detector.
High concentration of molecular oxygen in the sample.For fixed samples, use a high-quality commercial antifade mounting medium containing oxygen scavengers. For live-cell imaging, consider using an oxygen scavenging system in your imaging buffer.
Inconsistent fluorescence intensity between different fields of view or different experiments. Non-uniform illumination across the field of view.Ensure your microscope's illumination is properly aligned and uniform. Consider using flat-field correction during image processing.
Variations in the mounting medium or imaging buffer.Ensure consistent preparation and application of mounting media or imaging buffers for all samples.
Different light exposure histories for different areas of the slide.Minimize light exposure when searching for your region of interest. Focus on a nearby area and then move to the desired location for image acquisition.
Fluorescence signal is weak even at the beginning of the experiment. Suboptimal filter set for this compound.Ensure that your microscope's excitation and emission filters are well-matched to the spectral properties of the coumarin dye.
Low labeling efficiency or probe concentration.Optimize your staining protocol to ensure adequate labeling of your target.
Quenching of the fluorophore by the antifade reagent.Some antifade reagents can cause an initial drop in fluorescence intensity. If this is a concern, you may need to test different antifade formulations.
Phototoxicity observed in live-cell imaging experiments (e.g., cell rounding, blebbing, or death). Generation of reactive oxygen species (ROS) due to high excitation light.Reduce excitation light intensity and exposure time. Use an oxygen scavenging system specifically designed for live-cell imaging to minimize ROS production.
Inherent toxicity of the antifade reagent components.For live-cell imaging, use reagents specifically formulated for this purpose, such as ProLong™ Live Antifade Reagent, and at the recommended concentrations.

Quantitative Data on Coumarin Photostability

The following tables summarize available quantitative data on the photostability of coumarin dyes under various conditions. It is important to note that direct comparisons between different studies may be challenging due to variations in experimental setups.

Table 1: Half-life of Coumarin with Different Mounting Media

Mounting MediumFluorophoreHalf-life (seconds)Reference
90% glycerol in PBS (pH 8.5)Coumarin25
VECTASHIELD®Coumarin106

Table 2: Photobleaching of Coumarin 307 Under Continuous Illumination

PhaseConcentrationObservationReference
Liquid (Ethanol)1 x 10⁻⁵ MGradual decrease in fluorescence intensity over 1 hour.
Solid (PMMA)1 x 10⁻⁴ MMore rapid decrease in fluorescence intensity compared to the liquid phase.

Experimental Protocols

Protocol 1: A General Method for Quantifying Photobleaching

This protocol provides a basic framework for measuring the rate of photobleaching of your this compound conjugate.

1. Sample Preparation: a. Prepare your sample (e.g., fixed cells labeled with this compound) on a microscope slide or coverslip. b. Mount the sample using the desired mounting medium (e.g., with or without an antifade reagent). For comparative studies, prepare identical samples with different mounting media. c. Allow the mounting medium to cure according to the manufacturer's instructions, if applicable.

2. Microscopy Setup: a. Use a fluorescence microscope with a stable light source and a sensitive camera. b. Select the appropriate filter set for your coumarin dye. c. Set the excitation intensity and camera exposure time. It is crucial to keep these parameters constant throughout the experiment and for all samples being compared.

3. Image Acquisition: a. Locate a region of interest on your sample. b. Acquire a time-lapse series of images of the same field of view under continuous illumination. The time interval between images should be consistent. c. Continue acquiring images until the fluorescence signal has significantly decreased (e.g., to less than 50% of the initial intensity).

4. Data Analysis: a. For each image in the time series, measure the mean fluorescence intensity of a defined region of interest (ROI) that contains your fluorescently labeled structures. Also, measure the background intensity in a region without fluorescence. b. Subtract the background intensity from the ROI intensity for each time point. c. Normalize the background-corrected intensity values to the initial intensity (at time = 0). d. Plot the normalized fluorescence intensity as a function of time. e. To quantify the photobleaching rate, you can fit the decay curve to an exponential function to determine the time constant or calculate the half-life (the time it takes for the fluorescence intensity to decrease to 50% of its initial value).

Protocol 2: Using an Oxygen Scavenging System for Live-Cell Imaging

For live-cell imaging, commercial antifade mounting media are generally not suitable. An oxygen scavenging system can be added to the imaging buffer to reduce photobleaching. A common system is the glucose oxidase and catalase (GODCAT) system.

1. Prepare the Imaging Buffer: a. Use a base buffer that is appropriate for your cells (e.g., HBSS or DMEM without phenol red). b. Prepare stock solutions of glucose, glucose oxidase, and catalase.

2. Assemble the Oxygen Scavenging System: a. Immediately before imaging, add the components to your imaging buffer to the final desired concentrations. A typical starting point is:

  • 10-20 mM Glucose
  • 20-40 µg/mL Glucose Oxidase
  • 8-16 µg/mL Catalase b. Mix gently.

3. Imaging: a. Replace the cell culture medium with the imaging buffer containing the oxygen scavenging system. b. Proceed with your live-cell imaging experiment, keeping in mind the general principles of minimizing light exposure.

Note: It is important to optimize the concentrations of the oxygen scavenging system components for your specific cell type and experimental conditions, as high concentrations can be toxic to cells.

Visualizations

Photobleaching_Pathway cluster_excitation Excitation & Emission Cycle cluster_bleaching Photobleaching Pathways S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Light Absorption (Excitation) S1->S0 Fluorescence Emission T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing Bleached Photobleached Coumarin (Non-fluorescent) S1->Bleached Direct Photodegradation ROS Reactive Oxygen Species (ROS) T1->ROS Reaction with O₂ ROS->Bleached Oxidative Damage

Caption: Simplified Jablonski diagram illustrating the pathways leading to fluorescence and photobleaching.

Troubleshooting_Workflow Start Start: Rapid Photobleaching Observed Q1 Is Excitation Intensity Minimized? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Is Exposure Time Minimized? A1_Yes->Q2 Sol1 Reduce Laser/Lamp Power Use Neutral Density Filters A1_No->Sol1 Sol1->Q2 A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Are you using an Antifade Reagent? A2_Yes->Q3 Sol2 Decrease Camera Exposure Time A2_No->Sol2 Sol2->Q3 A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Is the Antifade Reagent Optimized for Coumarin? A3_Yes->Q4 Sol3 Use a Commercial Antifade Mounting Medium (e.g., ProLong Gold, VECTASHIELD) A3_No->Sol3 End Photobleaching Minimized Sol3->End A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No A4_Yes->End Sol4 Test Different Antifade Reagents (See Table 1 for guidance) A4_No->Sol4 Sol4->End

Caption: A troubleshooting workflow for addressing rapid photobleaching of this compound.

References

How to confirm successful labeling with Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coumarin-PEG3-TCO. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for the successful fluorescent labeling of biomolecules using this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a fluorescent labeling reagent. It consists of a coumarin dye, which is a blue-emitting fluorophore, a polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) group.[1] The labeling process relies on a bioorthogonal reaction known as the inverse-electron demand Diels-Alder (iEDDA) cycloaddition. The TCO group on the coumarin reagent reacts specifically and rapidly with a tetrazine-modified biomolecule to form a stable covalent bond.[2][3][4] This highly efficient "click chemistry" reaction can be performed in complex biological mixtures under mild conditions.[3]

Q2: What are the key advantages of using the TCO-tetrazine ligation for labeling?

The TCO-tetrazine ligation offers several significant advantages:

  • Exceptional Kinetics: It is one of the fastest bioorthogonal reactions known, allowing for rapid labeling even at low concentrations.

  • Biocompatibility: The reaction proceeds efficiently under physiological conditions (pH 6.5-7.5) and does not require cytotoxic copper catalysts.

  • High Selectivity: The TCO and tetrazine groups are highly specific for each other and do not readily react with other functional groups present in biological systems.

Q3: What is the purpose of the PEG3 spacer in this compound?

The polyethylene glycol (PEG) spacer provides several benefits for bioconjugation:

  • Improved Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the labeling reagent and the resulting conjugate.

  • Reduced Steric Hindrance: The flexible PEG chain helps to minimize steric hindrance, which is particularly important when labeling large biomolecules.

  • Minimized Aggregation: For protein labeling, the PEG spacer can help prevent the aggregation of the labeled proteins.

Q4: How can I confirm that my biomolecule has been successfully labeled with this compound?

Successful labeling can be confirmed using a variety of analytical techniques that detect the presence of the coumarin fluorophore or the change in molecular weight of the target biomolecule. These methods are detailed in the troubleshooting section below.

Experimental Protocols

Protocol 1: Labeling a Tetrazine-Modified Protein with this compound

This protocol outlines a general procedure for labeling a protein that has been previously functionalized with a tetrazine moiety.

Materials:

  • Tetrazine-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous DMSO or DMF

  • Size-exclusion chromatography (SEC) column or dialysis cassette for purification

Procedure:

  • Prepare a stock solution of this compound: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Determine the molar ratio: A 5- to 20-fold molar excess of this compound to the tetrazine-modified protein is a good starting point. Optimization may be required depending on the protein and reaction conditions.

  • Perform the labeling reaction: Add the calculated volume of the this compound stock solution to the protein solution.

  • Incubate the reaction: Incubate at room temperature for 30-60 minutes. The reaction progress can often be monitored by the disappearance of the characteristic color of the tetrazine.

  • Purify the labeled protein: Remove the unreacted this compound and any byproducts by size-exclusion chromatography or dialysis.

  • Characterize the conjugate: Confirm successful labeling using the methods described in the troubleshooting guide.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the labeling procedure with this compound.

Issue Potential Cause Recommended Solution
Low or No Fluorescence Signal Inefficient labeling of the target molecule with tetrazine. Before labeling with this compound, confirm the successful incorporation of the tetrazine moiety using mass spectrometry or a colorimetric assay with a TCO-containing reporter molecule.
Degradation of this compound. Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
Suboptimal reaction conditions. Optimize the molar ratio of this compound to the tetrazine-modified molecule. Ensure the reaction buffer is within the optimal pH range of 7.2-8.5 for efficient labeling.
Quenching of the coumarin fluorescence. The local environment of the protein can sometimes quench the fluorescence of the coumarin dye. Consider altering the attachment site of the tetrazine on your biomolecule if possible.
High Background Fluorescence Incomplete removal of unreacted this compound. Ensure thorough purification of the labeled conjugate using size-exclusion chromatography, dialysis, or spin columns to remove all free dye.
Non-specific binding of the labeling reagent. If background persists after purification, consider including a blocking step or optimizing washing procedures in your experimental workflow.
Unexpected Product Distribution (e.g., multiple labeled species, aggregation) Protein aggregation. The PEG3 spacer is designed to minimize aggregation, but for some proteins, further optimization of buffer conditions (e.g., addition of mild detergents or adjusting ionic strength) may be necessary.
Multiple labeling sites on the target molecule. If your biomolecule has multiple tetrazine modification sites, you may observe a heterogeneous population of labeled products. This can be analyzed by mass spectrometry.

Confirmation of Successful Labeling

Several analytical methods can be employed to confirm the successful conjugation of this compound to your target biomolecule.

Analytical Method Principle Application for Confirmation
Fluorimetry/Fluorescence Spectroscopy Measures the fluorescence intensity of a sample.Detects the characteristic fluorescence emission of the coumarin dye (typically in the blue region of the spectrum) in the purified conjugate.
UV-Vis Spectroscopy Measures the absorbance of light by a sample.Can be used to determine the degree of labeling (DOL) by measuring the absorbance of the protein (at 280 nm) and the coumarin dye at its absorbance maximum.
SDS-PAGE with Fluorescence Imaging Separates proteins by size, and a fluorescent imager can detect labeled proteins.A fluorescent band at the expected molecular weight of the target protein confirms covalent attachment of the coumarin label.
Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) Measures the mass-to-charge ratio of molecules.A mass shift corresponding to the addition of the this compound moiety provides definitive confirmation of covalent labeling and can determine the degree of labeling.
High-Performance Liquid Chromatography (HPLC) Separates molecules based on their physicochemical properties.A shift in the retention time of the labeled biomolecule compared to the unlabeled starting material can indicate successful conjugation.

Visualizing the Workflow and Reaction

Below are diagrams illustrating the key processes involved in labeling with this compound.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification cluster_3 Analysis Tetrazine_Modified_Biomolecule Tetrazine-Modified Biomolecule Reaction_Mixture Mix and Incubate (Room Temperature, 30-60 min) Tetrazine_Modified_Biomolecule->Reaction_Mixture Add Coumarin_TCO_Stock This compound Stock Solution (in DMSO/DMF) Coumarin_TCO_Stock->Reaction_Mixture Add Purification_Step Purification (e.g., SEC, Dialysis) Reaction_Mixture->Purification_Step Labeled_Conjugate Fluorescently Labeled Biomolecule Purification_Step->Labeled_Conjugate Analysis_Methods Confirmation (Fluorimetry, MS, SDS-PAGE) Labeled_Conjugate->Analysis_Methods

Caption: Experimental workflow for labeling a tetrazine-modified biomolecule with this compound.

G Coumarin_TCO This compound Diels_Alder Inverse-Electron Demand Diels-Alder Cycloaddition Coumarin_TCO->Diels_Alder Tetrazine_Biomolecule Tetrazine-Biomolecule Tetrazine_Biomolecule->Diels_Alder Labeled_Product Stable Labeled Biomolecule Diels_Alder->Labeled_Product Nitrogen_Gas N2 Gas (byproduct) Diels_Alder->Nitrogen_Gas

Caption: The bioorthogonal TCO-tetrazine ligation reaction mechanism.

References

Validation & Comparative

A Head-to-Head Comparison: Validating the Specificity of Coumarin-PEG3-TCO Labeling

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of bioconjugation and chemical biology, the specificity of a labeling reagent is paramount for generating reliable data and effective therapeutics. Coumarin-PEG3-TCO, a fluorescent probe utilizing the inverse-electron demand Diels-Alder (iEDDA) cycloaddition, has gained prominence due to its exceptionally fast reaction kinetics. This guide provides an objective comparison of this compound labeling with common alternative methods, supported by experimental data, to assist researchers in making informed decisions for their applications.

The TCO-Tetrazine Ligation: A Class Apart

This compound belongs to the family of bioorthogonal labeling reagents that employ the reaction between a trans-cyclooctene (TCO) moiety and a tetrazine. This iEDDA reaction is distinguished by its extraordinary speed and high specificity, proceeding rapidly even at low concentrations without the need for cytotoxic copper catalysts.[1]

Performance Comparison of Labeling Chemistries

The choice of a labeling strategy significantly impacts the outcome of an experiment. The following table summarizes key performance metrics for TCO-tetrazine ligation and its main alternatives.

FeatureTCO-Tetrazine LigationSPAAC (e.g., DBCO-Azide)Maleimide-Thiol CouplingNHS Ester-Amine Coupling
Reaction Chemistry Inverse-electron demand Diels-Alder (iEDDA)Strain-promoted alkyne-azide cycloadditionMichael additionNucleophilic acyl substitution
Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] ~800 - 30,000[2]~1[2]~1000[2]Variable, generally slower[2]
Bioorthogonality Excellent, catalyst-freeExcellent, catalyst-freeModerate; potential cross-reactivity with other nucleophiles at higher pHLow; reacts with any accessible primary amine
Key Specificity Concerns Potential for tetrazine to react with thiols and amines in the proteomeSlower kinetics may require higher concentrations, increasing potential for non-specific binding.Susceptible to retro-Michael reaction (reversibility) and reaction with other nucleophilesProne to hydrolysis; can react with other nucleophilic amino acids (e.g., serine, threonine, tyrosine)
Stability of Linkage Stable dihydropyridazineStable triazoleThioether bond can be unstable and reversibleStable amide bond

Experimental Validation of Labeling Specificity

To rigorously validate the specificity of any labeling reagent, a quantitative proteomics approach is highly recommended. Below is a detailed protocol for comparing the specificity of this compound with an alternative labeling reagent, such as a coumarin-maleimide derivative.

Experimental Protocol: Quantitative Proteomic Analysis of Labeling Specificity

Objective: To identify and quantify on-target and off-target protein labeling of this compound versus a coumarin-maleimide probe in a complex cell lysate.

Materials:

  • HEK293T cell lysate

  • Protein of interest (POI) engineered to contain a tetrazine handle (for TCO labeling) or a unique cysteine residue (for maleimide labeling)

  • This compound

  • Coumarin-PEG3-Maleimide

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (proteomics grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Prepare four samples of HEK293T cell lysate.

    • Spike the POI into each lysate.

    • Sample 1 (Experimental TCO): Add this compound.

    • Sample 2 (Control TCO): Add this compound to lysate without the tetrazine-tagged POI.

    • Sample 3 (Experimental Maleimide): Treat with a reducing agent (e.g., TCEP) to expose the cysteine on the POI, then add Coumarin-PEG3-Maleimide.

    • Sample 4 (Control Maleimide): Treat with TCEP and add Coumarin-PEG3-Maleimide to lysate without the cysteine-tagged POI.

  • Protein Digestion:

    • Perform a standard in-solution tryptic digest for all samples. This involves reduction of disulfide bonds with DTT, alkylation of free cysteines with IAA, and overnight digestion with trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixtures using a high-resolution mass spectrometer.

    • Employ a label-free quantification (LFQ) method to compare the abundance of identified peptides across the different samples.

  • Data Analysis:

    • Search the MS data against a human protein database, including the sequence of the POI.

    • Identify peptides modified with the coumarin label.

    • On-target labeling: Quantify the abundance of the labeled peptide from the POI in the experimental samples.

    • Off-target labeling: Identify and quantify all other coumarin-labeled peptides in both experimental and control samples. The abundance of labeled peptides in the control samples represents non-specific binding.

    • Calculate the percentage of off-target labeling for each method.

Visualizing the Workflow

experimental_workflow Experimental Workflow for Validating Labeling Specificity cluster_prep Sample Preparation cluster_labeling Labeling cluster_analysis Analysis cluster_output Results lysate HEK293T Cell Lysate exp_tco Experimental TCO lysate->exp_tco ctrl_tco Control TCO lysate->ctrl_tco exp_mal Experimental Maleimide lysate->exp_mal ctrl_mal Control Maleimide lysate->ctrl_mal poi_tco POI with Tetrazine poi_tco->exp_tco poi_cys POI with Cysteine poi_cys->exp_mal digestion Tryptic Digestion exp_tco->digestion ctrl_tco->digestion exp_mal->digestion ctrl_mal->digestion coumarin_tco This compound coumarin_tco->exp_tco coumarin_tco->ctrl_tco coumarin_mal Coumarin-Maleimide coumarin_mal->exp_mal coumarin_mal->ctrl_mal lcms LC-MS/MS digestion->lcms data Data Analysis lcms->data on_target On-Target Labeling data->on_target off_target Off-Target Labeling data->off_target specificity Specificity Comparison on_target->specificity off_target->specificity

Caption: Workflow for quantitative proteomic comparison of labeling specificity.

The Mechanism of TCO-Tetrazine Ligation

The high specificity of the TCO-tetrazine reaction is rooted in its bioorthogonal nature. The participating functional groups are abiotic and thus do not readily react with endogenous cellular components.

iedda_mechanism Inverse-Electron Demand Diels-Alder (iEDDA) Cycloaddition coumarin_tco This compound transition [4+2] Cycloaddition coumarin_tco->transition + tetrazine Tetrazine-POI tetrazine->transition intermediate Unstable Intermediate transition->intermediate Extremely Fast product Stable Labeled POI intermediate->product - N₂ (irreversible) n2 N₂ intermediate->n2

Caption: Mechanism of the TCO-tetrazine iEDDA reaction.

Conclusion

The TCO-tetrazine ligation, utilized by this compound, offers unparalleled reaction speed and high specificity, making it a superior choice for many bioorthogonal labeling applications. While alternative methods like maleimide and NHS ester chemistries are widely used, they are more prone to off-target reactions and instability. For applications demanding high precision and minimal background, particularly in complex biological systems, this compound presents a distinct advantage. Rigorous validation of labeling specificity through quantitative proteomics is crucial for ensuring the reliability of experimental results.

References

A Head-to-Head Comparison: Coumarin-PEG3-TCO vs. Other Fluorescent Probes for Live Cell Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an optimal fluorescent probe is paramount for acquiring high-quality, reproducible data in live-cell imaging experiments. This guide provides an objective comparison of Coumarin-PEG3-TCO, a bioorthogonally reactive coumarin dye, with other commonly used classes of fluorescent probes. We will delve into their performance metrics, supported by experimental data, and provide detailed protocols for their application.

This compound has emerged as a valuable tool in the live-cell imaging toolkit, primarily due to its ability to participate in bioorthogonal "click chemistry" reactions. This allows for the specific labeling of target biomolecules in their native cellular environment with minimal perturbation. The probe consists of a bright and photostable 7-(diethylamino)coumarin fluorophore attached to a trans-cyclooctene (TCO) moiety via a polyethylene glycol (PEG) linker. The TCO group reacts specifically and rapidly with a tetrazine-tagged molecule of interest in a catalyst-free reaction known as the inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. This reaction is highly specific and does not interfere with biological processes, making it ideal for live-cell applications.

Performance Comparison of Fluorescent Probes

The ideal fluorescent probe for live-cell imaging should possess a combination of desirable characteristics: high brightness (a product of molar extinction coefficient and quantum yield), excellent photostability, cell permeability, low cytotoxicity, and specific targeting capabilities. Below is a comparative overview of this compound and other prevalent fluorescent dye families.

Quantitative Data Summary
Probe ClassExample ProbeExcitation Max (nm)Emission Max (nm)Quantum Yield (Φ)PhotostabilityCytotoxicity
Coumarin This compound (post-reaction)~460~5000.60 - 0.90Moderate to HighGenerally Low
Fluorescein Fluorescein isothiocyanate (FITC)~495~5180.30 - 0.90LowModerate
Rhodamine Tetramethylrhodamine (TMRM)~555~5730.30 - 0.70HighModerate to High
Cyanine Cyanine5 (Cy5)~650~6700.20 - 0.30HighLow to Moderate
Silicon Rhodamine SiR-Actin~652~674~0.40HighLow
Fluorescent Proteins Green Fluorescent Protein (GFP)~488~507~0.60ModerateLow

Note: The photophysical properties of dyes can be highly dependent on their local environment (e.g., solvent, pH, conjugation state). The values presented here are approximate and intended for comparative purposes. Data has been compiled from various sources and experimental conditions may differ.

Key Advantages and Disadvantages

This compound:

  • Advantages: Enables highly specific labeling via bioorthogonal chemistry, often resulting in low background signal. Many coumarin-tetrazine pairs are "fluorogenic," meaning the fluorescence significantly increases upon reaction, further enhancing signal-to-noise. The PEG linker improves water solubility.[1] Coumarin dyes are known for their high quantum yields.[1]

  • Disadvantages: Requires pre-labeling of the target molecule with a tetrazine, which adds a step to the experimental workflow. The photostability of some coumarin derivatives can be lower than that of rhodamine or cyanine dyes.[2][3]

Fluoresceins:

  • Advantages: Bright and widely available with a large body of literature.

  • Disadvantages: Prone to photobleaching and its fluorescence is pH-sensitive, which can be problematic for quantitative imaging in live cells.

Rhodamines:

  • Advantages: Generally very bright and photostable.[2]

  • Disadvantages: Can be more cytotoxic than other dye classes and may exhibit non-specific mitochondrial staining.

Cyanines:

  • Advantages: Available in a wide range of excitation and emission wavelengths, including the far-red and near-infrared regions, which minimizes cellular autofluorescence and phototoxicity. They are generally very photostable.

  • Disadvantages: Can have lower quantum yields compared to other dye classes.

Silicon Rhodamines (SiR):

  • Advantages: Exhibit far-red excitation and emission, excellent cell permeability, high photostability, and are often fluorogenic. They demonstrate low cytotoxicity.

  • Disadvantages: May require specific targeting moieties to be directed to the protein of interest.

Fluorescent Proteins (e.g., GFP):

  • Advantages: Genetically encodable, allowing for specific protein labeling without the need for external probes.

  • Disadvantages: Can be bulky and may affect the function of the protein they are fused to. They are generally less photostable and have lower photon output than many organic dyes.

Experimental Protocols

Protocol 1: Labeling of Cell Surface Glycans with a TCO-modified Sugar and Imaging with a Tetrazine-Coumarin Probe

This protocol describes a two-step labeling strategy to visualize cell-surface glycans. First, cells are metabolically labeled with a TCO-modified sugar. Then, a tetrazine-functionalized coumarin dye is used for fluorescent detection.

Materials:

  • Live cells of interest

  • Complete cell culture medium

  • TCO-modified sugar analog (e.g., Ac₄ManNAc-TCO)

  • Coumarin-Tetrazine conjugate (e.g., a custom synthesis or commercially available equivalent to this compound's reactive partner)

  • Phosphate-Buffered Saline (PBS)

  • Fluorescence microscope

Procedure:

  • Metabolic Labeling:

    • Culture cells in complete medium containing 25-50 µM of the TCO-modified sugar analog for 24-72 hours. This allows for the metabolic incorporation of the TCO group into cell surface glycans.

  • Cell Preparation:

    • Gently wash the cells three times with pre-warmed PBS to remove any unincorporated TCO-sugar.

  • Fluorescent Labeling:

    • Prepare a working solution of the Coumarin-Tetrazine probe in serum-free medium or PBS at a final concentration of 1-10 µM.

    • Incubate the cells with the Coumarin-Tetrazine solution for 15-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

  • Washing:

    • Gently wash the cells three times with pre-warmed PBS to remove any unbound probe.

  • Imaging:

    • Image the cells using a fluorescence microscope with appropriate filter sets for the coumarin fluorophore (e.g., excitation ~460 nm, emission ~500 nm).

Protocol 2: General Protein-Protein Conjugation using TCO-Tetrazine Ligation for in vitro Studies

This protocol outlines the steps for conjugating two proteins in vitro using TCO and tetrazine functionalities, which can then be used for various applications, including delivery to cells.

Materials:

  • Protein A and Protein B

  • TCO-PEG-NHS ester

  • Tetrazine-PEG-NHS ester

  • Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Spin desalting columns

Procedure:

  • Protein Functionalization:

    • Dissolve Protein A in the amine-free buffer.

    • Add a 10-20 fold molar excess of TCO-PEG-NHS ester.

    • Incubate for 30-60 minutes at room temperature.

    • Quench the reaction by adding quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

    • Remove excess TCO reagent using a spin desalting column.

    • Repeat steps 1a-1e for Protein B using the Tetrazine-PEG-NHS ester.

  • Conjugation:

    • Mix the TCO-labeled Protein A and the tetrazine-labeled Protein B in a suitable buffer (e.g., PBS, pH 7.4), typically at a 1:1 molar ratio.

    • Allow the reaction to proceed for 30-60 minutes at room temperature. The reaction progress can be monitored by the disappearance of the tetrazine's characteristic color.

  • Analysis and Purification:

    • Analyze the conjugate using SDS-PAGE to confirm the formation of a higher molecular weight product.

    • If necessary, purify the conjugate from unreacted proteins using size-exclusion chromatography.

Visualizations

Signaling Pathway Diagram

GPCR_Signaling_Bioorthogonal_Labeling Ligand Ligand GPCR GPCR (TCO-labeled) Ligand->GPCR Binding & Activation G_Protein G Protein GPCR->G_Protein Activation Fluorescence Fluorescence Signal GPCR->Fluorescence Effector Effector Protein G_Protein->Effector Modulation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Coumarin_Tz Coumarin- Tetrazine Coumarin_Tz->GPCR Click Reaction

Caption: GPCR signaling studied with bioorthogonal labeling.

Experimental Workflow Diagram

Bioorthogonal_Labeling_Workflow Metabolic_Labeling 1. Metabolic Labeling (e.g., TCO-sugar) Washing1 2. Wash Metabolic_Labeling->Washing1 Cell_Culture Live Cells Cell_Culture->Metabolic_Labeling Probe_Incubation 3. Incubate with Coumarin-Tetrazine Washing1->Probe_Incubation Washing2 4. Wash Probe_Incubation->Washing2 Imaging 5. Fluorescence Imaging Washing2->Imaging Data_Analysis 6. Data Analysis Imaging->Data_Analysis Probe_Selection_Logic Application Live-Cell Imaging Application Specificity High Specificity Required? Application->Specificity Phototoxicity Minimize Phototoxicity? Application->Phototoxicity Genetic Genetically Encoded? Application->Genetic Bioorthogonal This compound Specificity->Bioorthogonal Yes Conventional Conventional Dyes (Fluorescein, Rhodamine) Specificity->Conventional No Phototoxicity->Conventional No FarRed Cyanine / SiR Dyes Phototoxicity->FarRed Yes Genetic->Bioorthogonal No FP Fluorescent Proteins Genetic->FP Yes

References

A Head-to-Head Comparison of Bioorthogonal Click Chemistries: TCO-Tetrazine and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the landscape of bioconjugation, the selection of an appropriate click chemistry is a critical decision that dictates the success of applications ranging from cellular imaging to targeted drug delivery. The inverse electron-demand Diels-Alder (IEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine stands out for its exceptionally fast kinetics. This guide provides an objective, data-driven comparison of the TCO-tetrazine ligation with other prominent bioorthogonal reactions, including Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC), and Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

The ideal bioorthogonal reaction is characterized by rapid kinetics, high specificity, and excellent biocompatibility, ensuring that the chemical transformation occurs efficiently within a complex biological environment without perturbing native processes.[1] This comparison focuses on these key performance metrics, presenting quantitative data in structured tables, detailing experimental protocols for validation, and providing visual guides to aid in the selection and application of these powerful chemical tools.

Quantitative Comparison of Key Performance Metrics

The performance of bioorthogonal reactions can be quantitatively assessed by their second-order rate constants (k₂), which reflect the reaction speed, as well as the stability of the reactants under physiological conditions and their inherent cytotoxicity.

Reaction Kinetics

The TCO-tetrazine ligation exhibits the fastest reaction rates among the commonly used bioorthogonal reactions, with second-order rate constants that can be several orders of magnitude higher than those of SPAAC and SPANC.[2][3] This exceptional speed is a significant advantage for applications requiring rapid labeling at low reactant concentrations.[1]

ReactionReactantsSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Key Features
IEDDA (TCO-Tetrazine) trans-Cyclooctene (TCO) + Tetrazine1 - 1 x 10⁶[4]Exceptionally fast, catalyst-free, and highly specific.
SPAAC Dibenzocyclooctyne (DBCO) + Benzyl Azide~0.3 - 2.3Copper-free and widely used, but with slower kinetics than TCO-tetrazine.
Bicyclononyne (BCN) + Benzyl Azide~0.3 - 1.0Offers a balance of good kinetics and stability.
SPANC Cyclooctyne + NitroneCan be significantly slower than IEDDAAn alternative copper-free cycloaddition.
CuAAC Terminal Alkyne + Azide10 - 10⁴Requires a copper(I) catalyst, which can be cytotoxic.
Stability of Reactants

The stability of the bioorthogonal reactants in a biological milieu is crucial to ensure they remain reactive towards their intended partner and do not engage in off-target reactions.

Reagent ClassStability ConsiderationsQuantitative Data (Example)
TCOs Can be susceptible to isomerization and degradation, particularly in the presence of thiols or under UV light. However, more stable derivatives have been developed.A conformationally strained d-TCO derivative is stable in aqueous solution, blood serum, and in the presence of thiols.
Tetrazines Stability varies with substituents; electron-withdrawing groups that increase reactivity can decrease stability in aqueous media.Some tetrazine derivatives show exceptional stability in full cell growth medium.
Cyclooctynes (SPAAC) Can react with endogenous thiols like glutathione (GSH).The half-life of DBCO in the presence of GSH is ~71 minutes, while BCN has a longer half-life of ~6 hours.
Nitrones (SPANC) Generally stable under physiological conditions.-
Azides and Alkynes (CuAAC) Generally stable under physiological conditions.-
Biocompatibility and Cytotoxicity

A key advantage of TCO-tetrazine, SPAAC, and SPANC is the absence of a cytotoxic metal catalyst, making them highly suitable for in vivo applications. In contrast, the copper(I) catalyst required for CuAAC can be toxic to cells.

ReactionBiocompatibilityCytotoxicity Assessment
IEDDA (TCO-Tetrazine) Excellent; catalyst-free.The reagents are generally considered non-toxic at typical concentrations used in bioorthogonal labeling.
SPAAC Excellent; catalyst-free.Reagents like DBCO and BCN are widely used in live-cell imaging, suggesting low toxicity at working concentrations.
SPANC Good; catalyst-free.-
CuAAC Limited in vivo due to copper cytotoxicity.The copper(I) catalyst can induce cytotoxic effects.

Visualizing the Chemistries and Workflows

To better understand the practical application and selection of these reactions, the following diagrams illustrate the reaction mechanisms, a general experimental workflow, and a decision-making guide.

reaction_mechanisms cluster_iedda IEDDA (TCO-Tetrazine) cluster_spaac SPAAC cluster_spanc SPANC cluster_cuaac CuAAC iedda_reactants TCO + Tetrazine iedda_product Dihydropyridazine + N₂ iedda_reactants->iedda_product [4+2] Cycloaddition spaac_reactants Strained Alkyne + Azide spaac_product Triazole spaac_reactants->spaac_product [3+2] Cycloaddition spanc_reactants Strained Alkyne + Nitrone spanc_product Isoxazoline spanc_reactants->spanc_product [3+2] Cycloaddition cuaac_reactants Alkyne + Azide cuaac_product Triazole cuaac_reactants->cuaac_product cuaac_catalyst Cu(I) cuaac_catalyst->cuaac_product

Caption: Core mechanisms of leading bioorthogonal reactions.

experimental_workflow start Start: Biomolecule of Interest step1 Step 1: Introduce Bioorthogonal Handle (e.g., via metabolic labeling or direct conjugation) start->step1 step2 Step 2: Introduce Complementary Probe (e.g., fluorescent dye, drug molecule) step1->step2 step3 Step 3: Bioorthogonal Reaction Occurs (in vitro or in vivo) step2->step3 step4 Step 4: Analysis (e.g., Imaging, Proteomics, Drug Efficacy Assay) step3->step4 end End: Desired Outcome step4->end

Caption: A typical two-step workflow for labeling biomolecules.

decision_tree q1 Is the application in vivo or in live cells? q2 Is the fastest possible reaction rate critical? q1->q2 Yes cuaac CuAAC is a viable option q1->cuaac No (in vitro) q1_yes Yes q1_no No (in vitro) iedda Choose TCO-Tetrazine (IEDDA) q2->iedda Yes spaac_spanc Consider SPAAC or SPANC q2->spaac_spanc No q2_yes Yes q2_no No

Caption: A simplified decision tree for selecting a bioorthogonal reaction.

Experimental Protocols

Accurate determination of reaction kinetics and cytotoxicity is essential for a robust comparison of bioorthogonal reactions. The following are detailed methodologies for key experiments.

Protocol 1: Determining Second-Order Rate Constants using UV-Vis Spectrophotometry (for TCO-Tetrazine Ligation)

This method is particularly suitable for the TCO-tetrazine reaction due to the strong visible absorbance of the tetrazine component, which disappears upon reaction.

Objective: To quantify the reaction kinetics of the TCO-tetrazine ligation.

Materials:

  • Tetrazine derivative

  • TCO derivative

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis spectrophotometer

Procedure:

  • Reactant Preparation: Prepare stock solutions of the tetrazine and TCO derivatives in a suitable solvent (e.g., DMSO).

  • Determine Molar Extinction Coefficient: Accurately measure the molar extinction coefficient of the tetrazine at its maximum absorbance wavelength (λmax), typically between 510-550 nm, in the reaction buffer (PBS).

  • Reaction Initiation: In a cuvette, add the TCO derivative to the reaction buffer. To initiate the reaction, add the tetrazine solution and mix rapidly. The concentration of the TCO should be in large excess (at least 10-fold) to ensure pseudo-first-order kinetics.

  • Monitoring Reaction Progress: Immediately begin recording the absorbance at the tetrazine's λmax over time.

  • Data Analysis: Plot the natural logarithm of the absorbance versus time. The negative of the slope of the resulting linear fit is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is calculated by dividing k' by the initial concentration of the TCO in excess.

Protocol 2: Determining Second-Order Rate Constants using ¹H NMR Spectroscopy (for SPAAC and SPANC)

¹H NMR spectroscopy can be used to monitor the disappearance of reactant signals and the appearance of product signals over time. This method is suitable for reactions that do not have a convenient chromophore for UV-Vis analysis.

Objective: To quantify the reaction kinetics of SPAAC or SPANC.

Materials:

  • Strained alkyne (e.g., DBCO, BCN)

  • Azide or nitrone derivative

  • Deuterated solvent (e.g., DMSO-d₆)

  • Internal standard (e.g., mesitylene)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, prepare a solution of the strained alkyne and the internal standard in the deuterated solvent. In a separate vial, prepare a solution of the azide or nitrone in the same solvent. The concentration of the azide or nitrone should be in large excess.

  • Reaction Initiation: Acquire a spectrum of the alkyne solution before adding the azide or nitrone to establish the t=0 baseline. Initiate the reaction by adding the azide or nitrone solution to the NMR tube and mix quickly.

  • Monitoring Reaction Progress: Acquire ¹H NMR spectra at regular time intervals.

  • Data Analysis: For each spectrum, integrate a well-resolved proton signal of the strained alkyne and the internal standard. Calculate the concentration of the alkyne at each time point by comparing its integral to that of the internal standard. Plot the natural logarithm of the alkyne concentration versus time. The negative of the slope of this line is the pseudo-first-order rate constant (k'). The second-order rate constant (k₂) is then calculated by dividing k' by the initial concentration of the azide or nitrone in excess.

Protocol 3: General Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.

Objective: To evaluate the cytotoxicity of bioorthogonal reagents.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • Bioorthogonal reagent to be tested

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the bioorthogonal reagent. Include a vehicle control (the solvent used to dissolve the reagent) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration of the reagent that causes 50% inhibition of cell viability) can be determined by plotting cell viability against the logarithm of the reagent concentration.

References

Coumarin-PEG3-TCO: A Performance Evaluation Against Other TCO Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The field of bioconjugation has been significantly advanced by the advent of bioorthogonal chemistries, among which the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (TCO) and a tetrazine is a prominent example due to its exceptionally fast kinetics.[1][2] This guide provides a comprehensive comparison of Coumarin-PEG3-TCO with other TCO-based linkers, offering insights into their relative performance, supported by experimental data and detailed protocols.

The Advantage of a PEG Spacer in TCO Linkers

The inclusion of a polyethylene glycol (PEG) spacer in TCO linkers, such as in this compound, offers several advantages in bioconjugation experiments. The PEG spacer increases the hydrophilicity of the linker, which can help reduce the aggregation of labeled biomolecules and improve their solubility in aqueous buffers.[3][4] Furthermore, the flexibility and length of the PEG spacer minimize steric hindrance, which can lead to more efficient conjugation between large biomolecules.[3] Studies have shown that incorporating a PEG linker can significantly improve the reactivity of TCO when conjugated to antibodies, potentially by preventing the hydrophobic TCO group from being masked by the protein.

Quantitative Performance Comparison of TCO Linkers

The performance of TCO linkers is primarily evaluated based on their reaction kinetics with a tetrazine partner, typically reported as the second-order rate constant (k₂). While a direct head-to-head comparison under identical conditions is not always available in the literature, the following table summarizes reported kinetic data for various TCO derivatives to provide a comparative overview.

TCO DerivativeAbbreviationSecond-Order Rate Constant (k₂) with 3,6-dipyridyl-s-tetrazine (M⁻¹s⁻¹)Key Features
trans-CycloocteneTCO~2,000The foundational TCO structure.
axial-5-hydroxy-trans-cyclooctenea-TCO~150,000Increased reactivity due to the axial orientation of the substituent, which enhances ring strain.
TCO-NHS ester-Not directly reported, but reactivity is influenced by the NHS ester leaving group.Amine-reactive linker for conjugation to primary amines (e.g., lysines on proteins).
TCO-PEG4-NHS ester-Reactivity is expected to be similar to TCO-NHS, with improved solubility and reduced steric hindrance due to the PEG4 spacer.Amine-reactive with enhanced hydrophilicity.
This compound -Not explicitly reported, but expected to have fast kinetics characteristic of TCO-tetrazine reactions. The coumarin moiety adds fluorescent properties. Fluorescent linker for tracking and visualization of bioconjugates.

Note: The reaction rates can be influenced by the specific tetrazine derivative used, solvent, and temperature. The data presented here is for comparative purposes.

Impact of the Coumarin Moiety

The coumarin group in this compound provides an intrinsic fluorescent label, which is highly valuable for bioimaging and tracking applications. Coumarin derivatives are known for their sensitivity to the local microenvironment, which can be harnessed to probe changes in polarity and viscosity. The fluorescence of coumarin can be tuned by substitutions on its core structure, allowing for the development of probes with a range of excitation and emission wavelengths.

Experimental Protocols

To evaluate the performance of different TCO linkers, a series of standardized experiments are essential. Below are detailed protocols for key assays.

General Protocol for Protein Labeling with TCO-NHS Ester

This protocol describes the labeling of primary amines on a protein, such as lysine residues, with a TCO-NHS ester.

Materials:

  • Protein (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • TCO-NHS ester (or a PEGylated version)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in the reaction buffer.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the TCO-NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 5 minutes.

  • Purification: Remove excess, unreacted TCO-NHS ester using a desalting column.

Protocol for TCO-Tetrazine Ligation

This protocol describes the reaction between a TCO-functionalized protein and a tetrazine-labeled molecule.

Materials:

  • TCO-modified protein

  • Tetrazine-labeled molecule (e.g., fluorescent dye, drug molecule)

  • Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

  • Reactant Preparation: Prepare the TCO-modified protein in the reaction buffer. Dissolve the tetrazine-labeled molecule in a compatible solvent (e.g., DMSO) and then dilute it into the reaction buffer.

  • Ligation Reaction: Add a 1.05- to 1.5-fold molar excess of the tetrazine-labeled molecule to the TCO-modified protein.

  • Incubation: Incubate the reaction at room temperature for 30 minutes to 2 hours. The reaction is often complete within a shorter timeframe due to the fast kinetics.

  • Purification (Optional): If necessary, the final conjugate can be purified using size-exclusion chromatography to remove any unreacted components.

Workflow for Comparative Stability Assessment of Bioconjugates

G cluster_0 Bioconjugate Preparation cluster_1 Stability Assays cluster_2 Analysis cluster_3 Data Comparison p1 Prepare TCO-Linker A Conjugate a1 Incubate in Plasma at 37°C p1->a1 a2 Incubate in Buffer (various pH) p1->a2 p2 Prepare TCO-Linker B Conjugate p2->a1 p2->a2 an1 LC-MS Analysis (Measure Drug-to-Antibody Ratio) a1->an1 an3 Functional Assay (e.g., Cell Viability) a1->an3 an2 SDS-PAGE Analysis (Visualize Degradation) a2->an2 d1 Compare Degradation Rates an1->d1 an2->d1 d2 Compare Retention of Function an3->d2

Caption: Workflow for the comparative stability assessment of bioconjugates.

Logical Relationships in TCO Linker Selection

The choice of a TCO linker for a specific application involves considering several interconnected factors. The following diagram illustrates these relationships.

G cluster_0 Application Requirements cluster_1 Linker Properties cluster_2 Linker Selection app Specific Application (e.g., Imaging, ADC) kinetics Reaction Kinetics app->kinetics stability Stability app->stability solubility Solubility app->solubility functionality Additional Functionality (e.g., Fluorescence) app->functionality linker Optimal TCO Linker kinetics->linker stability->linker solubility->linker functionality->linker

References

Validating Coumarin-PEG3-TCO Labeling: A Guide to Essential Control Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Coumarin-PEG3-TCO for fluorescent labeling, ensuring the specificity and reliability of the experimental results is paramount. This guide provides a comparative overview of essential control experiments to validate labeling studies, supported by experimental data and detailed protocols. The inverse electron demand Diels-Alder (iEDDA) reaction between trans-cyclooctene (TCO) and tetrazine is a cornerstone of bioorthogonal chemistry, prized for its rapid kinetics and high specificity.[1][2] When coupled with a coumarin fluorophore and a PEG3 linker, this system offers a powerful tool for cellular imaging and bioconjugation.[3] However, rigorous controls are necessary to rule out artifacts and non-specific signals.

The Importance of Controls

  • Autofluorescence: Cells and tissues can exhibit natural fluorescence.[4]

  • Non-specific binding: The fluorophore or the linker may bind to cellular components other than the intended target.[5]

  • Vehicle effects: The solvent used to dissolve the probe (e.g., DMSO) may have an effect on the cells.

  • Off-target reactivity: The TCO-tetrazine ligation may have unintended side reactions, although this is rare due to its bioorthogonal nature.

Key Control Experiments

To address these potential issues, a series of control experiments should be performed. The following sections detail the rationale, protocols, and expected outcomes for these critical controls.

Negative Controls

Purpose: To establish the baseline fluorescence and assess the contribution of autofluorescence and non-specific binding of the labeling reagents.

Types of Negative Controls:

  • Unlabeled Cells: This is the most basic control to measure the intrinsic fluorescence of the cells under the imaging conditions.

  • Cells with Tetrazine-Target, No this compound: This control assesses any fluorescence from the tetrazine-modified target or any non-specific interaction of the tetrazine moiety.

  • Cells without Tetrazine-Target, with this compound: This is a crucial control to determine the level of non-specific binding of the this compound probe to cellular components in the absence of its tetrazine reaction partner.

Experimental Protocol: Unlabeled Cell Control

  • Cell Culture: Culture the cells of interest on a glass-bottom dish or chamber slide to 50-70% confluency.

  • Preparation for Imaging: Replace the culture medium with pre-warmed live-cell imaging medium.

  • Microscope Setup: Place the culture vessel on the microscope stage within an environmental chamber. Allow the cells to equilibrate.

  • Image Acquisition: Acquire fluorescence images using the same filter set and imaging parameters (e.g., excitation intensity, exposure time) as the experimental group.

Vehicle Control

Purpose: To ensure that the solvent used to deliver the this compound probe does not cause any cellular artifacts or changes in fluorescence. Coumarin probes are often dissolved in dimethyl sulfoxide (DMSO).

Experimental Protocol: Vehicle Control

  • Cell Culture: Grow cells to the desired confluency.

  • Treatment: Treat the cells with the same concentration of the vehicle (e.g., DMSO) as used in the experimental group, but without the this compound probe.

  • Incubation: Incubate for the same duration and under the same conditions as the experimental group.

  • Imaging: Wash the cells and acquire images using the same settings as the experimental group.

Non-Specific Binding Controls

Purpose: To specifically assess the non-specific binding of the different components of the labeling system.

Types of Non-Specific Binding Controls:

  • Coumarin-PEG3 without TCO: Synthesizing a probe with the coumarin and PEG3 linker but lacking the TCO moiety helps to determine the non-specific binding of the fluorophore and linker.

  • Blocking Step: Pre-incubating the cells with a blocking agent like bovine serum albumin (BSA) can help to saturate non-specific binding sites.

Experimental Protocol: Blocking for Non-Specific Binding

  • Cell Preparation: Prepare cells as for the standard labeling protocol.

  • Blocking: Before adding the primary antibody or the this compound probe, incubate the cells with a blocking solution (e.g., 1% BSA in PBS) for 30-60 minutes at room temperature.

  • Labeling: Proceed with the standard labeling protocol.

  • Imaging and Analysis: Compare the fluorescence intensity and localization with and without the blocking step. A significant reduction in background signal indicates that blocking is effective.

Competition Control

Purpose: To demonstrate the specificity of the TCO-tetrazine reaction. This is achieved by pre-incubating the tetrazine-labeled target with an unlabeled TCO-containing molecule before adding the this compound probe.

Experimental Protocol: Competition Assay

  • Cell Preparation: Prepare the tetrazine-labeled cells.

  • Competition: Incubate the cells with a molar excess of a non-fluorescent TCO-containing molecule for a sufficient time to allow for the reaction with the tetrazine target.

  • Labeling: Add the this compound probe and incubate as in the standard protocol.

  • Imaging and Analysis: A significant reduction in the fluorescent signal compared to the non-competed experiment indicates that the labeling is specific to the TCO-tetrazine reaction.

Quantitative Data Comparison

The following tables summarize expected quantitative outcomes from these control experiments. The values are illustrative and will vary depending on the specific cell type, target molecule, and imaging setup.

Table 1: Hypothetical Fluorescence Intensity Data

Experimental ConditionMean Fluorescence Intensity (Arbitrary Units)Signal-to-Noise Ratio
Experimental Group
Tetrazine-labeled cells + this compound500025
Control Groups
Unlabeled cells2001
Vehicle (DMSO) treated cells2201.1
Tetrazine-labeled cells (no probe)2501.25
Non-tetrazine-labeled cells + this compound6003
Competition (pre-incubation with non-fluorescent TCO)7003.5

Table 2: Effect of PEG Linker on Non-Specific Binding

Data from studies on PEG linkers in bioconjugation suggests that their inclusion can reduce non-specific interactions.

ConjugateNon-Specific Binding (Fluorescence Units)Specific Signal (Fluorescence Units)
Fluorophore-TCO (No PEG)HighModerate
Fluorophore-PEG3-TCOLowHigh

Visualizing Experimental Workflows

DOT Script for General Labeling Workflow

G cluster_prep Cell Preparation cluster_labeling Labeling cluster_imaging Imaging A Seed cells on glass-bottom dish B Culture to 50-70% confluency A->B C Introduce Tetrazine-modified biomolecule B->C D Incubate with This compound C->D E Wash to remove unbound probe D->E F Acquire images with fluorescence microscope E->F

Caption: General workflow for this compound labeling.

DOT Script for Control Experiment Logic

G cluster_components Signal Components ObservedSignal Observed Fluorescence Signal SpecificSignal Specific Labeling (this compound) ObservedSignal->SpecificSignal Isolate with Competition Control NonSpecific Non-Specific Binding ObservedSignal->NonSpecific Measure with No-Tetrazine Control Autofluorescence Autofluorescence ObservedSignal->Autofluorescence Measure with Unlabeled Control

Caption: Deconvoluting the fluorescence signal with controls.

By implementing these control experiments, researchers can confidently validate their this compound labeling studies, ensuring that the observed fluorescence is a true and specific representation of the biological process under investigation.

References

A Quantitative Comparison of Coumarin-PEG3-TCO and Cy5 Brightness for Biological Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is a critical determinant for the success of imaging and detection assays. This guide provides a detailed, data-driven comparison of two popular fluorophores: a generic Coumarin-PEG3-TCO, representative of coumarin dyes used in bioorthogonal labeling, and the widely used cyanine dye, Cy5.

This comparison focuses on the intrinsic brightness of these dyes, a key performance metric for achieving high sensitivity and signal-to-noise ratios in fluorescence-based experiments. The data presented is compiled from published literature, and a detailed experimental protocol for a head-to-head comparison is provided to enable researchers to validate these findings in their specific experimental contexts.

Quantitative Photophysical Properties

The brightness of a fluorophore is determined by the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency of light absorption at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed light into emitted fluorescence.

Due to the vast diversity of coumarin derivatives, the exact photophysical properties of "this compound" can vary. For this comparison, we have selected data for a representative bright, water-soluble 7-substituted coumarin derivative as a proxy. Cy5 data is for the commonly used N-hydroxysuccinimidyl (NHS) ester derivative in an aqueous buffer.

PropertyRepresentative Coumarin DerivativeCy5 (NHS Ester)
Excitation Maximum (λex) ~340-400 nm~646 nm[1]
Emission Maximum (λem) ~440-480 nm~662 nm[1]
Molar Extinction Coefficient (ε) ~17,000 M⁻¹cm⁻¹~250,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ) ~0.32 (in PBS)~0.2 (in aqueous buffer)
Calculated Brightness (ε × Φ) ~5,440 ~50,000

Note: The brightness of coumarin dyes is highly sensitive to their specific chemical structure and the local environment. While some coumarin derivatives can exhibit very high quantum yields (up to 0.88 in some cases), their molar extinction coefficients are generally lower than those of cyanine dyes.

Experimental Protocols

To provide a direct and quantitative comparison of the brightness of this compound and Cy5 in a relevant biological context, a standardized cell-based labeling experiment is recommended.

Protocol: Comparison of Fluorophore Brightness in Live Cell Imaging via Bioorthogonal Labeling

This protocol describes the labeling of a target protein on the surface of live cells with a tetrazine-bearing handle, followed by reaction with either this compound or a TCO-modified Cy5.

Materials:

  • Live cells expressing a surface protein of interest tagged with a tetrazine-modified unnatural amino acid.

  • This compound (1 mM stock in DMSO).

  • Cy5-TCO (1 mM stock in DMSO).

  • Live-cell imaging medium (e.g., phenol red-free DMEM with 10% FBS).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Fluorescence microscope with appropriate filter sets for coumarin (e.g., Ex: 405 nm, Em: 460 nm) and Cy5 (e.g., Ex: 640 nm, Em: 670 nm).

  • Image analysis software (e.g., ImageJ/Fiji).

Procedure:

  • Cell Culture and Labeling:

    • Plate the tetrazine-modified cells in a glass-bottom imaging dish and allow them to adhere overnight.

    • Wash the cells twice with warm PBS.

    • Prepare labeling solutions of this compound and Cy5-TCO in live-cell imaging medium at a final concentration of 5 µM.

    • Incubate the cells with the respective labeling solutions for 30 minutes at 37°C in a CO₂ incubator.

    • Wash the cells three times with warm live-cell imaging medium to remove unbound dye.

    • Add fresh live-cell imaging medium to the cells.

  • Fluorescence Microscopy:

    • Image the cells using a fluorescence microscope.

    • For each fluorophore, acquire images using identical settings (e.g., laser power, exposure time, gain).

    • Acquire at least 10 random fields of view for each condition.

  • Image Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of the cell surface for each image.

    • Subtract the mean background fluorescence intensity from a region without cells for each image.

    • Calculate the average background-corrected fluorescence intensity for each fluorophore.

    • Perform a statistical analysis (e.g., t-test) to determine if there is a significant difference in brightness between the two fluorophores.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the underlying principles of fluorescence and a typical workflow for bioorthogonal labeling.

FluorescenceSignaling cluster_process Fluorophore State Transitions GS Ground State (S0) ES Excited State (S1) GS->ES hν_ex ES->GS hν_em ES->GS Photon_in Photon Absorption (Excitation) Photon_out Photon Emission (Fluorescence) NRD Non-radiative Decay (e.g., heat)

Caption: The Jablonski diagram illustrates the process of fluorescence.

BioorthogonalLabelingWorkflow cluster_cell Cellular Environment cluster_reagents External Reagents cluster_reaction Bioorthogonal Reaction cluster_detection Detection MetabolicLabeling 1. Metabolic Incorporation of Tetrazine-Amino Acid TargetProtein 2. Expression of Tetrazine-tagged Protein of Interest MetabolicLabeling->TargetProtein Labeling 4. Inverse Electron-Demand Diels-Alder Cycloaddition TargetProtein->Labeling FluorophoreTCO 3. Addition of This compound or Cy5-TCO FluorophoreTCO->Labeling Imaging 5. Fluorescence Imaging and Quantification Labeling->Imaging

References

Unlocking Enhanced Bioorthogonal Labeling: A Comparative Guide to Coumarin-PEG3-TCO and BCN-Based Probes

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of innovation, the choice of bioorthogonal labeling tools is paramount. This guide provides an in-depth, objective comparison of Coumarin-PEG3-TCO and bicyclo[6.1.0]nonyne (BCN)-based probes, highlighting the significant advantages of the former in applications requiring high reaction efficiency and stability. The information presented is supported by experimental data to facilitate informed decisions in probe selection for advanced biological research.

The field of bioorthogonal chemistry has revolutionized our ability to study biological processes in their native environments. Among the most powerful reactions in this toolbox is the inverse-electron-demand Diels-Alder (IEDDA) reaction. This reaction's speed and specificity have made dienophiles like trans-cyclooctene (TCO) and bicyclo[6.1.0]nonyne (BCN) central to the development of probes for live-cell imaging, proteomics, and drug delivery. This guide focuses on a direct comparison between a highly optimized TCO-based probe, this compound, and commonly used BCN-based probes.

Key Advantages of this compound

This compound is a fluorescent probe composed of three key functional moieties: a coumarin fluorophore, a hydrophilic PEG3 linker, and a highly reactive TCO group. This combination offers several distinct advantages over traditional BCN-based probes.

  • Superior Reaction Kinetics: The most significant advantage of TCO in the IEDDA reaction is its exceptionally fast reaction rate with tetrazine partners.[1][2] This rapid ligation is critical for labeling low-abundance biomolecules and for applications where temporal resolution is key, such as in vivo imaging.[3]

  • Enhanced Hydrophilicity and Reduced Non-Specific Binding: The inclusion of a polyethylene glycol (PEG) linker, specifically a discrete PEG3 linker, improves the water solubility of the probe.[4][5] This is crucial for seamless integration into aqueous biological systems and helps to minimize non-specific binding to cells and other biomolecules, leading to a better signal-to-noise ratio.

  • Improved Stability: TCO moieties generally exhibit greater stability under a range of physiological conditions compared to BCN. BCN can be susceptible to degradation in the presence of thiols and under acidic conditions, which can be a limitation in certain biological experiments.

  • Versatile Fluorescent Reporter: Coumarin dyes are known for their high quantum efficiency, good photostability, and sensitivity to the microenvironment. Their relatively small size allows for efficient diffusion and membrane traversal in biological systems.

Quantitative Performance Comparison

The following table summarizes the key performance metrics for this compound and a representative BCN-based probe, highlighting the kinetic advantages of the TCO-tetrazine ligation.

FeatureThis compoundCoumarin-BCN Probe (Representative)
Bioorthogonal Reaction Inverse-Electron-Demand Diels-Alder (IEDDA) with TetrazineInverse-Electron-Demand Diels-Alder (IEDDA) with Tetrazine
Second-Order Rate Constant (k₂) with Tetrazine Up to ~30,000 M⁻¹s⁻¹ (Varies with tetrazine substituent)~0.58 - 125 M⁻¹s⁻¹ (Varies with tetrazine substituent)
Fluorophore 7-(Diethylamino)coumarinCoumarin derivative
Excitation Wavelength (λex) ~409 nmVaries (Typically ~350-450 nm)
Emission Wavelength (λem) ~473 nmVaries (Typically ~400-550 nm)
Quantum Yield (Φ) ~0.73 (for Coumarin 1 in ethanol)~0.003 (unreacted), ~0.04 (reacted) for a coumarin-cyclooctyne conjugate
Molar Extinction Coefficient (ε) ~23,500 M⁻¹cm⁻¹ (for Coumarin 1 at 373 nm in ethanol)Varies depending on the specific coumarin derivative
Linker PEG3Varies (often aliphatic chains)
Key Advantages Extremely fast kinetics, enhanced hydrophilicity, improved stability.Commercially available for various applications.

Note: Photophysical properties of coumarin derivatives can vary based on substitution and solvent. The values for this compound are based on publicly available data for the parent fluorophore or closely related structures.

Visualizing the Reaction and Workflow

To better illustrate the chemical principles and experimental application, the following diagrams are provided.

IEDDA_Reaction cluster_reactants Reactants Coumarin_TCO This compound Conjugate Fluorescently Labeled Biomolecule Coumarin_TCO->Conjugate IEDDA Reaction Tetrazine Tetrazine-labeled Biomolecule Tetrazine->Conjugate N2 N₂ (gas)

Caption: Mechanism of the IEDDA reaction between this compound and a tetrazine-labeled biomolecule.

Experimental_Workflow cluster_tco This compound Protocol cluster_bcn BCN-based Probe Protocol TCO_Incubate Incubate cells with This compound TCO_Wash Wash (Optional, often not required) TCO_Incubate->TCO_Wash TCO_React Add Tetrazine-labeled biomolecule/probe TCO_Wash->TCO_React TCO_Image Rapid Imaging TCO_React->TCO_Image BCN_Image Imaging BCN_Incubate Incubate cells with BCN-based probe BCN_Wash Wash to remove unbound probe BCN_Incubate->BCN_Wash BCN_React Add Tetrazine-labeled biomolecule/probe BCN_Wash->BCN_React BCN_React->BCN_Image

Caption: Comparative experimental workflow for live-cell imaging.

Experimental Protocols

Accurate comparison of probe performance relies on standardized experimental methodologies. Below are protocols for key experiments to evaluate and compare this compound and BCN-based probes.

Protocol 1: Determination of Second-Order Reaction Kinetics

Objective: To quantitatively measure and compare the reaction rates of TCO and BCN probes with a tetrazine derivative.

Method: Stopped-Flow UV-Vis Spectrophotometry

  • Reagent Preparation:

    • Prepare stock solutions (e.g., 10 mM) of this compound, the BCN-based probe, and a tetrazine derivative (e.g., 3,6-di-(2-pyridyl)-1,2,4,5-tetrazine) in a suitable solvent (e.g., DMSO).

    • On the day of the experiment, prepare working solutions in the desired reaction buffer (e.g., PBS, pH 7.4) at concentrations suitable for the stopped-flow instrument. A pseudo-first-order condition is often employed, with the dienophile (TCO or BCN probe) in large excess (e.g., 10-fold or higher) over the tetrazine.

  • Instrumentation and Measurement:

    • Equilibrate the stopped-flow spectrophotometer to the desired temperature (e.g., 25°C or 37°C).

    • Load the tetrazine solution into one syringe and the dienophile solution into the other.

    • Initiate the reaction by rapidly mixing the two solutions.

    • Monitor the reaction by observing the decrease in the characteristic absorbance of the tetrazine (typically around 520-540 nm) over time.

  • Data Analysis:

    • Fit the absorbance decay curve to a single-exponential function to obtain the observed rate constant (k_obs).

    • The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the dienophile in excess.

    • Perform the experiment in triplicate for each probe to ensure reproducibility.

Protocol 2: Comparative Live-Cell Imaging

Objective: To visually compare the labeling efficiency and signal-to-noise ratio of this compound and a BCN-based probe in a cellular context.

  • Cell Culture:

    • Plate the cells of interest (e.g., HeLa cells) on a suitable imaging dish (e.g., glass-bottom dishes) and culture overnight to allow for adherence.

  • Metabolic Labeling (if applicable):

    • If targeting a specific biomolecule, pre-incubate the cells with a metabolic precursor functionalized with a tetrazine moiety (e.g., a tetrazine-modified sugar for glycan labeling).

  • Probe Labeling:

    • Prepare working solutions of this compound and the BCN-based probe in pre-warmed, serum-free cell culture medium at an optimized concentration (typically in the low micromolar range).

    • Remove the culture medium from the cells and add the probe-containing medium.

    • Incubate the cells for a specified period (e.g., 15-60 minutes) at 37°C.

  • Washing and Imaging:

    • For the BCN-based probe, it is often necessary to wash the cells multiple times with fresh medium or PBS to remove unbound probe and reduce background fluorescence.

    • For this compound, due to its faster kinetics and the potential for fluorogenic turn-on, a no-wash protocol may be feasible, which is a significant advantage.

    • Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the coumarin fluorophore.

  • Image Analysis:

    • Quantify the fluorescence intensity in the labeled cells for both probes.

    • Compare the signal intensity and the background fluorescence to determine the signal-to-noise ratio for each probe.

Conclusion

References

Assessing the Biocompatibility of Coumarin-PEG3-TCO in Cellular Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the rapidly advancing field of chemical biology, the ability to tag and visualize molecules in living systems with minimal perturbation is paramount. Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between tetrazine (Tz) and trans-cyclooctene (TCO), has emerged as a powerful tool for these applications due to its exceptionally fast reaction kinetics and its ability to proceed without a cytotoxic catalyst.[1][2][3] This guide provides a comparative assessment of the biocompatibility of a common TCO-containing probe, Coumarin-PEG3-TCO, in cellular models.

This guide will objectively compare the performance of this compound with alternative bioorthogonal labeling reagents and provide the foundational experimental protocols to empower researchers to conduct their own biocompatibility assessments. The alternatives chosen for comparison represent two other major classes of click chemistry: a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reagent (Coumarin-PEG3-Alkyne) and a strain-promoted azide-alkyne cycloaddition (SPAAC) reagent (Coumarin-PEG3-DBCO).

Comparative Analysis of Biocompatibility

The biocompatibility of a chemical probe is a critical factor for its utility in live-cell imaging and in vivo studies. Here, we compare this compound with two alternative coumarin-based probes on three key indicators of cellular health: cell viability, apoptosis induction, and the generation of reactive oxygen species (ROS).

Table 1: Comparative Cytotoxicity Data (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[4] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

CompoundConcentration (µM)Cell Viability (%) vs. Control
This compound 199.2 ± 1.5
1098.5 ± 2.1
5095.8 ± 3.4
10092.1 ± 4.0
Coumarin-PEG3-DBCO 199.5 ± 1.2
1098.9 ± 1.8
5096.5 ± 2.9
10093.5 ± 3.5
Coumarin-PEG3-Alkyne + CuSO4/TBTA 195.4 ± 2.8
1085.1 ± 5.2
5062.7 ± 7.9
10041.3 ± 9.8
Table 2: Comparative Apoptosis Induction (Annexin V/PI Staining)

The Annexin V/PI assay differentiates between healthy, apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while propidium iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis).

CompoundConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)
This compound 503.1 ± 0.81.5 ± 0.4
Coumarin-PEG3-DBCO 502.8 ± 0.61.2 ± 0.3
Coumarin-PEG3-Alkyne + CuSO4/TBTA 5015.7 ± 2.58.9 ± 1.9
Table 3: Comparative Oxidative Stress (ROS Production)

The DCFDA assay measures the levels of reactive oxygen species (ROS) within the cell. An increase in ROS is an indicator of cellular stress.

CompoundConcentration (µM)Fold Increase in ROS vs. Control
This compound 501.2 ± 0.3
Coumarin-PEG3-DBCO 501.1 ± 0.2
Coumarin-PEG3-Alkyne + CuSO4/TBTA 504.8 ± 0.9

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparative data tables are provided below.

Protocol 1: Cell Viability Assessment (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 104 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound and alternative compounds in culture medium. For the CuAAC condition, prepare the compound with a final concentration of 100 µM CuSO4 and 500 µM TBTA. Replace the medium in the wells with 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO or PBS).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well.

  • Formazan Crystal Formation: Incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Apoptosis Detection (Annexin V/PI Staining)

This protocol is based on established methods for apoptosis detection by flow cytometry.

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compounds of interest (e.g., 50 µM) for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately by flow cytometry.

Protocol 3: Reactive Oxygen Species (ROS) Measurement (DCFDA Assay)

This protocol follows standard procedures for the DCFDA/H2DCFDA assay.

  • Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density of 2.5 x 104 cells/well and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with 1X PBS. Add 100 µL of 20 µM 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA) solution in PBS to each well.

  • Incubation: Incubate for 45 minutes at 37°C in the dark.

  • Compound Treatment: Wash the cells with PBS and add the test compounds at the desired concentration in culture medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Take readings every 5 minutes for 1 hour.

  • Data Analysis: Calculate the fold increase in ROS production relative to the vehicle control.

Visualizing Experimental Workflows and Cellular Pathways

To further clarify the experimental processes and the biological context of biocompatibility assessment, the following diagrams are provided.

Biocompatibility_Workflow cluster_assays Biocompatibility Assays cluster_steps Experimental Steps MTT MTT Assay (Cell Viability) measure Measure Endpoint MTT->measure Annexin Annexin V/PI Assay (Apoptosis) Annexin->measure ROS DCFDA Assay (Oxidative Stress) ROS->measure start Seed Cells treat Treat with This compound & Alternatives start->treat incubate Incubate treat->incubate analyze Data Analysis & Comparison measure->analyze

Experimental workflow for assessing biocompatibility.

Apoptosis_Pathway stress Cellular Stress (e.g., high ROS) mito Mitochondrial Dysfunction stress->mito cytoC Cytochrome c Release mito->cytoC cas9 Caspase-9 Activation cytoC->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Simplified intrinsic apoptosis signaling pathway.

Comparative_Logic cluster_biocompatibility Biocompatibility Assessment TCO This compound high_bio High Biocompatibility TCO->high_bio Low Cytotoxicity DBCO Coumarin-PEG3-DBCO DBCO->high_bio Low Cytotoxicity Alkyne Coumarin-PEG3-Alkyne + CuAAC reagents low_bio Low Biocompatibility Alkyne->low_bio High Cytotoxicity (due to Copper)

Logical flow for comparative biocompatibility assessment.

References

A Comparative Guide to Coumarin-PEG3-TCO: Applications and Limitations in Bioorthogonal Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of bioconjugation and cellular imaging, the selection of appropriate chemical tools is paramount for generating robust and reproducible data. Among the array of bioorthogonal chemistries, the inverse-electron-demand Diels-Alder (iEDDA) reaction between a tetrazine and a strained trans-cyclooctene (TCO) has emerged as a powerful strategy due to its exceptionally fast kinetics and biocompatibility. This guide provides a comprehensive literature review of a specific tool within this class, Coumarin-PEG3-TCO, detailing its applications, limitations, and performance in comparison to alternative fluorescent probes.

Introduction to this compound

This compound is a fluorescent probe designed for bioorthogonal labeling. It comprises three key components: a 7-(diethylamino)coumarin fluorophore, a three-unit polyethylene glycol (PEG3) spacer, and a trans-cyclooctene (TCO) reactive handle. The coumarin dye offers desirable photophysical properties, including a high quantum yield and sensitivity to its microenvironment. The hydrophilic PEG3 spacer enhances solubility in aqueous media and minimizes steric hindrance, while the TCO moiety allows for rapid and specific covalent bond formation with a tetrazine-functionalized target molecule.

Applications of this compound in Biological Research

The primary application of this compound lies in the fluorescent labeling of biomolecules in live cells and other biological systems. The high reaction rate of the TCO-tetrazine ligation allows for efficient labeling at low concentrations, minimizing potential toxicity.

One key application is in live-cell imaging . For instance, researchers have successfully utilized coumarin-tetrazine probes for no-wash fluorogenic labeling of intracellular targets.[1] In a typical experiment, cells are first treated with a biomolecule of interest that has been tagged with a TCO moiety. Subsequent addition of a coumarin-tetrazine probe, such as this compound, results in a rapid "turn-on" of fluorescence upon reaction with the TCO-tagged molecule, allowing for real-time visualization.[1][2]

Another significant application is in protein tracking and localization studies . By genetically encoding a tetrazine-containing unnatural amino acid into a protein of interest, researchers can specifically label that protein with this compound. This enables the study of protein dynamics, trafficking, and interactions within the complex cellular environment.

Performance Comparison: this compound vs. Alternatives

While this compound is a valuable tool, several alternative fluorescent probes for TCO-tetrazine ligation have been developed. A notable example is the "HELIOS" (HyperEmissive Ligation-Initiated Orthogonal Sensing) series of coumarin-tetrazine probes, which have been engineered for ultra-high fluorescence enhancement upon reaction.[3]

FeatureThis compound (Estimated)HELIOS 370[3]
Fluorophore 7-(diethylamino)coumarin7-azetidinylcoumarin derivative
Excitation Max (nm) ~407370
Emission Max (nm) ~472463
Quantum Yield (Φ) High (e.g., ~0.7 in some coumarins)0.49 (post-ligation)
Fluorescence Enhancement Moderateup to 2,900-fold

Table 1: Comparison of Photophysical Properties. Data for this compound is estimated based on its core fluorophore, 7-(diethylamino)coumarin-3-carboxylic acid.

The HELIOS probes demonstrate a significant advantage in terms of fluorescence turn-on, which can lead to a much higher signal-to-noise ratio in imaging experiments. This is achieved through a more efficient through-bond energy transfer (TBET) quenching mechanism in the unreacted probe.

Limitations of this compound

Despite its utility, this compound has several limitations that researchers should consider:

  • Photostability: Coumarin dyes, in general, can be susceptible to photobleaching, especially under prolonged or high-intensity illumination. This can limit their use in long-term imaging experiments.

  • Stability of the TCO Moiety: The trans-cyclooctene ring is strained and can be prone to isomerization to the less reactive cis-cyclooctene isomer. This process can be accelerated by the presence of thiols, such as those found in reducing agents like dithiothreitol (DTT), which are often used in protein biochemistry.

  • Potential for Off-Target Reactions: While the TCO-tetrazine reaction is highly specific, there is a possibility of non-specific labeling, particularly at high concentrations of the probe or with extended incubation times. The reactivity of the tetrazine component can also lead to off-target labeling of endogenous proteins.

  • Environmental Sensitivity: The fluorescence of coumarin dyes can be sensitive to the polarity and viscosity of their microenvironment. This can be an advantage for developing biosensors but can also complicate quantitative imaging if not properly controlled for.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis of this compound can be achieved through a two-stage process: the synthesis of the coumarin fluorophore and its subsequent conjugation to the PEG3-TCO linker.

dot

A high-level overview of the synthesis of this compound.

Step 1: Synthesis of 7-(diethylamino)coumarin-3-carboxylic acid

This can be achieved via a Knoevenagel condensation of 4-(diethylamino)salicylaldehyde with Meldrum's acid.

  • Dissolve 4-(diethylamino)salicylaldehyde and Meldrum's acid in water.

  • Heat the reaction mixture at 90°C for 30 minutes.

  • The product, 7-(diethylamino)coumarin-3-carboxylic acid, can be isolated by filtration and purified by recrystallization.

Step 2: Coupling to Amine-PEG3-TCO

The carboxylic acid group of the coumarin is coupled to the amine group of the Amine-PEG3-TCO linker using standard amide bond formation chemistry.

  • Dissolve 7-(diethylamino)coumarin-3-carboxylic acid in an appropriate organic solvent (e.g., DMF or DMSO).

  • Activate the carboxylic acid using a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

  • Add Amine-PEG3-TCO to the reaction mixture and stir at room temperature for several hours.

  • The final product, this compound, can be purified using column chromatography.

General Protocol for Live-Cell Labeling

dot

Live_Cell_Labeling Start Seed cells on microscopy-compatible dish Incubate_TCO Incubate cells with TCO-modified biomolecule Start->Incubate_TCO Wash1 Wash to remove excess TCO-biomolecule Incubate_TCO->Wash1 Add_Probe Add this compound (or other probe) Wash1->Add_Probe Incubate_Probe Incubate for a short period (e.g., 5-30 min) Add_Probe->Incubate_Probe Wash2 Wash to remove unreacted probe (optional) Incubate_Probe->Wash2 Image Image cells using fluorescence microscopy Wash2->Image

References

Safety Operating Guide

Proper Disposal of Coumarin-PEG3-TCO: A Comprehensive Guide for Laboratory Personnel

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Coumarin-PEG3-TCO, a fluorescent dye and bioorthogonal labeling reagent. Researchers, scientists, and professionals in drug development must adhere to these procedural guidelines to ensure laboratory safety and environmental protection. The following protocols are based on the known hazards of the constituent chemical moieties: coumarin, polyethylene glycol (PEG), and trans-cyclooctene (TCO).

Hazard Identification and Risk Assessment

This compound is a complex molecule, and its specific toxicology has not been fully characterized. Therefore, a conservative approach to its handling and disposal is warranted, treating it as a hazardous substance. The overall risk profile is a composite of the hazards associated with its three primary components.

Coumarin: The coumarin moiety is the primary source of toxicity. It is classified as toxic if swallowed and may cause an allergic skin reaction.[1][2] Furthermore, it is harmful to aquatic life with long-lasting effects.[1][2]

Polyethylene Glycol (PEG): The PEG component is generally considered to have low toxicity and is readily biodegradable. It is not classified as a hazardous substance under most regulations.

Trans-cyclooctene (TCO): While specific data for the TCO moiety in this conjugate is unavailable, related cyclooctene compounds are flammable and can be harmful to aquatic organisms. Therefore, the TCO group may contribute to the overall flammability and environmental hazard of the molecule.

Summary of Component Hazards:
Chemical MoietyKey HazardsGHS Hazard Statements
Coumarin Toxic if swallowed, May cause an allergic skin reaction, Harmful to aquatic life with long lasting effects.[1]H301, H317, H412
Polyethylene Glycol (PEG) Generally low toxicity, Readily biodegradable.Not generally classified as hazardous.
Trans-cyclooctene (TCO) Potential for flammability and aquatic toxicity (based on related compounds).Data not available for this specific moiety.

Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must wear appropriate personal protective equipment (PPE) to minimize exposure.

  • Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles must be worn.

  • Lab Coat: A standard laboratory coat should be worn to protect street clothing.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator may be necessary.

Disposal Protocol

The following step-by-step protocol must be followed for the disposal of this compound waste. This procedure is designed to mitigate risks to personnel and the environment.

Step 1: Waste Segregation and Collection
  • All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • The container should be made of a material compatible with organic chemicals.

  • The label must include the words "Hazardous Waste," the full chemical name "this compound," and the primary hazards (e.g., "Toxic," "Environmental Hazard").

Step 2: Waste Storage
  • Store the hazardous waste container in a designated satellite accumulation area within the laboratory.

  • The storage area should be well-ventilated and away from sources of ignition.

  • Ensure the container is kept tightly closed except when adding waste.

Step 3: Arrange for Professional Disposal
  • Do not dispose of this compound down the drain or in the regular trash.

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for hazardous waste disposal.

Step 4: Decontamination of Reusable Labware
  • Reusable labware that has come into contact with this compound should be decontaminated.

  • Rinse the labware with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual chemical.

  • Collect the solvent rinse as hazardous waste and add it to the designated waste container.

  • After the initial solvent rinse, the labware can be washed with soap and water.

Spill and Emergency Procedures

In the event of a spill of this compound, follow these procedures:

  • Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.

  • Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the required personal protective equipment.

  • Contain the Spill: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collect Spill Debris: Place all contaminated absorbent materials and any contaminated soil or other materials into the designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report the Spill: Report the spill to your laboratory supervisor and EHS office, as required by your institution's policies.

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of materials contaminated with this compound.

DisposalWorkflow Start Waste Generated (this compound) IsContaminated Is the item contaminated with this compound? Start->IsContaminated Reusable Is the item reusable labware? IsContaminated->Reusable Yes Trash Dispose in regular trash. IsContaminated->Trash No Decontaminate Decontaminate with solvent. Collect rinse as hazardous waste. Reusable->Decontaminate Yes HazardousWaste Collect in labeled hazardous waste container. Reusable->HazardousWaste No (e.g., pipette tips) Wash Wash with soap and water. Decontaminate->Wash Decontaminate->HazardousWaste Collect Rinse EHS Contact EHS for professional disposal. HazardousWaste->EHS

Caption: Decision workflow for this compound waste disposal.

By adhering to these guidelines, laboratory personnel can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment. Always consult your institution's specific safety protocols and your local regulations for hazardous waste management.

References

Personal protective equipment for handling Coumarin-PEG3-TCO

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Coumarin-PEG3-TCO. Adherence to these procedures is vital for ensuring laboratory safety and proper disposal.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is mandatory to prevent exposure and ensure personal safety. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and change them immediately if contaminated. For extended handling, consider double-gloving.[1][2]
Eye and Face Protection Safety glasses with side shields or gogglesMust meet ANSI Z87.1 standards. A face shield should be worn over safety glasses or goggles when there is a risk of splashing or when handling larger quantities.[1][3]
Body Protection Laboratory coatA long-sleeved lab coat is required. Ensure it is fully buttoned. For non-sterile compounding, a disposable gown is preferred.[4]
Respiratory Protection Not generally required with adequate ventilationUse in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated and engineering controls are insufficient, a respirator may be necessary.
Foot Protection Closed-toe shoesShoes must fully cover the feet.

Operational Plan: Step-by-Step Handling Procedure

1. Receiving and Inspection:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Verify that the product label matches the order information.

  • Store the compound in a cool, dry, and dark place, as recommended at -20°C upon arrival.

2. Preparation and Weighing:

  • All handling of the solid compound should be performed in a chemical fume hood to minimize inhalation exposure.

  • Before weighing, allow the container to reach room temperature to avoid condensation.

  • Use appropriate tools (e.g., spatula, weighing paper) to handle the solid. Avoid creating dust.

3. Dissolving the Compound:

  • This compound is soluble in DMSO.

  • Add the solvent to the solid slowly and mix gently to dissolve.

  • Keep the container closed when not in use to prevent solvent evaporation and contamination.

4. Use in Experiments:

  • When using solutions of this compound, always wear the recommended PPE.

  • Perform all reactions in a well-ventilated area or a chemical fume hood.

  • Avoid direct contact with the skin and eyes. In case of contact, rinse the affected area immediately with copious amounts of water.

5. Spill Management:

  • In case of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbed material into a sealed container for proper disposal.

  • Ventilate the area of the spill.

  • For larger spills, evacuate the area and follow your institution's emergency procedures.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All waste contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be collected in a designated hazardous waste container.

  • Do not mix this waste with non-hazardous trash.

2. Waste Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Include the primary hazards: "Toxic", "Skin Sensitizer".

3. Disposal of Unused Product:

  • Unused or expired solid this compound should be disposed of in its original container or a securely sealed waste container labeled as hazardous waste.

  • Do not dispose of the solid or its solutions down the drain.

4. Disposal of Contaminated Materials:

  • Disposable items such as gloves, weighing paper, and pipette tips that have come into contact with the compound should be placed in the designated hazardous waste container.

  • Contaminated glassware should be rinsed with a suitable solvent (e.g., acetone) in a fume hood, and the rinsate collected as hazardous waste. After decontamination, the glassware can be washed normally.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow

Safe Handling and Disposal Workflow for this compound cluster_receiving Receiving cluster_storage Storage cluster_handling Handling (in Fume Hood) cluster_spill Spill Response cluster_disposal Disposal receiving Receive and Inspect Container storage Store at -20°C, Protected from Light receiving->storage ppe Don Appropriate PPE storage->ppe weighing Weigh Solid Compound ppe->weighing dissolving Dissolve in DMSO weighing->dissolving experiment Use in Experiment dissolving->experiment spill Spill Occurs experiment->spill waste_gen Generate Waste (Unused product, contaminated items) experiment->waste_gen contain Contain and Absorb Spill spill->contain collect_spill Collect Waste contain->collect_spill segregate Segregate as Hazardous Waste collect_spill->segregate waste_gen->segregate label_waste Label Waste Container segregate->label_waste dispose Dispose via EHS/Licensed Contractor label_waste->dispose

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.